Imipramine Pamoate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQZYOJIXDMZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H64N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143484 | |
| Record name | Imipramine pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-24-8 | |
| Record name | Imipramine pamoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPRAMINE PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC34P30298 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comparative Pharmacological Profile of Imipramine Pamoate and Imipramine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological properties of two distinct salt forms of the tricyclic antidepressant imipramine: the pamoate and hydrochloride salts. While both formulations deliver the same active therapeutic agent, their differing salt chemistry results in distinct pharmacokinetic profiles, a crucial consideration for clinical application and further research. This document details their shared pharmacodynamics, contrasts their pharmacokinetic characteristics, presents quantitative data in a comparative format, outlines key experimental protocols, and provides visual representations of relevant biological pathways and workflows.
Executive Summary
Imipramine is a cornerstone tricyclic antidepressant that functions primarily through the inhibition of serotonin and norepinephrine reuptake. The hydrochloride salt is an immediate-release formulation, leading to rapid absorption and higher peak plasma concentrations. In contrast, the pamoate salt is a long-acting, sustained-release formulation designed for once-daily administration, which may enhance patient adherence. A clinical study has demonstrated the therapeutic equivalence of a single daily dose of 150 mg of imipramine pamoate to a divided dose of 150 mg of imipramine hydrochloride, with both forms exhibiting similar side-effect profiles. Despite this clinical equivalence, the choice of salt form has significant implications for the drug's absorption and plasma concentration-time profile.
Pharmacodynamic Profile: A Unified Mechanism of Action
The fundamental mechanism of action is identical for both this compound and imipramine hydrochloride, as they both liberate the same active imipramine molecule.
Primary Target: Monoamine Transporters
Imipramine is a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, imipramine increases the synaptic concentration and prolongs the availability of serotonin and norepinephrine, leading to enhanced neurotransmission. This modulation of monoaminergic systems is the primary basis for its antidepressant effects.
Receptor Interaction Profile
Beyond its primary targets, imipramine interacts with a range of other receptors, which contributes to its therapeutic efficacy and its adverse effect profile. These secondary targets include histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors.
Data Presentation: Quantitative Pharmacodynamic Parameters
The following tables provide a summary of the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of imipramine.
Table 1: Imipramine Binding Affinity (Ki) for Monoamine Transporters
| Target | Ki (nM) | Species | Reference |
| Serotonin Transporter (SERT) | 1.4 | Human | [1] |
| Norepinephrine Transporter (NET) | 37 | Human | [1] |
| Dopamine Transporter (DAT) | >8,500 | Human | [2] |
Table 2: Imipramine Functional Potency (IC50) for Monoamine Reuptake Inhibition
| Target | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | 32 | [1][3] |
| Norepinephrine Transporter (NET) | Data not consistently reported |
Table 3: Imipramine Binding Affinity (Ki) for Various Neuroreceptors
| Receptor | Ki (nM) | Reference |
| Histamine H1 | 11 | |
| Muscarinic M1 | 91 | |
| Muscarinic M2 | 160 | |
| Muscarinic M3 | 93 | |
| Muscarinic M4 | 48 | |
| Muscarinic M5 | 83 | |
| α1-Adrenergic | 33-50 | |
| σ1 | 332-520 |
Signaling Pathway Visualization
The primary therapeutic action of imipramine is initiated by its binding to and inhibition of SERT and NET at the presynaptic terminal.
Figure 1. Imipramine's mechanism of action at the synapse.
Pharmacokinetic Profiles: The Key Distinction
The salt form of imipramine dictates its formulation and, consequently, its absorption and disposition in the body.
Imipramine Hydrochloride: Immediate-Release Kinetics
As an immediate-release formulation, imipramine hydrochloride is rapidly absorbed following oral administration. This leads to a relatively short time to reach maximum plasma concentration (Tmax).
This compound: Sustained-Release Kinetics
The pamoate salt is formulated for sustained release, resulting in slower absorption from the gastrointestinal tract. This leads to a delayed Tmax and lower peak plasma concentrations (Cmax) compared to the hydrochloride salt, which contributes to a smoother plasma concentration profile over a 24-hour period.
Data Presentation: Comparative Pharmacokinetic Parameters
While a direct head-to-head comparative pharmacokinetic study with Cmax and Tmax values is not available in the cited literature, the table below summarizes the general pharmacokinetic parameters for imipramine.
Table 4: General Pharmacokinetic Parameters of Imipramine
| Parameter | Value | Reference |
| Bioavailability | 22-77% | |
| Tmax (hydrochloride) | 2-6 hours | |
| Protein Binding | 60-96% | |
| Volume of Distribution | 10-20 L/kg | |
| Elimination Half-life (Imipramine) | ~12 hours | |
| Elimination Half-life (Desipramine) | ~22.5 hours | |
| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP2D6) | |
| Major Active Metabolite | Desipramine | |
| Excretion | Primarily renal (80%), fecal (20%) |
Experimental Protocols
The following section details the methodologies for key experiments used to determine the pharmacodynamic and pharmacokinetic properties of imipramine.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of imipramine for its target receptors and transporters.
Figure 2. Workflow of a radioligand binding assay.
Methodology: A preparation of cell membranes expressing the target of interest is incubated with a specific radioligand and varying concentrations of imipramine. The reaction is terminated by rapid filtration to separate the membrane-bound from the free radioligand. The radioactivity on the filters is then quantified, and the data are analyzed to determine the IC50, which is subsequently converted to the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay measures the potency (IC50) of imipramine in inhibiting the reuptake of neurotransmitters.
Figure 3. Workflow of a neurotransmitter uptake assay.
Methodology: Synaptosomes or cells expressing the target transporter are pre-incubated with different concentrations of imipramine before the addition of a radiolabeled neurotransmitter (e.g., [3H]serotonin). The uptake is terminated by rapid filtration, and the intracellular radioactivity is measured. The IC50 value is then determined from the concentration-response curve.
Pharmacokinetic Analysis in Plasma
The concentration of imipramine and its active metabolite, desipramine, in plasma is typically determined using High-Performance Liquid Chromatography (HPLC).
Figure 4. Workflow for pharmacokinetic analysis.
Methodology: Plasma samples are subjected to a liquid-liquid extraction procedure to isolate imipramine and an internal standard. The extracts are then analyzed by reverse-phase HPLC with UV detection. The concentrations are quantified by comparing the peak area ratios of the analytes to the internal standard against a standard curve.
Conclusion
The choice between this compound and imipramine hydrochloride depends on the desired clinical outcome and dosing strategy. While their pharmacodynamic profiles are identical, their pharmacokinetic properties differ significantly due to their respective sustained-release and immediate-release formulations. The pamoate salt offers the convenience of once-daily dosing and a more stable plasma concentration, which may improve tolerability and patient compliance. The hydrochloride salt, with its rapid onset of absorption, may be suitable for different clinical scenarios. A thorough understanding of these differences is essential for both clinicians and researchers in the field of psychopharmacology and drug development.
References
- 1. Relative bioavailability of imipramine (Tofranil) coated tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychrights.org [psychrights.org]
- 3. A controlled double blind comparative study of single dose administration of this compound and divided dose of imipramine hydrochloride in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Crystallization of Imipramine Pamoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystallization processes for imipramine pamoate, a tricyclic antidepressant. The information presented is collated from established patents and scientific literature, offering detailed methodologies and quantitative data to support research and development in this area.
Introduction
Imipramine, a dibenzazepine derivative, is a well-established tricyclic antidepressant.[1] Its pamoate salt, this compound, is utilized in specific pharmaceutical formulations.[1] The synthesis and crystallization of this active pharmaceutical ingredient (API) are critical steps that determine its purity, stability, and ultimate therapeutic efficacy. This document outlines the prevalent synthesis pathways and crystallization techniques, providing a technical resource for professionals in the pharmaceutical sciences.
Synthesis of this compound
The primary and most direct synthesis of this compound involves the reaction of imipramine free base with pamoic acid.[2][3] An alternative approach involves the use of imipramine hydrochloride and a salt of pamoic acid, such as disodium pamoate.[4]
Synthesis from Imipramine Base and Pamoic Acid
This method is a straightforward two-step process that involves the direct reaction of the active imipramine base with pamoic acid in an organic solvent. The imipramine base can be sourced commercially or generated from imipramine hydrochloride by treatment with a base like sodium hydroxide.
Reaction Scheme:
Caption: Chemical synthesis pathway for this compound.
Experimental Protocol:
A common laboratory-scale procedure is as follows:
-
A slurry of pamoic acid is prepared in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a reaction vessel.
-
A solution of imipramine base in the same solvent is added to the pamoic acid slurry. The addition is typically controlled to maintain the reaction temperature below 50°C.
-
The reaction mixture is stirred for an extended period, generally 12 to 16 hours, at a temperature ranging from 20°C to 50°C.
-
The resulting this compound product is then isolated from the reaction mixture. The isolation method depends on the solvent used.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 92% to 98% | |
| Purity | 99.7% to 99.9% | |
| Reaction Time | 12 to 16 hours | |
| Reaction Temperature | 20°C to 50°C |
Synthesis from Imipramine Hydrochloride and Disodium Pamoate
This alternative synthesis route avoids the need to first generate the imipramine free base. It involves the reaction of imipramine hydrochloride with disodium pamoate in a mixed solvent system.
Experimental Protocol:
-
A solution of disodium pamoate is prepared in a water-miscible organic solvent.
-
A separate solution of imipramine hydrochloride is prepared in a mixture of water and a water-miscible organic solvent.
-
The two solutions are combined, leading to the precipitation of this compound.
-
The product is then isolated through filtration.
Crystallization of this compound
The crystallization process is crucial for obtaining the desired polymorphic form of this compound with high purity. The choice of solvent and the method of isolation are key factors in this process.
Crystallization Workflow
The general workflow for the crystallization of this compound following its synthesis is depicted below.
Caption: General crystallization workflow for this compound.
Detailed Crystallization Protocols
Method 1: Crystallization from Ethyl Acetate
When ethyl acetate is used as the reaction solvent, the this compound typically precipitates as a bright yellow slurry.
-
Protocol:
-
Following the reaction period, the slurry is filtered to separate the solid product.
-
The collected solid is washed with additional ethyl acetate to remove residual impurities.
-
The final product is dried to yield a bright yellow crystalline solid.
-
Method 2: Crystallization from Dichloromethane
In dichloromethane, this compound may form a clear solution. Crystallization is then induced by the addition of an anti-solvent.
-
Protocol:
-
After the reaction, the dichloromethane solution is filtered to remove any insoluble material.
-
A portion of the dichloromethane may be removed by distillation.
-
An anti-solvent, such as acetone or ethyl acetate, is added to the concentrated solution to precipitate the this compound.
-
The precipitated solid is filtered, washed, and dried.
-
Quantitative Crystallization Data:
| Solvent System | Isolation Method | Precipitating Agent | Product Form | Reference |
| Ethyl Acetate | Filtration | N/A | Bright yellow slurry/crystalline solid | |
| Dichloromethane | Precipitation | Acetone or Ethyl Acetate | Bright yellow solid |
Polymorphism
This compound is known to exist in different polymorphic forms, including crystalline and amorphous states. The specific crystalline form obtained can be influenced by the synthesis and crystallization conditions. Different polymorphic forms can exhibit variations in physical properties such as solubility and stability, which can impact the drug's bioavailability. Characterization of the polymorphic form is typically performed using techniques such as X-ray powder diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC).
Conclusion
The synthesis and crystallization of this compound can be achieved through well-defined and high-yielding processes. The direct reaction of imipramine base with pamoic acid in solvents like ethyl acetate or dichloromethane provides a robust and scalable method. The subsequent crystallization, tailored to the solvent system, is critical for isolating a pure, crystalline product. A thorough understanding and control of these processes are essential for the consistent production of high-quality this compound for pharmaceutical use.
References
- 1. Imipramine - Wikipedia [en.wikipedia.org]
- 2. US9334240B2 - Method of preparation of this compound and novel crystalline form of this compound thereof - Google Patents [patents.google.com]
- 3. US20150225349A1 - Method of preparation of this compound and novel crystalline form of this compound thereof - Google Patents [patents.google.com]
- 4. WO2009047796A1 - Polymorphs of imipramine hydrochloride and pamoate salt - Google Patents [patents.google.com]
Preclinical Research Applications of Imipramine Pamoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imipramine, a prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder for decades. Its pamoate salt, imipramine pamoate, offers a long-acting formulation designed to improve patient compliance through once-daily dosing. While clinical therapeutic equivalence to the more extensively studied imipramine hydrochloride is established, this guide focuses on the preclinical research applications of imipramine, with the understanding that the pamoate formulation presents a valuable tool for sustained-release studies in animal models. This document provides an in-depth overview of its mechanism of action, pharmacokinetic profile, and applications in preclinical models of depression, anxiety, and neuropathic pain. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate the design and execution of future preclinical investigations. Furthermore, this guide visualizes the key signaling pathways implicated in imipramine's therapeutic effects.
Core Concepts: Mechanism of Action
Imipramine's primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the synaptic cleft.[1] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[2] This potentiation of monoaminergic signaling is believed to be the initial step in a cascade of neuroadaptive changes that underlie its therapeutic effects.[2]
Beyond its primary targets, imipramine also interacts with a variety of other receptors, which contribute to both its therapeutic profile and its side effects. These include antagonistic activity at muscarinic, histaminergic (H1), and alpha-1 adrenergic receptors.
Pharmacokinetics: A Comparative Overview
While specific preclinical pharmacokinetic data for this compound is limited in publicly available literature, its profile can be inferred from its nature as a long-acting salt and from the extensive data on imipramine hydrochloride. The pamoate salt is designed for slower dissolution and absorption, leading to a more sustained release profile compared to the hydrochloride salt.[3]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Imipramine (Hydrochloride Salt)
| Parameter | Animal Model | Route of Administration | Value | Reference(s) |
| Half-life (t½) | Rat | Intraperitoneal (IP) | ~3.5 hours (imipramine), ~21.2 hours (desipramine) | [4] |
| Dog | Oral | ~0.25 hours | ||
| Mouse | Intravenous (IV) | ~65.3 minutes | ||
| Metabolism | Rat, Mouse | - | Primarily hepatic via CYP1A2, CYP3A4, CYP2C19 to active metabolite desipramine, followed by hydroxylation via CYP2D6. | |
| Distribution | Rat | - | Rapidly distributes to all tissues, including the brain. |
Note: The pharmacokinetic parameters of imipramine can be influenced by factors such as age and sex, as demonstrated in rat studies.
Preclinical Applications and Efficacy
Imipramine has been extensively evaluated in a variety of preclinical models, demonstrating its potential therapeutic utility across a range of neuropsychiatric and pain disorders.
Depression
Imipramine is a standard positive control in preclinical models of depression due to its well-established clinical efficacy.
Table 2: Efficacy of Imipramine in Preclinical Models of Depression
| Animal Model | Species | Imipramine Dose & Route | Key Findings | Reference(s) |
| Forced Swim Test (FST) | Mouse | 10-30 mg/kg, IP | Decreased immobility time, indicating an antidepressant-like effect. | |
| Rat | 30 mg/kg, IP | Dose-dependent antidepressant effects, with greater efficacy in the morning. | ||
| Chronic Unpredictable Mild Stress (CUMS) | Rat | 1.0 mg/kg/day | Attenuated behavioral deficits induced by chronic stress. | |
| Tail Suspension Test (TST) | Mouse | 5, 10, 20 mg/kg | Reduced immobility time. |
Anxiety
Preclinical studies have also demonstrated the anxiolytic-like effects of imipramine.
Table 3: Efficacy of Imipramine in Preclinical Models of Anxiety
| Animal Model | Species | Imipramine Dose & Route | Key Findings | Reference(s) |
| Elevated Plus Maze (EPM) | Rat | 5, 10, 15 mg/kg, IP (chronic) | Exerted anxiolytic-like effects. |
Neuropathic Pain
Imipramine has shown analgesic properties in animal models of neuropathic pain, supporting its clinical use for this indication.
Table 4: Efficacy of Imipramine in Preclinical Models of Neuropathic Pain
| Animal Model | Species | Imipramine Dose & Route | Key Findings | Reference(s) |
| Sciatic Nerve Ligation | Mouse | 5 mg/kg, IP | Reduced anxiety- and depression-like behaviors associated with neuropathic pain. |
Experimental Protocols
Forced Swim Test (FST) in Mice
This model is widely used to screen for antidepressant activity.
Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Procedure:
-
Administer imipramine (e.g., 10 mg/kg, IP) or vehicle 30 minutes before the test.
-
Individually place each mouse in the water-filled cylinder for a 6-minute session.
-
Record the session for later analysis.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) in Rats
This model assesses anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor (e.g., 50 cm).
-
Procedure:
-
Administer imipramine (e.g., 5, 10, or 15 mg/kg, IP) or vehicle. For chronic studies, administer daily for a specified period (e.g., 21 days).
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms suggests an anxiolytic-like effect.
Chronic Unpredictable Mild Stress (CUMS) in Rats
This model induces a state of anhedonia and other depressive-like behaviors by exposing animals to a series of mild, unpredictable stressors.
Protocol:
-
Stressors: Over a period of several weeks (e.g., 14 days), expose rats to a variable sequence of mild stressors. Examples include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social isolation.
-
Drug Administration: Administer imipramine (e.g., 1.0 mg/kg/day) or vehicle daily throughout the stress period.
-
Behavioral Assessment: Following the stress period, assess depressive-like behaviors using tests such as the sucrose preference test (to measure anhedonia) or the forced swim test.
-
Data Analysis: Compare the behavioral outcomes of the stressed, imipramine-treated group to the stressed, vehicle-treated group and non-stressed controls. A reversal of the stress-induced behavioral deficits indicates an antidepressant-like effect.
Signaling Pathways
Imipramine's therapeutic effects are associated with the modulation of several intracellular signaling pathways, leading to long-term changes in gene expression and neuroplasticity.
CREB-Regulated Transcription Coactivator 1 (CRTC1) Pathway
Recent studies suggest that the antidepressant effects of imipramine are mediated, in part, through the CREB-regulated transcription coactivator 1 (CRTC1) pathway in the medial prefrontal cortex. Chronic stress has been shown to downregulate CRTC1 expression, an effect that is reversed by imipramine treatment.
Caption: Imipramine's regulation of the CRTC1 signaling pathway.
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) Pathway
Imipramine administration has been shown to induce changes in the phosphorylation of FAK and PYK2, two non-receptor tyrosine kinases involved in synaptic plasticity. Chronic imipramine treatment leads to decreased FAK phosphorylation and increased PYK2 phosphorylation in the prefrontal cortex of rats.
References
- 1. This compound | C61H64N4O6 | CID 24904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychrights.org [psychrights.org]
- 4. Pharmacokinetics of imipramine and its major metabolites in pregnant rats and their fetuses following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Imipramine Pamoate: A Technical Guide to its Effects on Serotonin and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imipramine is a foundational tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily through the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This action blocks the reuptake of these key neurotransmitters from the synaptic cleft, thereby potentiating serotonergic and noradrenergic neurotransmission.[1] Imipramine pamoate is a long-acting formulation that utilizes a pamoate salt to allow for a single daily dose, which can improve patient adherence compared to the immediate-release hydrochloride salt.[2][3] However, the core pharmacological activity on the transporters is dictated by the imipramine molecule itself. This document provides an in-depth technical overview of imipramine's interaction with SERT and NET, presenting quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Data: Transporter Binding and Inhibition
The affinity and inhibitory potency of imipramine and its active metabolite, desipramine, for human monoamine transporters have been quantified through various in vitro assays. Imipramine demonstrates a significantly higher affinity for the serotonin transporter compared to the norepinephrine transporter. Conversely, its primary active metabolite, desipramine, shows a higher affinity for the norepinephrine transporter. This dual but distinct profile contributes to the drug's broad efficacy. The data, primarily derived from studies using imipramine hydrochloride, is summarized below.
Table 1: Binding Affinity (Kᵢ) of Imipramine and Desipramine for Monoamine Transporters
| Compound | Transporter | Species | Kᵢ (nM) | Reference(s) |
| Imipramine | SERT | Human | 1.3 - 1.4 | |
| NET | Human | 2.6 - 37 | ||
| DAT | Human | >8,500 | ||
| Desipramine | SERT | Human | 25 | |
| (Metabolite) | NET | Human | 0.8 |
Kᵢ (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the transporters. Lower values indicate higher binding affinity.
Table 2: Functional Inhibition (IC₅₀) of Imipramine
| Transporter | Species | IC₅₀ (nM) | Assay Type | Reference(s) |
| SERT | Not Specified | 32 | Serotonin Transporter Inhibition |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological response (e.g., neurotransmitter uptake) by 50%.
Mechanism of Action and Signaling Pathways
Imipramine's primary mechanism of action is the competitive inhibition of SERT and NET. By binding to these transporter proteins on the presynaptic neuron, it physically obstructs the reuptake of serotonin and norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged availability of these neurotransmitters to interact with postsynaptic receptors.
References
In Vitro Binding Affinity of Imipramine to Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipramine, a dibenzazepine tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake. However, its clinical profile is also significantly influenced by its affinity for various other neurotransmitter receptors, including muscarinic acetylcholine receptors. This off-target binding is responsible for the characteristic anticholinergic side effects associated with imipramine treatment, such as dry mouth, blurred vision, constipation, and urinary retention.[1][2][3] This technical guide provides an in-depth overview of the in vitro binding affinity of imipramine for muscarinic receptors, presenting quantitative binding data, detailed experimental protocols for affinity determination, and relevant signaling pathways.
Quantitative Binding Affinity of Imipramine for Muscarinic Receptors
Imipramine acts as an antagonist at muscarinic acetylcholine receptors.[1][2] Its binding affinity has been quantified using in vitro radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a specific radiolabeled ligand to the receptor. The affinity is typically expressed as the inhibitor constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the IC50 (pIC50). A lower Ki or IC50 value indicates a higher binding affinity.
The following table summarizes the available quantitative data for the binding affinity of imipramine to human and rat muscarinic acetylcholine receptors.
| Receptor Subtype | Species | Parameter | Value (nM) | Reference |
| Muscarinic Acetylcholine Receptor | Rat (Brain without cerebellum) | IC50 | 300 | |
| Muscarinic Acetylcholine Receptor M2 | Human | Ki | 60 | |
| Muscarinic Acetylcholine Receptor M3 | Human | Ki | Not Available |
Note: The available data primarily refers to "imipramine" or "imipramine hydrochloride." The pamoate salt form is not expected to alter the in vitro binding affinity of the imipramine molecule itself.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
The determination of imipramine's binding affinity for muscarinic receptors is typically achieved through competitive radioligand binding assays. This method involves measuring the displacement of a known high-affinity radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS)) by increasing concentrations of unlabeled imipramine.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from tissues or cells expressing the target muscarinic receptor subtype (e.g., rat brain homogenate, guinea pig jejunum, or cultured cells transfected with a specific human muscarinic receptor subtype).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-Quinuclidinyl Benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS).
-
Test Compound: Imipramine hydrochloride or pamoate, dissolved in an appropriate solvent.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine non-specific binding.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., phosphate-buffered saline).
-
Scintillation Cocktail: For detection of the radioisotope.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Detailed Procedure
-
Membrane Preparation: Homogenize the tissue or cells containing the muscarinic receptors in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances that might interfere with the assay. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a series of tubes, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of imipramine.
-
Total Binding: Tubes containing only membranes and radioligand.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).
-
Competitive Binding: Tubes containing membranes, radioligand, and serially diluted imipramine.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Detection: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the imipramine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of imipramine that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. There are five subtypes (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades. Imipramine's antagonism of these receptors blocks the initiation of these pathways.
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
M2 and M4 Receptor Signaling
The M2 and M4 subtypes couple to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Conclusion
The in vitro binding of imipramine to muscarinic acetylcholine receptors is a well-established phenomenon that contributes significantly to its side effect profile. The quantitative binding data, primarily in the form of Ki and IC50 values, demonstrate a moderate to high affinity of imipramine for these receptors. The experimental determination of these values relies on robust and reproducible radioligand binding assays. Understanding the interaction of imipramine with the various muscarinic receptor subtypes and their downstream signaling pathways is crucial for a comprehensive understanding of its pharmacology and for the development of future antidepressants with improved selectivity and tolerability.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Imipramine Pamoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipramine, a cornerstone tricyclic antidepressant, is frequently utilized in its pamoate salt form to modify its release characteristics. A thorough understanding of the solubility and stability of imipramine pamoate is paramount for the development of robust, safe, and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility profile of this compound in common laboratory solvents and outlines its stability under various conditions. Detailed experimental protocols are presented to enable researchers to determine these critical parameters, ensuring data accuracy and reproducibility.
Introduction
Imipramine is a dibenzazepine derivative that functions as a potent inhibitor of serotonin and norepinephrine reuptake.[1][2] While the hydrochloride salt is commonly used, the pamoate salt offers advantages in terms of formulation, particularly for oral administration.[3][4] The physicochemical properties of the pamoate salt, such as its solubility and stability, directly influence the drug's dissolution rate, bioavailability, and shelf-life. This guide addresses the critical need for a centralized resource on these properties for formulation scientists and researchers.
Solubility Profile of this compound
The solubility of a drug substance is a critical determinant of its oral bioavailability. For poorly water-soluble drugs, the dissolution process can be the rate-limiting step in drug absorption.
Qualitative Solubility
This compound is characterized by its lipophilicity, which dictates its solubility in various solvents. It is qualitatively described as being soluble in several common organic solvents, while it is practically insoluble in water.[3]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Ether | Soluble | |
| Carbon Tetrachloride | Soluble |
Quantitative Solubility Data (Reference: Imipramine Hydrochloride)
Table 2: Quantitative Solubility of Imipramine Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ≥ 100 | |
| Water | ≥ 100 | |
| Ethanol | Approx. 25 | |
| PBS (pH 7.2) | Approx. 0.5 |
Stability Profile of this compound
The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.
General Stability of Imipramine
Imipramine, as a tricyclic antidepressant, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.
-
pH Stability : Solutions of imipramine hydrochloride are known to be most stable in the pH range of 4-5.
-
Photostability : Exposure to light can cause discoloration (yellowish or reddish tint) and a loss of potency.
-
Thermal Stability : While generally stable at room temperature, elevated temperatures can accelerate degradation.
-
Oxidative Stability : Imipramine is susceptible to oxidation, which is a common degradation pathway for antidepressants.
It is crucial to conduct specific stability studies on this compound to understand its unique degradation profile.
Experimental Protocols
To empower researchers to generate specific and reliable data for this compound, the following detailed experimental protocols are provided.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This method, often referred to as the shake-flask method, is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a solvent-resistant filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active drug concentration and detecting the formation of degradation products. Forced degradation studies are performed to intentionally degrade the drug substance to develop and validate this method.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating imipramine from its potential degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), with UV detection.
-
Forced Degradation (Stress Testing): Expose solutions of this compound to various stress conditions to generate degradation products. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store a solution at 70°C for 48 hours.
-
Photodegradation: Expose a solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method.
-
Method Validation: Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Ensure that all degradation product peaks are well-resolved from the parent imipramine peak.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data indicates its solubility in common organic solvents and insolubility in water, further quantitative analysis using the detailed protocols provided is essential for precise formulation development. The stability of this compound is influenced by pH, light, and temperature, and the development of a validated stability-indicating method is critical for accurate shelf-life determination. The experimental workflows and methodologies outlined herein offer a robust framework for researchers and scientists to generate the necessary data to support the development of safe and effective drug products containing this compound.
References
Probing the Analgesic Potential of Imipramine Pamoate in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the analgesic properties of imipramine pamoate in established preclinical models of neuropathic pain. It provides a comprehensive overview of the underlying mechanisms of action, detailed experimental protocols for inducing and assessing neuropathic pain, and a summary of the available efficacy data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and drug development.
Introduction: The Rationale for Imipramine in Neuropathic Pain
Neuropathic pain, a chronic and debilitating condition resulting from nerve damage, remains a significant clinical challenge. Tricyclic antidepressants (TCAs) like imipramine have been a cornerstone of neuropathic pain management for decades.[1] Imipramine's analgesic effects are believed to be distinct from its antidepressant properties and are mediated through a complex interplay of neurochemical pathways.[1] This guide delves into the preclinical evidence that forms the basis for understanding imipramine's therapeutic potential in this context.
Mechanism of Action: Beyond Antidepressant Effects
The primary mechanism by which imipramine is thought to alleviate neuropathic pain is through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous system.[2][3] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing the activity of the descending inhibitory pain pathways that originate in the brainstem and project to the spinal cord's dorsal horn.[2] The increased levels of NE and 5-HT in the dorsal horn are thought to dampen the transmission of pain signals from the periphery to the brain. Norepinephrine's analgesic effect is largely mediated through the activation of α2-adrenergic receptors.
Beyond this primary mechanism, emerging evidence suggests the involvement of other signaling pathways in imipramine's analgesic effects:
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: Imipramine has been shown to modulate the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is crucial for neuronal survival and synaptic plasticity, and its modulation by imipramine may contribute to the restoration of normal pain processing. In neuropathic pain states, BDNF can paradoxically contribute to the hyperexcitability of pain pathways; however, imipramine appears to normalize the dysregulated ERK/CREB signaling cascade, leading to the induction of BDNF in a manner that promotes antidepressant and potentially analgesic effects.
-
GABAergic Modulation: The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is also implicated in the analgesic action of imipramine. Studies suggest that imipramine's effects may be mediated by an alteration of central GABAergic mechanisms, with GABA agonists enhancing and antagonists attenuating its analgesic properties. Repeated imipramine administration has been shown to modify the release of GABA and alter the expression of GABA-A receptor subunits.
-
Anti-inflammatory Effects: Imipramine has demonstrated the ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by immune cells like microglia and astrocytes. This anti-inflammatory action may reduce the sensitization of nociceptors at the site of nerve injury, contributing to its overall analgesic effect.
Signaling Pathways and Experimental Workflow
Visualizing the Mechanisms and Process
To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Descending Inhibitory Pathway Modulation by Imipramine.
Imipramine's Modulation of the BDNF-TrkB Signaling Pathway.
References
Imipramine Pamoate's Role in Modulating Brain-Derived Neurotrophic Factor (BDNF): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
Imipramine, a tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder for decades.[1] Its primary mechanism was initially thought to be the inhibition of serotonin and norepinephrine reuptake.[1] However, emerging research has illuminated a more complex and nuanced mechanism of action, centering on the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical protein involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[2][3] Dysregulation of BDNF and its signaling receptor, Tropomyosin receptor kinase B (TrkB), has been strongly implicated in the pathophysiology of depression.[4] This technical guide provides an in-depth analysis of the molecular mechanisms by which imipramine pamoate modulates BDNF, summarizing key experimental findings, detailing relevant protocols, and visualizing the intricate signaling pathways involved.
II. Core Mechanisms of Action: Imipramine's Influence on BDNF Signaling
Imipramine's effect on BDNF is not a monolithic process but rather a cascade of interconnected molecular events. The evidence points to several key mechanisms, including direct receptor binding, activation of downstream kinases, and interaction with other neurotransmitter systems.
A. Direct and Indirect Activation of the TrkB Receptor
A paradigm shift in understanding antidepressant action suggests that these drugs may not solely rely on increasing synaptic monoamines. Studies have demonstrated that imipramine can directly bind to the TrkB receptor, facilitating its activation by BDNF. This binding is thought to occur at the transmembrane domain of TrkB, promoting receptor dimerization and enhancing its synaptic localization. Furthermore, research indicates that imipramine can induce the phosphorylation and activation of TrkB even independently of BDNF, suggesting a direct transactivation mechanism. This direct interaction provides a rapid pathway for initiating neuroplastic changes.
B. Intracellular Signaling Cascades
Upon activation, the BDNF-TrkB complex initiates several downstream signaling cascades crucial for its neurotrophic effects. Imipramine has been shown to modulate these pathways significantly.
-
PKA/ERK and CREB Pathway: In astrocytes, imipramine dose-dependently increases BDNF mRNA expression. This effect is mediated through the activation of Protein Kinase A (PKA) and the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MEK/ERK) pathways. Both of these pathways converge on the transcription factor cAMP response element-binding protein (CREB). Phosphorylation and activation of CREB lead to the increased transcription of the Bdnf gene.
-
PLC-γ Pathway and Glutamate Release: Chronic imipramine treatment can potentiate BDNF-induced signaling through the Phospholipase C-gamma (PLC-γ) pathway. This potentiation leads to an increase in inositol 1,4,5-trisphosphate (IP3) and subsequent release of intracellular calcium ([Ca2+]i). This cascade has been shown to enhance the BDNF-induced release of glutamate, highlighting a mechanism by which imipramine can modulate excitatory neurotransmission.
-
Involvement of Sigma-1 Receptors (Sig-1R): The potentiation of the BDNF-PLC-γ-glutamate release pathway by imipramine is dependent on sigma-1 receptors. Antagonizing Sig-1R blocks the imipramine-dependent enhancement of BDNF signaling. This suggests that Sig-1R acts as a crucial modulator, linking antidepressant action to BDNF-mediated synaptic effects.
Caption: Figure 1: Imipramine-Modulated BDNF Signaling Pathways.
III. Quantitative Effects on BDNF Levels and Neurogenesis
Chronic administration of imipramine consistently leads to an upregulation of BDNF in key brain regions associated with depression, such as the hippocampus and prefrontal cortex. This increase is observed at both the mRNA and protein levels and is correlated with the therapeutic effects of the drug.
Table 1: Summary of Imipramine's Quantitative Effects on BDNF and Related Factors
| Parameter Measured | Brain Region / Cell Type | Animal Model | Imipramine Dosage | Duration | Outcome | Reference |
| BDNF mRNA Expression | Cultured Rat Astrocytes | In Vitro | Dose-dependent | - | Significant increase | |
| BDNF mRNA Expression | Hippocampus | Rat | 10 mg/kg | 14 days | Significant elevation | |
| BDNF mRNA Expression | Rostral Ventromedial Medulla (RVM) | Rat (CCI model) | 5 mg/kg | 10+ days | Prevented decrease in BDNF mRNA | |
| BDNF Protein Levels | Rostral Ventromedial Medulla (RVM) | Rat (CCI model) | 5 mg/kg | 10+ days | Prevented decrease in BDNF protein | |
| BDNF Protein Levels | Amygdala | Rat (Maternal Deprivation) | 30 mg/kg | 14 days | Reversed stress-induced decrease | |
| TrkB Phosphorylation | Mouse Brain | Mouse | 30 mg/kg | 30 min (Acute) | Significant increase | |
| TrkB Phosphorylation | Dorsal Periaqueductal Gray (DPAG) | Rat | Not specified | Short & Long-term | Increased phosphorylated TrkB | |
| BDNF-TrkB Interaction | Rat Cingulate Cortex | Rat | Not specified | Acute & Chronic | Increased physical interaction | |
| Cell Proliferation (BrdU+) | Hippocampal Dentate Gyrus | Mouse | Not specified | 21 days | Significant increase |
Imipramine's influence extends beyond simply increasing BDNF levels; it actively promotes neurogenesis and neuronal survival. Chronic treatment increases the proliferation of neural progenitor cells in the hippocampal dentate gyrus. Crucially, normal BDNF-TrkB signaling is required for the long-term survival of these newborn neurons, and the neurogenesis-promoting effect of imipramine is lost in mice with impaired BDNF signaling. This indicates that imipramine initiates a process of increased neuronal turnover, and BDNF is essential for ensuring the viability of the newly generated cells.
IV. Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to investigate the effects of imipramine on BDNF.
A. Animal Models
-
Chronic Constriction Injury (CCI) Model: Used to model neuropathic pain and associated depression-like behaviors.
-
Protocol: Under anesthesia, the sciatic nerve of Sprague-Dawley rats is exposed. Four loose ligatures are tied around the nerve. Imipramine (e.g., 5 mg/kg, i.p.) or vehicle is administered daily, often starting 10 days post-surgery. Behavioral tests (e.g., forced swim test) and tissue collection for molecular analysis are performed at the end of the treatment period.
-
-
Maternal Deprivation Model: Used to model early life stress, a risk factor for depression.
-
Protocol: Pups are separated from their dams for a specified period (e.g., 3 hours) daily during the early postnatal period. During adulthood, these rats are treated with imipramine (e.g., 30 mg/kg) or saline for a period like 14 days. Behavioral and molecular assessments follow the treatment.
-
-
Ouabain-Induced Model of Bipolar Disorder: An intracerebroventricular (ICV) injection of ouabain is used to induce mania- and depressive-like behaviors in rats.
-
Protocol: Wistar rats receive a single ICV injection of ouabain (e.g., 10⁻³ M). Subsequently, they are treated for 14 days with saline, mood stabilizers, or imipramine (e.g., 10 mg/kg, i.p.) to assess effects on behavior and neurotrophic factor levels.
-
B. BDNF Measurement Techniques
-
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Protein:
-
Objective: To quantify BDNF protein levels in tissue homogenates (e.g., hippocampus, prefrontal cortex) or serum.
-
Protocol:
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. Serum samples are prepared by allowing blood to clot, followed by centrifugation.
-
Assay: A commercial BDNF ELISA kit is used. The protocol typically involves coating a 96-well plate with an anti-BDNF monoclonal antibody.
-
Samples and standards are added to the wells and incubated.
-
A detection antibody (e.g., conjugated to horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
BDNF concentration is calculated based on the standard curve.
-
-
-
Real-Time Quantitative PCR (RT-qPCR) for BDNF mRNA:
-
Objective: To measure the relative expression of Bdnf gene transcripts.
-
Protocol:
-
RNA Extraction: Total RNA is isolated from brain tissue using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is prepared with cDNA, specific primers for BDNF and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green).
-
The reaction is run in a real-time PCR instrument.
-
Data Analysis: The relative expression of BDNF mRNA is calculated using the ΔΔCt method, normalizing the data to the housekeeping gene.
-
-
-
Western Blot for TrkB Phosphorylation:
-
Objective: To detect the activation of the TrkB receptor by measuring its phosphorylation state.
-
Protocol:
-
Protein Extraction: Proteins are extracted from tissue homogenates.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight with a primary antibody specific for phosphorylated TrkB (p-TrkB). It is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A separate blot or re-probing is done for total TrkB as a loading control.
-
Detection: A chemiluminescent substrate is added, and the protein bands are visualized using an imaging system. Band intensity is quantified to determine the ratio of p-TrkB to total TrkB.
-
-
Caption: Figure 2: General Experimental Workflow.
The role of this compound in modulating BDNF is a multifaceted process that represents a significant departure from the classical monoamine hypothesis of antidepressant action. The evidence strongly supports a mechanism involving direct and indirect activation of the TrkB receptor, which in turn triggers critical intracellular signaling cascades (PKA/ERK/CREB and PLC-γ) to increase BDNF gene expression, promote neurogenesis, and enhance synaptic plasticity. The quantitative data consistently show that imipramine upregulates BDNF levels and activity in brain regions vital for mood regulation.
For drug development professionals, these findings underscore the potential of targeting the BDNF-TrkB signaling pathway directly. Developing molecules that can allosterically modulate the TrkB receptor or specifically activate downstream effectors could lead to novel antidepressants with faster onset and greater efficacy. Future research should continue to dissect the precise molecular interactions between imipramine and the TrkB receptor, explore the role of different cell types (e.g., neurons vs. glia) in mediating these effects, and investigate how genetic variations, such as the BDNF Val66Met polymorphism, might influence patient response to imipramine treatment. Understanding this intricate interplay is crucial for refining existing therapies and innovating the next generation of treatments for depressive disorders.
References
In-Vitro Investigation of Imipramine Pamoate's Anticholinergic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imipramine, a tricyclic antidepressant, is known to exhibit significant anticholinergic properties, which contribute to both its therapeutic effects and adverse side effect profile.[1][2][3] This technical guide provides a comprehensive overview of the in-vitro methodologies used to investigate the anticholinergic characteristics of imipramine, with a focus on its pamoate salt. While imipramine pamoate is a long-acting formulation designed for controlled release in vivo, its in-vitro anticholinergic activity is attributed to the imipramine molecule itself.[4] Clinical studies have demonstrated the therapeutic equivalence of single-dose this compound and divided-dose imipramine hydrochloride, indicating that the active moiety's interaction with muscarinic receptors is independent of the salt form in in-vitro assays.[5] This guide details experimental protocols for radioligand binding assays and functional assays, presents quantitative data on the binding affinities of imipramine and its primary active metabolite, desipramine, and illustrates the relevant cellular signaling pathways and experimental workflows.
Quantitative Data: Muscarinic Receptor Binding Affinities
The anticholinergic effects of imipramine are a result of its antagonism at muscarinic acetylcholine receptors (mAChRs). The following table summarizes the in-vitro binding affinities of imipramine and its active metabolite, desipramine, for muscarinic receptors. This data is crucial for understanding the anticholinergic potency of the compound.
| Compound | Receptor Target | Assay Type | Test System | Value | Citation(s) |
| Imipramine | Muscarinic Acetylcholine Receptor | Radioligand Binding Assay | Membranes of rat brain | IC50 = 300 nM | |
| Desipramine | Muscarinic Acetylcholine Receptor | Functional Assay | Not Specified | Minor anticholinergic activity |
Note: The IC50 value represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity.
Experimental Protocols
The in-vitro anticholinergic properties of a compound like imipramine are primarily assessed through two types of assays: radioligand binding assays to determine receptor affinity and functional assays to measure the antagonist effect on receptor-mediated signaling.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay quantifies the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand that binds to these receptors.
Objective: To determine the inhibitory constant (Ki) of imipramine for muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing muscarinic acetylcholine receptors (e.g., rat brain homogenate).
-
Radioligand: A high-affinity muscarinic receptor radioligand, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-quinuclidinyl benzilate ([³H]QNB).
-
Test Compound: Imipramine (hydrochloride or pamoate salt, dissolved in an appropriate vehicle).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/C filters) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of a fixed concentration of the radioligand.
-
50 µL of either:
-
Assay buffer (for total binding).
-
A high concentration of the non-specific binding control (e.g., atropine).
-
Varying concentrations of the test compound (imipramine).
-
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the imipramine concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that is induced by a muscarinic receptor agonist. This is particularly relevant for M1, M3, and M5 muscarinic receptor subtypes, which couple to the Gq signaling pathway.
Objective: To determine the functional antagonist potency of imipramine at Gq-coupled muscarinic receptors.
Materials:
-
Cell Line: A cell line endogenously expressing or engineered to express a specific muscarinic receptor subtype (e.g., CHO-M1 cells).
-
Muscarinic Agonist: A known muscarinic receptor agonist (e.g., carbachol, acetylcholine).
-
Test Compound: Imipramine.
-
Calcium-sensitive Fluorescent Dye: A fluorescent dye that exhibits a change in fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: A balanced salt solution (e.g., HBSS) buffered with HEPES.
-
Fluorescence Plate Reader: An instrument capable of detecting changes in fluorescence intensity over time.
Protocol:
-
Cell Preparation:
-
Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of the test compound (imipramine) to the wells and incubate for a predetermined period to allow for receptor binding.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Automatically add a fixed concentration of the muscarinic agonist to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak response minus baseline) for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the imipramine concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the functional antagonist potency.
-
Visualizations: Signaling Pathways and Experimental Workflows
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors that are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins, leading to distinct downstream signaling cascades.
Caption: Simplified signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic acetylcholine receptors, showing the antagonistic action of imipramine.
General Experimental Workflow for In-Vitro Anticholinergic Assays
The following diagram outlines the general workflow for conducting either a radioligand binding assay or a functional assay to assess the anticholinergic properties of a test compound.
Caption: A generalized workflow for in-vitro assessment of anticholinergic properties, from preparation to data analysis.
References
- 1. imipramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medworksmedia.com [medworksmedia.com]
- 5. A controlled double blind comparative study of single dose administration of this compound and divided dose of imipramine hydrochloride in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetic profile of imipramine pamoate's active metabolite desipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desipramine, the primary active metabolite of the tricyclic antidepressant imipramine, plays a crucial role in the therapeutic effects of its parent drug. As a potent and relatively selective norepinephrine reuptake inhibitor, its pharmacokinetic properties are of significant interest for effective dose individualization and to minimize toxicity.[1] This technical guide provides an in-depth overview of the pharmacokinetic profile of desipramine, including its absorption, distribution, metabolism, and excretion, supplemented with detailed experimental protocols and visual representations of its metabolic and signaling pathways.
Pharmacokinetic Parameters
The pharmacokinetic profile of desipramine is characterized by rapid absorption, extensive distribution, and significant hepatic metabolism, leading to considerable interindividual variability. This variability is influenced by genetic factors, particularly polymorphisms in cytochrome P450 enzymes.[2][3]
Absorption
Following oral administration, desipramine is rapidly and almost completely absorbed from the gastrointestinal tract.[4][5] However, it undergoes extensive first-pass metabolism in the liver. Peak plasma concentrations (Cmax) are typically reached within 2 to 6 hours (Tmax).
Distribution
Desipramine is a lipophilic compound, which results in a large apparent volume of distribution (Vd), ranging from 10 to 50 L/kg. It is widely distributed throughout the body and binds extensively to plasma proteins, with a binding rate of 73-92%.
Metabolism
Desipramine is extensively metabolized in the liver, primarily through hydroxylation by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 2-hydroxydesipramine. This metabolic pathway is under genetic control, leading to significant variations in drug clearance among individuals. Minor metabolic pathways include N-demethylation via CYP1A2. The 2-hydroxydesipramine metabolite may also possess pharmacological activity.
Excretion
Less than 5% of a dose of desipramine is excreted unchanged in the urine. The majority of the drug is eliminated as its metabolites, with approximately 70% being excreted in the urine.
The following tables summarize the key pharmacokinetic parameters of desipramine reported in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of Desipramine (Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2 - 6 hours | |
| Cmax (Peak Plasma Concentration) | Varies with dose | |
| t½ (Elimination Half-life) | 14 - 60 hours | |
| Vd (Volume of Distribution) | 10 - 50 L/kg | |
| CL/F (Apparent Oral Clearance) | 73.5 - 123 L/h | |
| Protein Binding | 73 - 92% | |
| Bioavailability (F) | ~40% |
Table 2: Pharmacokinetic Parameters of Desipramine (Population Pharmacokinetic Model)
| Parameter | Mean Population Estimate | Between-Subject Variability (%) | Reference |
| Apparent Clearance (CL/F) | 111 L/h | 73 | |
| Apparent Volume of Distribution (V/F) | 2950 L | 48 | |
| Absorption Rate Constant (ka) | 0.15 h⁻¹ | 133 |
Metabolic Pathway of Imipramine to Desipramine and its Subsequent Metabolism
Imipramine undergoes N-demethylation, primarily catalyzed by CYP1A2, CYP2C19, and CYP3A4, to form its active metabolite, desipramine. Desipramine is then further metabolized, mainly through 2-hydroxylation by CYP2D6, to 2-hydroxydesipramine. This active metabolite can be further conjugated with glucuronic acid before excretion.
Experimental Protocols
Quantification of Desipramine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
This section outlines a typical protocol for the determination of desipramine concentrations in human plasma, a crucial step in pharmacokinetic studies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add a known concentration of an internal standard (e.g., trimipramine).
-
Alkalinize the plasma sample by adding a small volume of sodium hydroxide solution.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
2. HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M sodium hydrogen phosphate) at a specific ratio (e.g., 40:60 v/v), with the pH adjusted to 3.5.
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of 214 nm or 254 nm.
-
Injection Volume: 20 - 50 µL of the reconstituted sample is injected into the HPLC system.
3. Data Analysis
-
The concentration of desipramine in the plasma samples is determined by comparing the peak area ratio of desipramine to the internal standard against a calibration curve prepared with known concentrations of desipramine.
Experimental Workflow for a Desipramine Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a clinical pharmacokinetic study of desipramine.
Signaling Pathway of Desipramine
Desipramine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. To a lesser extent, it also inhibits the serotonin transporter (SERT). This increase in neurotransmitter levels triggers downstream signaling cascades that are believed to contribute to its antidepressant effects. One important pathway involves the activation of the cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).
Conclusion
The pharmacokinetic profile of desipramine, the active metabolite of imipramine, is complex and subject to considerable interindividual variability, primarily due to genetic polymorphisms in metabolizing enzymes like CYP2D6. A thorough understanding of its absorption, distribution, metabolism, and excretion, as well as its mechanism of action, is essential for optimizing therapeutic outcomes and ensuring patient safety. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and clinicians working with this important antidepressant. Further research into the clinical implications of its metabolites and the nuances of its signaling pathways will continue to refine our understanding and use of desipramine in clinical practice.
References
- 1. Desipramine reduces stress-activated dynorphin expression and CREB phosphorylation in NAc tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 3. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Unveiling the Solid-State Landscape of Imipramine Pamoate: A Technical Guide to Novel Polymorphs
For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive initial characterization of novel crystalline and amorphous polymorphs of the tricyclic antidepressant, imipramine pamoate. This document outlines the key physicochemical properties, detailed experimental protocols for characterization, and visual workflows to facilitate understanding and replication.
The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its bioavailability, stability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical factor to investigate during drug development. This guide focuses on the distinct solid-state forms of this compound, presenting a summary of their characterization data and the methodologies used to obtain them.
Physicochemical Characterization of this compound Polymorphs
Two primary forms of this compound have been identified: a crystalline form and an amorphous form.[1] Further studies have revealed the existence of multiple crystalline polymorphs, designated here as Form I, Form II, and Form III, based on their distinct thermal properties.[2] The key analytical techniques employed for their characterization are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a fundamental technique for identifying and differentiating crystalline forms based on their unique diffraction patterns. The crystalline form of this compound exhibits a distinct pattern with sharp peaks, indicative of a long-range ordered crystal lattice, while the amorphous form shows a broad halo, characteristic of a disordered structure.[1]
Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs
| Form | Characteristic Peaks (2θ) | Reference |
| Crystalline Form | Specific 2θ values are presented in the patent literature; however, a detailed list is not provided in the text. The patent includes a figure of the diffraction pattern. | [1] |
| Amorphous Form | A broad halo pattern with no distinct peaks. The patent includes a figure of the diffraction pattern. | [1] |
| Form I | Characterized by a specific PXRD pattern, with a representative figure available in the patent. | |
| Form II | Characterized by a specific PXRD pattern, with a representative figure available in the patent. | |
| Form III | Characterized by a specific PXRD pattern, with a representative figure available in the patent. |
Differential Scanning Calorimetry (DSC)
DSC is utilized to investigate the thermal properties of the polymorphs, such as melting points and phase transitions. The different polymorphic forms of this compound exhibit unique thermal behaviors.
Table 2: Thermal Analysis Data (DSC) for this compound Polymorphs
| Polymorphic Form | Phase Transition Temperature (°C) | Heat of Fusion (J/g) | Reference |
| Amorphous Form | ~108-115 and ~137-151 | ≥ 0.5 and ≥ 8 | |
| Form I | ~140-160 | ≥ 18 | |
| Form II | ~160-171 | ≥ 2 | |
| Form III / Form I Blend | ~60-110 and ~150-170 | ≥ 10 for each transition |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of functional groups within the molecule. Differences in the crystal lattice can lead to variations in the FT-IR spectra of polymorphs. The crystalline and amorphous forms of this compound are characterized by distinct FT-IR spectra.
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for this compound Polymorphs
| Form | Spectral Features | Reference |
| Crystalline Form | Characterized by a specific FT-IR spectrum, with a representative figure available in the patent. | |
| Amorphous Form | Characterized by a specific FT-IR spectrum, with a representative figure available in the patent. | |
| Form I | Characterized by a specific IR absorbance spectrum, with a representative figure available in the patent. | |
| Form II | Characterized by a specific IR absorbance spectrum, with a representative figure available in the patent. | |
| Form III | Characterized by a specific IR absorbance spectrum, with a representative figure available in the patent. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of scientific findings. The following sections outline the protocols for the preparation and characterization of this compound polymorphs.
Preparation of Crystalline this compound
The crystalline form of this compound can be prepared by reacting disodium pamoate with imipramine hydrochloride. The reaction is typically performed in an aqueous medium or a mixture of water and a water-miscible organic solvent such as methanol, ethanol, or acetone.
A specific method involves dissolving disodium pamoate in water and adding this solution to a solution of imipramine hydrochloride in a mixture of water and acetone at a temperature of 50-55°C. The mixture is then cooled to room temperature to induce crystallization. The resulting solid is filtered, washed with water, and dried.
Preparation of Amorphous this compound
The amorphous form is obtained by reacting imipramine base or its hydrochloride salt with pamoic acid or its sodium salt in water. For instance, a solution of imipramine hydrochloride in water is added to a solution of disodium pamoate in water. The mixture is cooled to 5-10°C, and the resulting precipitate is filtered, washed with water, and dried under reduced pressure.
Powder X-ray Diffraction (PXRD)
PXRD patterns are recorded using a diffractometer. While specific instrumental parameters from the source material are limited, a general protocol would involve:
-
Instrument: A standard powder X-ray diffractometer.
-
Radiation: Cu Kα radiation is commonly used.
-
Sample Preparation: A thin layer of the sample powder is placed on a sample holder.
-
Scan Range: A typical 2θ range for analysis is 2° to 40°.
Differential Scanning Calorimetry (DSC)
DSC thermograms are obtained using a differential scanning calorimeter. A typical experimental setup would be:
-
Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and sealed.
-
Heating Rate: A constant heating rate, often 10°C/min, is applied.
-
Atmosphere: The experiment is usually conducted under a nitrogen purge.
-
Analysis: The heat flow is measured as a function of temperature, and phase transitions are identified as endothermic or exothermic peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded using an FT-IR spectrometer. Common methods include:
-
Sample Preparation: Samples can be prepared as potassium bromide (KBr) pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: Spectra are typically collected in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is often sufficient.
Visualizing Experimental Workflows
To further clarify the processes involved in the characterization of this compound polymorphs, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the synthesis and characterization of this compound polymorphs.
Caption: Logical flow for the identification of this compound polymorphs.
References
The Foundational Effects of Imipramine Pamoate on Dopamine Synapses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipramine, a first-generation tricyclic antidepressant, has historically been recognized for its primary mechanism of inhibiting serotonin and norepinephrine reuptake. However, a compelling body of foundational research indicates that imipramine also exerts significant effects on dopaminergic synapses. These interactions are crucial for a comprehensive understanding of its therapeutic profile and potential side effects. This technical guide synthesizes the core preclinical and clinical findings on the effects of imipramine on the dopamine system. While many foundational studies have utilized the hydrochloride salt of imipramine, the pamoate salt is considered therapeutically equivalent, with the primary difference being its formulation for once-daily dosing.[1][2] Therefore, the data presented herein is considered broadly applicable to imipramine pamoate.
I. Quantitative Data on Imipramine's Interaction with Dopaminergic Targets
The following tables summarize key quantitative data from foundational studies, providing a comparative overview of imipramine's affinity for and effect on components of the dopamine synapse.
Table 1: Binding Affinity of Imipramine and its Metabolite for Dopamine Receptors and Transporter
| Target | Ligand | K i (nM) | Species/System | Reference |
| Dopamine D2 Receptor | Imipramine | 620 | Human | [3] |
| Dopamine Transporter (DAT) | Imipramine | 8,500 | Human | [4] |
| Dopamine Transporter (DAT) | Desipramine (metabolite) | >10,000 | Human | [4] |
K i (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower K i value indicates a higher binding affinity.
Table 2: Effects of Chronic Imipramine Administration on Dopamine Receptor Density (Bmax)
| Brain Region | Receptor | Treatment | Change in Bmax | Species | Reference |
| Limbic Forebrain | D2 Receptor | Chronic Mild Stress + Imipramine | Reverses stress-induced decrease | Rat | |
| Striatum | D2 Receptor | Chronic Mild Stress + Imipramine | No significant change | Rat | |
| Limbic Forebrain | D1 Receptor | Imipramine (non-stressed) | Decrease | Rat | |
| Striatum | D1 Receptor | Imipramine (non-stressed) | Decrease | Rat |
Bmax (Maximum Binding Capacity): Represents the total number of receptors in a given tissue sample.
Table 3: Effects of Imipramine on Extracellular Dopamine Levels (In Vivo Microdialysis)
| Brain Region | Treatment | Change in Extracellular Dopamine | Species | Reference |
| Nucleus Accumbens | Chronic Imipramine | Increased basal levels | Rat | |
| Nucleus Accumbens | Chronic Imipramine + Amphetamine | Potentiated amphetamine-induced increase | Rat | |
| Striatum | Imipramine | Significant increase | Rat |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the foundational studies of imipramine's effects on dopamine synapses.
A. Radioligand Binding Assays for Dopamine Receptor Affinity
Objective: To determine the binding affinity (K i ) of imipramine for dopamine D2 receptors.
Materials:
-
Tissue Preparation: Rat striatal tissue, known for its high density of dopamine receptors.
-
Radioligand: [ 3 H]Spiperone, a high-affinity antagonist for D2 receptors.
-
Test Compound: Imipramine hydrochloride, serially diluted.
-
Assay Buffer: Tris-HCl buffer with physiological salts.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of [ 3 H]Spiperone and varying concentrations of imipramine in the assay buffer.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of imipramine that inhibits 50% of the specific binding of [ 3 H]Spiperone (IC50). Calculate the K i value using the Cheng-Prusoff equation: K i = IC50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.
B. In Vivo Microdialysis for Extracellular Dopamine Measurement
Objective: To measure the effect of chronic imipramine administration on basal and stimulated extracellular dopamine levels in the nucleus accumbens of freely moving rats.
Materials:
-
Subjects: Male Wistar rats.
-
Drug Administration: Imipramine hydrochloride (10 mg/kg/day) administered in drinking water for 24-28 days.
-
Surgical Implantation: Stereotaxic apparatus for the implantation of a microdialysis guide cannula targeting the nucleus accumbens.
-
Microdialysis Probe: Concentric microdialysis probe with a semi-permeable membrane.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine quantification.
Protocol:
-
Chronic Drug Treatment: House rats individually and provide them with either plain water or water containing imipramine for 24-28 days.
-
Surgical Procedure: Anesthetize the rats and stereotaxically implant a guide cannula aimed at the nucleus accumbens. Allow for a recovery period.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 30 minutes) for at least 2 hours to establish a stable baseline of extracellular dopamine.
-
Pharmacological Challenge (Optional): Administer a stimulant such as d-amphetamine (0.5 mg/kg, s.c.) to measure the effect of imipramine on stimulated dopamine release.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline values and compare the results between the imipramine-treated and control groups.
III. Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to imipramine's effects on dopamine synapses.
Caption: Proposed interactions of imipramine at the dopamine synapse.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical flow of imipramine's dopaminergic effects.
IV. Discussion and Conclusion
The foundational studies on imipramine reveal a complex interaction with the dopamine system that extends beyond its primary classification as a serotonin and norepinephrine reuptake inhibitor. While its affinity for the dopamine transporter is weak, chronic administration leads to significant adaptive changes in dopaminergic neurotransmission.
The blockade of D2 receptors, both presynaptic autoreceptors and postsynaptic receptors, is a key initial effect. Chronic treatment appears to induce a state of D2 receptor sensitization, particularly in the mesolimbic system, which may contribute to its therapeutic effects. This is supported by findings from in vivo microdialysis studies demonstrating that chronic imipramine increases basal extracellular dopamine levels in the nucleus accumbens and potentiates dopamine release in response to stimuli.
Furthermore, research suggests that the antidepressant effects of imipramine may be mediated, in part, through its influence on D1 dopamine receptors. Chronic imipramine treatment has also been shown to alter the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in various dopaminergic brain regions.
References
Methodological & Application
Application Notes and Protocols: Imipramine Pamoate Dosage Calculation for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of imipramine for rodent behavioral studies. The focus is on imipramine pamoate, with comparative data for the more commonly researched imipramine hydrochloride salt. This document includes detailed experimental protocols, dosage tables, and visualizations to aid in experimental design and execution.
Introduction to Imipramine in Behavioral Studies
Imipramine is a tricyclic antidepressant (TCA) widely used as a positive control in preclinical antidepressant efficacy studies.[1][2] Its mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters.[3][4] This modulation of monoaminergic systems is believed to underlie its antidepressant effects. While imipramine hydrochloride is more frequently used in research due to its solubility, this compound is a long-acting formulation.[5] Human studies have shown therapeutic equivalence between a single daily dose of this compound and divided doses of imipramine hydrochloride. For the purpose of dosage calculation in rodent studies, dosages of imipramine salts are typically expressed in terms of the hydrochloride form.
Imipramine Dosage and Administration for Rodent Studies
The appropriate dosage of imipramine can vary based on the rodent species, administration route, and the specific behavioral test being conducted. The following tables summarize typical dosage ranges found in the literature.
Table 1: Imipramine Dosage for Mice in Behavioral Studies
| Administration Route | Dosage Range (mg/kg) | Vehicle Examples | Study Type | Reference(s) |
| Intraperitoneal (i.p.) | 10 - 30 | Sterile Saline (0.9% NaCl) | Acute/Chronic | |
| Oral (Gavage) | 10 - 30 | Sterile Water, 0.5% Methylcellulose | Acute/Chronic | |
| Oral (in food) | ~7 | Medicated food pellets | Chronic |
Table 2: Imipramine Dosage for Rats in Behavioral Studies
| Administration Route | Dosage Range (mg/kg/day) | Vehicle Examples | Study Type | Reference(s) |
| Intraperitoneal (i.p.) | 5 - 30 | Sterile Saline (0.9% NaCl) | Acute/Chronic | |
| Oral (in drinking water) | 2 - 10 | Tap Water | Chronic |
Note on this compound: Specific dosage information for this compound in rodent behavioral studies is limited in publicly available literature. Due to its poor water solubility, for intraperitoneal or oral gavage administration, it would likely require suspension in a vehicle such as 0.5% methylcellulose. Based on human therapeutic equivalence, it is reasonable to start with dosages equivalent to the active imipramine base of the hydrochloride salt.
Experimental Protocols
Below are detailed protocols for common behavioral tests used to assess antidepressant efficacy, with imipramine as a positive control.
Forced Swim Test (FST) Protocol (Mouse)
The Forced Swim Test is a widely used model to screen for antidepressant activity.
Materials:
-
Cylindrical water tank (20 cm diameter, 30 cm height)
-
Water maintained at 23-25°C
-
Imipramine hydrochloride solution/suspension
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for administration
-
Timers
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Drug Administration: Administer imipramine (e.g., 10-30 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the test.
-
Pre-swim Session (Day 1 - Optional but recommended for rats): Place each mouse individually in the water tank filled to a depth of 15 cm for a 15-minute session. This session is for habituation.
-
Test Session (Day 2 for rats, or the only session for mice): Place each mouse in the water tank for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the imipramine-treated group and the vehicle-treated group. A significant decrease in immobility time in the imipramine group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol (Mouse)
The Tail Suspension Test is another common screening tool for potential antidepressant drugs.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Imipramine hydrochloride solution/suspension
-
Vehicle control
-
Syringes and needles for administration
-
Timers
-
Video recording equipment (optional)
Procedure:
-
Drug Administration: Administer imipramine (e.g., 10-30 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the test.
-
Suspension: Suspend each mouse individually by its tail using adhesive tape, ensuring the mouse cannot touch any surfaces. The suspension point should be about 1 cm from the tip of the tail.
-
Test Duration: The test is typically conducted for 6 minutes.
-
Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Compare the total immobility time between the imipramine-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
Visualizations
Experimental Workflow
Imipramine Signaling Pathway
Conclusion
The provided application notes and protocols offer a detailed framework for the use of imipramine in rodent behavioral studies. While imipramine hydrochloride is the more documented form, the information presented allows for informed decisions when considering the use of this compound. Adherence to these guidelines will support the generation of robust and reproducible data in the preclinical assessment of antidepressant compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of imipramine, ketamine, and zinc in the mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chronic oral administration of imipramine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. psychrights.org [psychrights.org]
Application Notes and Protocols: Chronic Administration of Imipramine Pamoate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imipramine, the prototypical tricyclic antidepressant (TCA), is a widely used compound in preclinical research to model antidepressant action in rodents.[1][2] It primarily functions by inhibiting the neuronal reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing the levels of these neurotransmitters in the synaptic cleft.[3][4][5] Chronic administration is essential for studying the neuroadaptive changes that underlie the therapeutic effects of antidepressants, which often take several weeks to manifest.
This document provides detailed protocols for the chronic administration of imipramine in mice. While most published studies utilize the hydrochloride salt of imipramine due to its solubility in aqueous solutions, this guide will focus on protocols adaptable for imipramine pamoate. This compound is a long-acting salt which, when formulated as a depot suspension, may allow for less frequent administration. The provided protocols are based on established methodologies for imipramine, with specific considerations for preparing and administering a pamoate suspension.
Data Presentation: Summary of Dosing Regimens
The following table summarizes quantitative data from various studies on chronic imipramine administration in mice, providing a reference for dose and route selection.
| Administration Route | Dosage Range (mg/kg/day) | Duration of Treatment | Mouse Strain(s) | Key Findings/Model | Citations |
| Intraperitoneal (i.p.) | 20 mg/kg | 14+ days | C57BL/6J | Induced anxiety-like behaviors in normal mice. | |
| Intraperitoneal (i.p.) | 8 - 32 mg/kg | Chronic (unspecified) | Not Specified | Dose-dependent decrease in immobility in FST/TST. | |
| Intraperitoneal (i.p.) | 10 mg/kg | Chronic (unspecified) | Not Specified | Common daily dose for chronic studies. | |
| Oral (medicated food) | 7 mg/kg | 4 weeks | Not Specified | Effective antidepressant action in FST/TST; avoids injection stress. | |
| Oral (gavage) | 10 mg/kg (example) | Chronic (unspecified) | Not Specified | Standard method for precise oral dosing. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for chronic imipramine studies in mice.
Mechanism of Action: Signaling Pathway
Caption: Imipramine blocks norepinephrine (NET) and serotonin (SERT) transporters.
Experimental Protocols
Protocol 1: Chronic Intraperitoneal (i.p.) Injection
This is a common method for ensuring consistent bioavailability. The protocol requires daily handling and injection for the duration of the study (typically 14-28 days).
Materials:
-
This compound powder
-
Vehicle: Sterile 0.9% saline with 0.5% carboxymethylcellulose (CMC) or Tween 80 to aid suspension
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Analytical balance and weigh boats
-
Vortex mixer and/or sonicator
-
70% ethanol for disinfection
-
Appropriate PPE (gloves, lab coat)
Procedure:
-
Preparation of this compound Suspension:
-
Note: this compound is poorly soluble in water; a homogenous suspension is critical.
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number of animals. Assume an injection volume of 10 mL/kg.
-
Example Calculation: For a 20 mg/kg dose in a 25g mouse, the mouse receives 0.5 mg. For a 10 mL/kg injection volume, the final concentration should be 2 mg/mL.
-
Weigh the this compound powder accurately.
-
In a sterile container, create a paste by levigating the powder with a small amount of the vehicle (e.g., saline with 0.5% CMC).
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to achieve the final desired concentration.
-
Use a sonicator if necessary to ensure a fine, uniform suspension. Prepare this suspension fresh daily.
-
-
Administration:
-
Weigh each mouse daily before injection to calculate the precise volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Disinfect the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Crucially, vortex the stock suspension immediately before drawing each dose to ensure homogeneity.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or the bladder.
-
Inject the calculated volume slowly and steadily.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any immediate adverse reactions.
-
Repeat this procedure daily for the specified duration of the study (e.g., 21 consecutive days).
-
Protocol 2: Chronic Oral Administration (via Gavage)
Oral gavage provides precise dosing while avoiding potential peritoneal irritation from i.p. injections. It requires skilled handling to prevent injury to the animal.
Materials:
-
This compound powder
-
Vehicle: Sterile water with 0.5% methylcellulose
-
Flexible plastic or metal oral gavage needles (20-22 gauge for mice)
-
Sterile 1 mL syringes
-
Equipment for suspension preparation as listed in Protocol 1
Procedure:
-
Preparation of this compound Suspension:
-
Follow the same steps as described in Protocol 1 to prepare a homogenous suspension at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg gavage volume).
-
-
Administration:
-
Weigh the mouse to calculate the correct gavage volume.
-
Vortex the stock suspension immediately before drawing the dose.
-
Securely restrain the mouse to prevent movement.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth toward the esophagus. The mouse will often swallow, which facilitates passage.
-
Do not force the needle if resistance is met. Withdraw and try again.
-
Once the needle is correctly positioned, administer the suspension slowly.
-
Gently remove the needle, return the mouse to its cage, and monitor for any signs of respiratory distress.
-
Repeat daily for the study duration.
-
Protocol 3: Chronic Oral Administration (via Medicated Food)
This method minimizes animal stress associated with handling and injections but relies on consistent food intake for accurate dosing.
Materials:
-
This compound powder
-
Standard rodent chow (powdered)
-
Pill press or equipment to form food pellets
-
Analytical balance
Procedure:
-
Preparation of Medicated Food:
-
Monitor and record the average daily food consumption for the specific strain and age of mice being used (e.g., an average of ~3g per day).
-
Calculate the amount of this compound needed to achieve the target daily dose based on this average food intake.
-
Example Calculation: For a 7 mg/kg/day dose in a 25g mouse, the target is 0.175 mg of imipramine per day. If the mouse eats 3g of food, the concentration in the food should be ~58.3 mg of imipramine per kg of chow.
-
Thoroughly mix the calculated amount of this compound powder with the powdered chow to ensure even distribution.
-
Re-form the mixture into pellets using a pill press. Allow pellets to dry and harden.
-
-
Administration:
-
Provide the medicated food pellets ad libitum.
-
Remove all other food sources from the cage.
-
Monitor food intake and body weight regularly (e.g., twice weekly) to ensure animals are consuming enough to receive the intended dose and are not losing significant weight.
-
This method is suitable for long-term studies of 4 weeks or more.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Imipramine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 4. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]
Application Note: A Robust HPLC Method for the Quantification of Imipramine Pamoate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of imipramine in human plasma, applicable to studies involving the administration of imipramine pamoate. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and UV detection for analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The described method has been developed based on a compilation of established and validated procedures.
Introduction
Imipramine is a tricyclic antidepressant widely used in the treatment of major depressive disorder and other psychiatric conditions.[1] Accurate measurement of its concentration in plasma is crucial for therapeutic drug monitoring and pharmacokinetic profiling. Imipramine is often administered as a salt, such as this compound. In biological matrices, the salt dissociates, and the analytical method targets the active imipramine molecule. This application note provides a comprehensive protocol for a robust HPLC-UV method for the determination of imipramine in human plasma.
Experimental
Materials and Reagents
-
Imipramine Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Hydrogen Phosphate
-
Hexane (HPLC Grade)
-
Isoamyl Alcohol
-
Orthophosphoric Acid
-
Human Plasma (Drug-Free)
-
Purified Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | µ-Bondapak C18, 10 µm, 3.9 x 300 mm |
| Mobile Phase | 0.01 M Sodium Hydrogen Phosphate : Acetonitrile (60:40 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[2] |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 251 nm |
| Column Temperature | Ambient |
| Internal Standard | Trimipramine |
Preparation of Solutions
Stock Solutions
-
Imipramine Stock Solution (100 µg/mL): Accurately weigh and dissolve 11.36 mg of imipramine hydrochloride (equivalent to 10 mg of imipramine) in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of trimipramine in 100 mL of methanol.
Working Standard Solutions
Prepare a series of working standard solutions by diluting the imipramine stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 2 µg/mL.
Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma to yield final concentrations in the range of 5 to 200 ng/mL.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of plasma sample, calibration standard, or QC sample into a 15 mL centrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., 1 µg/mL Trimipramine).
-
Vortex briefly to mix.
-
Add 200 µL of 1 M Sodium Hydroxide to alkalinize the sample.
-
Add 5 mL of extraction solvent (Hexane:Isoamyl Alcohol, 99:1 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The method should be validated according to ICH guidelines. Key validation parameters are summarized below based on literature values.
| Validation Parameter | Typical Results |
| Linearity Range | 3 - 40 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 3 ng/mL |
| Recovery | 85 ± 5% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Retention Time (Imipramine) | ~4.3 min |
| Retention Time (Trimipramine) | ~5.2 min |
Data Presentation
The quantitative data for a typical validation study is presented in the tables below.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Imipramine/IS) |
| 5 | 0.128 |
| 10 | 0.255 |
| 25 | 0.642 |
| 50 | 1.28 |
| 100 | 2.57 |
| 200 | 5.15 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 15 | 4.2 | 5.8 | 102.3 |
| MQC | 75 | 3.5 | 4.9 | 98.7 |
| HQC | 150 | 2.8 | 4.1 | 101.5 |
Visualizations
Experimental Workflow
Caption: Workflow for imipramine quantification in plasma.
Conclusion
The HPLC method described in this application note is a reliable and sensitive technique for the quantification of imipramine in human plasma. The use of liquid-liquid extraction provides a clean sample extract, and the chromatographic conditions allow for good separation of imipramine and the internal standard from endogenous plasma components. This method is well-suited for routine analysis in a variety of research and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Imipramine Pamoate from Brain Tissue for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipramine, a tricyclic antidepressant, is extensively used in preclinical and clinical studies to investigate its therapeutic effects and underlying mechanisms of action. Accurate quantification of imipramine and its metabolites in brain tissue is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development. This application note provides a detailed protocol for a robust and high-recovery liquid-liquid extraction (LLE) of imipramine pamoate from brain tissue. The described method is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
Imipramine's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, thereby potentiating neurotransmission.[1] Understanding the concentration of imipramine at its site of action in the central nervous system is paramount for correlating drug levels with neurochemical and behavioral outcomes.
Data Summary
The following tables summarize the quantitative data associated with the liquid-liquid extraction protocol for imipramine from brain tissue.
Table 1: Imipramine Extraction and Method Validation Parameters in Brain Tissue Homogenate
| Parameter | Value | Reference |
| Extraction Solvent | 20% n-butanol in hexane | [2] |
| Recovery Rate | > 90% | [2] |
| Linearity Range | 25 - 2,000 ng/mL | [2] |
| Coefficient of Variation | Generally < 5% | [2] |
Table 2: Imipramine Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂ |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, chloroform, carbon tetrachloride |
Experimental Protocols
This section details the step-by-step methodology for the liquid-liquid extraction of this compound from brain tissue.
Materials and Reagents
-
Brain tissue samples (frozen at -80°C)
-
This compound standard
-
Internal Standard (IS) solution (e.g., deuterated imipramine)
-
Homogenization Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Extraction Solvent: 20% (v/v) n-butanol in hexane
-
Reconstitution Solvent: Mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Microcentrifuge tubes (2 mL)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Brain Tissue Homogenization
-
Accurately weigh approximately 100 mg of frozen brain tissue into a 2 mL microcentrifuge tube.
-
Add 500 µL of ice-cold Homogenization Buffer per 100 mg of tissue.
-
Add an appropriate amount of homogenization beads (if using a bead beater).
-
Homogenize the tissue sample until a uniform suspension is achieved. For a bead beater, a setting of 25 Hz for 1-3 minutes is a good starting point. For a Potter-Elvehjem homogenizer, perform 10-15 strokes.
-
Keep the samples on ice throughout the homogenization process to minimize degradation.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant will be used for the liquid-liquid extraction.
Liquid-Liquid Extraction
-
To 200 µL of the brain tissue homogenate supernatant, add a known concentration of the Internal Standard solution.
-
Add 1 mL of the Extraction Solvent (20% n-butanol in hexane).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of imipramine into the organic phase.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Carefully aspirate the upper organic layer, taking care not to disturb the aqueous layer and any precipitated proteins at the interface.
-
Transfer the organic layer to a new, clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow for Imipramine Extraction from Brain Tissue.
Imipramine Signaling Pathway
Caption: Imipramine's Mechanism of Action in the Synapse.
References
Application Notes and Protocols for Imipramine Pamoate Administration in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipramine, a tricyclic antidepressant (TCA), is a widely used reference compound in preclinical studies of depression. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, leading to an increase in the availability of these neurotransmitters.[1] Imipramine pamoate is a salt form of imipramine that provides a sustained-release profile, which may be advantageous for maintaining stable plasma concentrations in chronic studies.
These application notes provide detailed protocols for the administration of imipramine in various animal models of depression, summarize quantitative data from relevant studies, and illustrate the key signaling pathways involved in its mechanism of action. While most preclinical research has utilized imipramine hydrochloride, this document includes specific considerations for the use of the pamoate salt.
I. This compound: Special Considerations
While therapeutically equivalent to imipramine hydrochloride in clinical settings, with the main difference being its sustained-release formulation allowing for once-daily dosing, there is a notable lack of specific preclinical studies published on this compound in rodent models of depression. The protocols and data presented below are therefore primarily based on studies using imipramine (often the hydrochloride salt).
Key Considerations for Using this compound:
-
Sustained Release: The pamoate salt is designed for slower absorption and a longer duration of action. This could be beneficial in chronic studies by reducing the frequency of administration and minimizing fluctuations in plasma drug levels.
-
Dosage Equivalence: Dosage is typically expressed in terms of the imipramine base. For example, the 75 mg, 100 mg, 125 mg, and 150 mg capsules of this compound are equivalent to 75 mg, 100 mg, 125 mg, and 150 mg of imipramine hydrochloride, respectively.[2]
-
Administration Route: Due to its poor water solubility, this compound is administered orally, typically in a capsule or suspension. For animal studies, this would translate to oral gavage or incorporation into food pellets.
-
Vehicle Selection: For oral gavage, this compound would need to be suspended in a suitable vehicle, such as 0.5% methylcellulose.
II. Experimental Protocols
A. Animal Models of Depression
Several well-validated animal models are used to screen for antidepressant efficacy. The choice of model depends on the specific hypothesis being tested.
1. Forced Swim Test (FST)
The FST is a widely used model to assess behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Habituation (Day 1): Place the animal in the cylinder for a 15-minute pre-swim session.
-
Remove the animal, dry it, and return it to its home cage.
-
Testing (Day 2): Administer imipramine or vehicle. After the appropriate pre-treatment time (e.g., 60 minutes for acute intraperitoneal injection), place the animal back into the swim cylinder for a 5-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining motionless, making only small movements to keep the head above water.
-
-
Note: The timing of administration can influence the outcome. One study in rats found that morning administration of imipramine had a more significant effect than evening administration.[3]
2. Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of behavioral despair in mice.
-
Apparatus: A horizontal bar raised at least 50 cm from the floor.
-
Procedure:
-
Secure the mouse's tail to the horizontal bar with adhesive tape, approximately 1-2 cm from the tip.
-
The mouse is suspended for a 6-minute period.
-
Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
3. Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high face and predictive validity as it exposes animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, often characterized by anhedonia.
-
Procedure:
-
Baseline: Measure baseline sucrose preference to ensure no pre-existing differences between groups.
-
Stress Regimen (4-7 weeks): Expose animals to a variable sequence of mild stressors daily. Examples include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation (12-24 hours)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Predator sounds or smells
-
Reversal of the light/dark cycle
-
-
Drug Administration: Begin daily imipramine or vehicle administration during the last 2-3 weeks of the CUMS protocol.
-
Behavioral Assessment: Monitor anhedonia weekly using the Sucrose Preference Test.
-
4. Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression.
-
Procedure:
-
Habituation: Acclimate animals to the presence of two drinking bottles in their home cage.
-
Deprivation: Food and water deprive the animals for a period of 12-24 hours.
-
Testing: Present each animal with two pre-weighed bottles: one containing a 1% sucrose solution and the other containing plain water.
-
After 1-2 hours, remove and weigh the bottles to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Total Liquid Intake (g))] x 100.
-
B. Drug Preparation and Administration
1. Vehicle Selection
-
Intraperitoneal (i.p.) Injection: Imipramine hydrochloride is readily soluble in sterile saline (0.9% NaCl).
-
Oral Gavage: For imipramine hydrochloride, sterile water can be used. For the insoluble this compound, a suspension in 0.5% methylcellulose is recommended.
-
Oral Administration in Food or Water: Imipramine can be mixed into food pellets or dissolved in drinking water. To improve palatability in drinking water, a sweetener like sucrose may be added.[4]
2. Administration Protocols
-
Acute Administration: A single dose is administered a specific time before behavioral testing (e.g., 30-60 minutes for i.p. injection).
-
Chronic Administration: Daily administration for an extended period (typically 2-4 weeks) is required to observe the full antidepressant-like effects.
III. Quantitative Data
The following tables summarize the effects of imipramine administration in various animal models of depression.
Table 1: Effect of Imipramine in the Forced Swim Test (FST)
| Animal | Dose (mg/kg) | Route | Treatment Duration | Effect on Immobility Time | Reference |
| Rat | 10, 30 | i.p. | Acute | Significant reduction at 30 mg/kg (morning) | [3] |
| Rat | 10, 30 | i.p. | 2 weeks | Significant reduction at both doses (morning) | |
| Mouse | 7 | Oral (food) | 4 weeks | Significant reduction |
Table 2: Effect of Imipramine in the Tail Suspension Test (TST)
| Animal | Dose (mg/kg) | Route | Treatment Duration | Effect on Immobility Time | Reference |
| Mouse | 20 | i.p. | 3 weeks | Significant reduction | |
| Mouse | 7 | Oral (food) | 4 weeks | Significant reduction |
Table 3: Effect of Imipramine in the Chronic Unpredictable Mild Stress (CUMS) Model
| Animal | Dose (mg/kg/day) | Route | Treatment Duration | Behavioral Outcome | Reference |
| Mouse | 15 | Oral (water) | During RSD | Prevented stress-induced social avoidance | |
| Rat | 30 | Oral (water) | Chronic | Reversed depressive-like behaviors |
IV. Signaling Pathways and Mechanisms of Action
The antidepressant effects of imipramine are mediated by a complex interplay of molecular and cellular adaptations.
A. Monoamine Reuptake Inhibition
The primary mechanism of action of imipramine is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.
Monoamine Reuptake Inhibition by Imipramine.
B. Downstream Signaling: CREB and CRTC1
Chronic imipramine administration leads to the activation of intracellular signaling cascades that regulate gene expression. A key pathway involves the phosphorylation of the cAMP response element-binding protein (CREB). Activated pCREB, along with its coactivator, CREB-regulated transcription coactivator 1 (CRTC1), promotes the transcription of genes involved in neurogenesis and synaptic plasticity.
Imipramine-induced CREB/CRTC1 Signaling Pathway.
C. Neurotrophic Effects: BDNF-TrkB Signaling
A crucial downstream target of the CREB pathway is the brain-derived neurotrophic factor (BDNF). Increased BDNF expression and signaling through its receptor, Tropomyosin receptor kinase B (TrkB), are strongly associated with the therapeutic effects of antidepressants. This pathway promotes neuronal survival, neurogenesis, and synaptic plasticity, which are often impaired in depression. Chronic imipramine treatment has been shown to activate the BDNF-TrkB-Akt signaling pathway.
BDNF-TrkB Signaling Pathway Activated by Imipramine.
V. Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antidepressant-like effects of imipramine in a CUMS model.
Experimental Workflow for CUMS Model and Imipramine Treatment.
Conclusion
Imipramine remains a critical pharmacological tool for the study of depression and the development of novel antidepressants. While specific preclinical data on this compound is scarce, its sustained-release properties may offer advantages in chronic dosing paradigms. The protocols and data presented here provide a comprehensive guide for researchers utilizing imipramine in animal models of depression. Careful consideration of the animal model, administration route, dosage, and duration of treatment is essential for obtaining robust and reproducible results. Furthermore, understanding the underlying molecular mechanisms, including the CREB/CRTC1 and BDNF/TrkB signaling pathways, is crucial for interpreting the behavioral outcomes and advancing our knowledge of antidepressant action.
References
- 1. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Capsules USPFor oral administration Rx only [dailymed.nlm.nih.gov]
- 3. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Intraperitoneal Administration of Imipramine Pamoate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and intraperitoneal (IP) injection of imipramine pamoate suspensions in rats for preclinical research. Due to the poor aqueous solubility of this compound, a suspension is required for administration. This document outlines the necessary materials, step-by-step procedures, and important considerations to ensure accurate dosing and animal welfare.
Introduction
Imipramine is a tricyclic antidepressant that functions primarily by inhibiting the reuptake of norepinephrine and serotonin in the brain.[1] The pamoate salt of imipramine is a long-acting formulation.[1] For in vivo studies in rodents requiring systemic administration, intraperitoneal injection is a common route. These notes provide a comprehensive guide to preparing and administering this compound for such studies.
Data Presentation
The following tables summarize key quantitative data for the preparation and administration of this compound suspensions.
Table 1: Recommended Materials and Parameters for Intraperitoneal Injection in Rats
| Parameter | Recommendation | Source(s) |
| Needle Gauge | 23-25g | [2][3] |
| Needle Length | 5/8 inch or smaller | [3] |
| Maximum Injection Volume | < 10 ml/kg | |
| Injection Site | Lower right quadrant of the abdomen | |
| Injection Angle | 30-45° to the horizontal plane |
Table 2: Dosing Guidelines for Imipramine in Rats (Intraperitoneal)
| Compound | Typical Dose Range | Notes | Source(s) |
| Imipramine (unspecified salt) | 5-30 mg/kg daily | Dose can be adjusted based on study design and observed effects. |
Experimental Protocols
Preparation of this compound Suspension
Note: this compound is practically insoluble in water. Therefore, a suspension must be prepared for intraperitoneal injection. The following protocol is adapted from methods for preparing suspensions of poorly water-soluble compounds for in vivo use.
Materials:
-
This compound powder
-
Sterile 0.5% methylcellulose solution in sterile water
-
Sterile mortar and pestle
-
Sterile spatula
-
Sterile graduated cylinder or volumetric flask
-
Sterile magnetic stirrer and stir bar (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats to be injected.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Levigate the powder: Transfer the weighed powder to a sterile mortar. Add a small volume of the 0.5% methylcellulose solution to the powder and triturate with a sterile pestle to form a smooth, uniform paste. This step is crucial for preventing clumping of the powder.
-
Gradually add the remaining vehicle: Slowly add the rest of the 0.5% methylcellulose solution to the paste while continuously stirring or triturating to create a homogenous suspension.
-
Ensure homogeneity: If using a magnetic stirrer, transfer the suspension to a sterile beaker or flask and stir for 15-30 minutes to ensure a uniform distribution of the particles. Visually inspect the suspension for any clumps.
-
Storage: It is recommended to prepare the suspension fresh on the day of use. If temporary storage is necessary, store at 2-8°C and re-suspend thoroughly before use.
Intraperitoneal Injection Protocol in Rats
Materials:
-
Prepared this compound suspension
-
Sterile syringes (1 mL or 3 mL, appropriately sized for the injection volume)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other suitable antiseptic
-
Sterile gauze
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Weigh the rat to accurately calculate the injection volume.
-
Gently restrain the rat. A common and effective method is the two-person technique, where one person restrains the animal while the other performs the injection. Alternatively, a one-person technique involving wrapping the rat in a towel can be used.
-
Position the rat in dorsal recumbency (on its back) with its head slightly tilted downwards. This helps to move the abdominal organs away from the injection site.
-
-
Injection Site Identification and Preparation:
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.
-
-
Administration of the Suspension:
-
Draw the calculated volume of the homogenous this compound suspension into a sterile syringe. Ensure the suspension is well-mixed immediately before drawing it up.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or urine (indicating entry into the bladder) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If there is no aspirate, inject the suspension at a steady pace.
-
Withdraw the needle smoothly and return the rat to its home cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions, such as distress or signs of pain at the injection site.
-
Monitor the animal according to the experimental protocol for any changes in behavior or health status.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and administering this compound.
Imipramine Signaling Pathway
References
Application Notes and Protocols for Formulating Imipramine Pamoate for Oral Gavage Administration in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipramine, a tricyclic antidepressant, is a valuable tool in preclinical research for studying depression and other neurological disorders. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the brain.[1][2][3] While the hydrochloride salt of imipramine is commonly used, the pamoate salt offers the potential for a longer-acting formulation.[4] However, imipramine pamoate is practically insoluble in water, presenting a challenge for oral administration in preclinical studies.[5]
These application notes provide detailed protocols for the formulation and oral gavage administration of this compound in rodents, ensuring consistent and reliable dosing for preclinical trials.
Physicochemical Properties and Pharmacokinetics
A summary of the key physicochemical and pharmacokinetic parameters of imipramine is presented in the table below. Understanding these properties is crucial for appropriate formulation and study design.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂ (Imipramine) | |
| Molecular Weight | 949.18 g/mol (Pamoate Salt) | |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, ether, chloroform, and carbon tetrachloride. | |
| Mechanism of Action | Inhibition of norepinephrine and serotonin reuptake. | |
| Oral Bioavailability | ~50-67% (in rats, for basimglurant, a similarly poorly soluble compound) | |
| Terminal Half-life (t½) | ~7 hours (in rats, for basimglurant) | |
| Plasma Protein Binding | 98-99% (for basimglurant) |
Experimental Protocols
Protocol 1: Aqueous Suspension of this compound
This protocol describes the preparation of a homogenous aqueous suspension of this compound suitable for oral gavage. Due to the poor aqueous solubility of this compound, creating a stable and uniform suspension is critical for accurate dosing.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
-
Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or appropriate size)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stirrer.
-
Stir until the methylcellulose is fully dissolved and the solution is clear. This may take several hours.
-
-
This compound Suspension Preparation:
-
Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Levigate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste. This step is crucial for breaking down agglomerates and ensuring uniform particle dispersion.
-
Gradually add the remaining vehicle to the paste while continuously mixing with the pestle.
-
Transfer the mixture to a beaker containing a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain continuous stirring during the dosing procedure to prevent settling of the suspended particles.
-
Dosage Calculation Example:
-
Target Dose: 10 mg/kg
-
Animal Weight: 250 g (0.25 kg)
-
Dosing Volume: 5 mL/kg
-
Required Dose per Animal: 10 mg/kg * 0.25 kg = 2.5 mg
-
Required Dosing Volume: 5 mL/kg * 0.25 kg = 1.25 mL
-
Required Concentration of Suspension: 2.5 mg / 1.25 mL = 2 mg/mL
Protocol 2: Lipid-Based Formulation for Enhanced Bioavailability
For compounds with very low aqueous solubility, a lipid-based formulation can enhance oral bioavailability. This protocol is adapted from a method for preparing imipramine-loaded nanostructured lipid carriers (NLCs).
Materials:
-
This compound powder
-
Glyceryl monostearate (GMS) (Solid lipid)
-
Oleic acid (Liquid lipid)
-
Tween 80 (Surfactant)
-
Double-distilled water
-
Water bath
-
High-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation:
-
Weigh the required amounts of GMS and oleic acid (a common ratio is 70:30).
-
Heat the lipid mixture to 70°C in a water bath until a clear, molten lipid phase is obtained.
-
Disperse the accurately weighed this compound into the molten lipid phase with continuous stirring.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of Tween 80 in double-distilled water.
-
Heat the aqueous phase to 70°C.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a magnetic stirrer to form a primary emulsion.
-
Homogenize the primary emulsion using a high-speed homogenizer (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a nanoemulsion.
-
-
NLC Formation:
-
Cool the nanoemulsion to room temperature with gentle stirring to allow the lipid to recrystallize and form NLCs.
-
Oral Gavage Administration Protocol (Rodents)
Proper oral gavage technique is essential to prevent injury to the animal and ensure accurate dose delivery.
Procedure:
-
Animal Preparation:
-
Weigh the animal immediately before dosing to accurately calculate the required volume.
-
For some studies, fasting the animals overnight (8-12 hours) with free access to water may be required.
-
-
Dose Preparation:
-
Ensure the this compound suspension is well-mixed by vortexing or continuous stirring immediately before drawing it into the syringe.
-
-
Animal Restraint and Dosing:
-
Gently but firmly restrain the animal to prevent movement.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the formulation over 2-3 seconds.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Quantitative Data Summary
| Vehicle | Composition | Maximum Tolerated Dose (Rats) | Reference |
| Aqueous | 0.5% Methylcellulose in Water | Not specified, but well-tolerated. | |
| Lipid-Based | Glyceryl monostearate, Oleic acid, Tween 80 | Dependent on specific lipid components. | |
| Aqueous (for poorly soluble drugs) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified, but a common vehicle. | |
| Oil-Based (for poorly soluble drugs) | 10% DMSO, 90% Corn Oil | Not specified, but an alternative vehicle. |
| Dosing Parameters | Mice | Rats | Reference |
| Typical Oral Gavage Dose | 7 mg/kg/day (in food pellets) | 5-30 mg/kg/day (i.p.) | |
| Maximum Gavage Volume | 10 mL/kg | 10 mL/kg | |
| Gavage Needle Gauge | 20-22 G | 16-18 G |
Visualizations
Caption: Experimental workflow for this compound formulation and oral gavage.
Caption: Simplified signaling pathway of imipramine's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Package Insert / Prescribing Information [drugs.com]
Application of Imipramine Pamoate in the Chronic Social Defeat Stress (CSDS) Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chronic Social Defeat Stress (CSDS) model is a widely utilized preclinical paradigm to induce and study depression-like phenotypes in rodents. This model has high face and construct validity, mimicking key aspects of stress-induced depression in humans, such as social avoidance and anhedonia. Imipramine, a tricyclic antidepressant, and its long-acting pamoate salt, are frequently used as a positive control in CSDS studies to validate the model and to investigate the neurobiological mechanisms of antidepressant action. These application notes provide a comprehensive overview of the use of imipramine pamoate in the CSDS model, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways. While many studies utilize imipramine hydrochloride, the data and protocols are considered broadly applicable to the active imipramine moiety delivered by the pamoate salt.
Data Presentation
The following tables summarize the quantitative effects of imipramine treatment in rodent models of chronic social defeat stress.
Table 1: Behavioral Effects of Imipramine in the CSDS Model
| Behavioral Test | Animal Model | Imipramine Dose & Duration | Key Findings | Reference |
| Social Interaction Test | C57BL/6 Mice | 20 mg/kg, i.p., daily for 24 days | Reversed social avoidance behavior, increasing interaction time to levels similar to control mice.[1] | [1] |
| Social Interaction Test | C57BL/6 Mice | 15 mg/kg in drinking water for 24 days | Confirmed the reversal of social avoidant behavior.[1] | [1] |
| Social Interaction Test | Defeated Mice | Chronic administration (2 weeks) | Significantly attenuated social deficits. Acute administration showed no efficacy.[2] | |
| Social Interaction Test | Socially Defeated Rats | Chronic administration (4 weeks) | Significantly ameliorated social avoidance. |
Table 2: Neuroinflammatory and Endocrine Effects of Imipramine in the CSDS Model
| Biomarker | Animal Model | Imipramine Dose & Duration | Tissue/Fluid | Key Findings | Reference |
| Corticosterone | C57BL/6 Mice | 15 mg/kg in drinking water | Plasma | Attenuated stress-induced increase in corticosterone levels. | |
| Interleukin-6 (IL-6) | C57BL/6 Mice | 15 mg/kg in drinking water | Plasma | Attenuated stress-induced increase in IL-6 responses. | |
| IL-6 mRNA | C57BL/6 Mice | 20 mg/kg, i.p., daily for 24 days | Brain Microglia | Significantly decreased stress-induced mRNA levels of IL-6. | |
| IL-6, TNF-α, IL-1β mRNA | C57BL/6 Mice | 20 mg/kg, i.p., daily for 24 days | Brain Microglia (ex vivo LPS stimulation) | Reversed the exaggerated mRNA expression of IL-6, TNF-α, and IL-1β. | |
| CRTC1 Expression | Mice | Repeated administration | Medial Prefrontal Cortex (mPFC) | Reversed the downregulation of CRTC1 expression induced by CSDS. |
Experimental Protocols
Chronic Social Defeat Stress (CSDS) Protocol
This protocol is a standard method for inducing a depression-like phenotype in mice.
Materials:
-
Male C57BL/6 mice (experimental subjects)
-
Aggressive male CD-1 mice (aggressors)
-
Standard mouse housing cages divided by a perforated, transparent partition
Procedure:
-
Aggressor Screening: Screen male CD-1 mice for aggressive behavior by introducing a C57BL/6 mouse into their home cage and observing for latency to attack and consistent aggressive behavior. Select resident aggressors that reliably attack intruders within 60 seconds.
-
Social Defeat:
-
Place a C57BL/6 mouse into the home cage of a resident CD-1 aggressor for 5-10 minutes daily for 10-14 consecutive days.
-
During this time, the C57BL/6 mouse will be physically defeated by the aggressor.
-
After the direct physical interaction, house the C57BL/6 mouse in the same cage as the aggressor but separated by the perforated partition to allow for sensory but not physical contact for the remainder of the 24-hour period.
-
Each day, expose the C57BL/6 mouse to a new and unfamiliar CD-1 aggressor to prevent habituation.
-
-
Control Group: House control C57BL/6 mice in pairs in identical cages divided by a partition and handle them daily.
This compound Administration
Imipramine can be administered through various routes, including intraperitoneal (i.p.) injection or in the drinking water.
a) Intraperitoneal (i.p.) Injection:
-
Dosage: 20 mg/kg body weight.
-
Preparation: Dissolve imipramine hydrochloride (or a molar equivalent of this compound) in sterile 0.9% saline.
-
Administration: Administer daily via i.p. injection for the specified duration (e.g., 24 days) following the CSDS protocol.
b) Oral Administration (in Drinking Water):
-
Dosage: 15 mg/kg/day.
-
Preparation: Calculate the required concentration based on the average daily water consumption of the mice. Dissolve the appropriate amount of this compound in the drinking water.
-
Administration: Provide the imipramine-containing water as the sole source of drinking water for the duration of the treatment period (e.g., 24 days). Prepare fresh solutions regularly.
Behavioral Testing: Social Interaction Test
This test is used to assess social avoidance, a key depressive-like behavior in the CSDS model.
Procedure:
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm) with a small, wire-mesh enclosure at one end.
-
Habituation: Place the experimental mouse in the arena for a set period (e.g., 2.5 minutes) to habituate to the environment.
-
Social Interaction (No Target): In the first phase, place an empty wire-mesh enclosure at one end of the arena and allow the experimental mouse to explore for 2.5 minutes. Track the time spent in the "interaction zone" (the area immediately surrounding the enclosure).
-
Social Interaction (Target Present): In the second phase, place an unfamiliar, non-aggressive CD-1 mouse inside the wire-mesh enclosure. Allow the experimental mouse to explore the arena for another 2.5 minutes. Again, track the time spent in the interaction zone.
-
Data Analysis: Calculate the social interaction ratio (time spent in the interaction zone with the target present / time spent in the interaction zone with no target). A ratio of less than 1 is indicative of social avoidance.
Visualizations
Caption: Experimental workflow for the application of this compound in the CSDS model.
Caption: Signaling pathways modulated by imipramine in the CSDS model.
Conclusion
This compound serves as a critical tool in the CSDS model of depression, not only for validating the model but also for elucidating the complex neurobiology of stress and antidepressant response. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. The antidepressant effects of imipramine in this model are associated with the normalization of HPA axis hyperactivity, reduction of neuroinflammation, and modulation of key signaling molecules like CRTC1 in the medial prefrontal cortex. These findings underscore the multifaceted mechanisms of action of tricyclic antidepressants and highlight potential therapeutic targets for stress-related psychiatric disorders.
References
Application Notes and Protocols: Methodology for Assessing Imipramine Pamoate Effects on Neurotrophic Factor Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Imipramine, a tricyclic antidepressant, has been shown to exert its therapeutic effects, in part, by modulating neurotrophic factor levels, particularly Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] This modulation is a crucial aspect of neuroplasticity and is considered a key mechanism in the recovery from depressive disorders.[5] Imipramine inhibits the reuptake of serotonin and norepinephrine, leading to a cascade of intracellular events that ultimately upregulate the expression of BDNF and activate its corresponding receptor, Tropomyosin receptor kinase B (TrkB). This document provides detailed methodologies for assessing the effects of imipramine pamoate on neurotrophic factor levels, focusing on in vivo rodent models of depression.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from the described experimental protocols. These tables are structured for easy comparison of results between control and experimental groups.
Table 1: Neurotrophic Factor Protein Levels (ELISA)
| Group | Treatment | Brain Region | BDNF (pg/mg tissue) | NGF (pg/mg tissue) | NT-3 (pg/mg tissue) |
| Control | Vehicle | Hippocampus | Expected Baseline | Expected Baseline | Expected Baseline |
| Control | Vehicle | Prefrontal Cortex | Expected Baseline | Expected Baseline | Expected Baseline |
| Stress Model | Vehicle | Hippocampus | Expected Decrease | Variable | Variable |
| Stress Model | Vehicle | Prefrontal Cortex | Expected Decrease | Variable | Variable |
| Stress Model | This compound | Hippocampus | Expected Increase | Variable | Variable |
| Stress Model | This compound | Prefrontal Cortex | Expected Increase | Variable | Variable |
Table 2: Neurotrophic Factor and Receptor Protein Expression (Western Blot)
| Group | Treatment | Brain Region | BDNF (relative density) | TrkB (relative density) | p-CREB/CREB ratio |
| Control | Vehicle | Hippocampus | 1.0 | 1.0 | 1.0 |
| Stress Model | Vehicle | Hippocampus | Expected Decrease | Variable | Expected Decrease |
| Stress Model | This compound | Hippocampus | Expected Increase | Variable | Expected Increase |
Table 3: Neurotrophic Factor Gene Expression (RT-qPCR)
| Group | Treatment | Brain Region | Bdnf (fold change) | Ngf (fold change) | Nt-3 (fold change) |
| Control | Vehicle | Hippocampus | 1.0 | 1.0 | 1.0 |
| Stress Model | Vehicle | Hippocampus | Expected Decrease | Variable | Variable |
| Stress Model | This compound | Hippocampus | Expected Increase | Variable | Variable |
Experimental Protocols
Animal Model and Treatment
A chronic stress model is often employed to induce depressive-like behaviors and associated neurobiological changes, such as decreased neurotrophic factor levels.
-
Animal Model: Chronic Unpredictable Stress (CUS) in adult male Sprague-Dawley rats.
-
Stress Protocol: For 4-6 weeks, animals are subjected to a variable sequence of mild stressors (e.g., restraint stress, forced swim, social isolation).
-
Drug Administration: Following the stress period, animals are treated daily with this compound (e.g., 10-20 mg/kg, intraperitoneal injection) or vehicle for at least 14-21 days.
-
Behavioral Testing: Depressive-like behavior (e.g., anhedonia, behavioral despair) can be assessed using the Sucrose Preference Test and the Forced Swim Test.
Tissue Collection and Preparation
-
Euthanasia and Dissection: Animals are euthanized, and brains are rapidly extracted. The hippocampus and prefrontal cortex are dissected on ice.
-
Sample Storage: Tissues are flash-frozen in liquid nitrogen and stored at -80°C until further processing.
-
Homogenization: For ELISA and Western blot, tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. For RT-qPCR, tissue is homogenized in a reagent like TRIzol.
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Quantification
This protocol is for a sandwich ELISA, a common method for quantifying BDNF in tissue homogenates.
-
Principle: A capture antibody specific for BDNF is coated onto a microplate. The sample is added, and BDNF binds to the antibody. A biotinylated detection antibody is then added, followed by an avidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of BDNF.
-
Procedure:
-
Prepare standards and samples in the provided assay diluent. Brain tissue homogenates may require dilution (e.g., 1:20 to 1:120) to fall within the assay's detection range.
-
Add standards and samples to the pre-coated wells and incubate.
-
Wash the wells, then add the biotinylated detection antibody and incubate.
-
Wash the wells, then add the avidin-HRP conjugate and incubate.
-
Wash the wells, then add the substrate solution and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
Read the optical density at 450 nm using a microplate reader.
-
Calculate the BDNF concentration in the samples based on the standard curve.
-
Western Blot for BDNF, TrkB, and p-CREB/CREB
Western blotting allows for the semi-quantitative analysis of specific protein levels.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Anti-BDNF antibody
-
Anti-TrkB antibody
-
Anti-p-CREB (Ser133) antibody
-
Anti-CREB antibody
-
Anti-GAPDH or β-actin antibody (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control. Calculate the p-CREB/CREB ratio.
Reverse Transcription Quantitative PCR (RT-qPCR) for Bdnf mRNA Expression
RT-qPCR is used to measure the gene expression levels of neurotrophic factors.
-
RNA Isolation: Isolate total RNA from brain tissue using a TRIzol-based method or a commercial kit.
-
RNA Quality and Quantity: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes.
-
Reaction Mix: Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene (Bdnf) and a reference gene (e.g., Gapdh, Actb), and qPCR master mix.
-
Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Imipramine-mediated BDNF signaling pathway.
Caption: Logical flow from imipramine administration to therapeutic effect.
References
- 1. Differential effects of fluoxetine and imipramine on the phosphorylation of the transcription factor CREB and cell-viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imipramine Ameliorates Pain-related Negative Emotion via Induction of Brain-derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipramine induces brain-derived neurotrophic factor mRNA expression in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes and Protocols for Preparing Imipramine Pamoate-Containing Food Pellets for Chronic Dosing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of imipramine pamoate-containing food pellets intended for chronic dosing studies in rodents. This document outlines the necessary calculations, formulation procedures, and quality control considerations to ensure consistent and accurate dosing.
Imipramine, a tricyclic antidepressant, is frequently used in preclinical research to model antidepressant effects. For chronic studies, administration via medicated food pellets offers a non-invasive and less stressful alternative to methods like oral gavage or injections.[1] this compound, a salt of imipramine, is practically insoluble in water, which requires specific formulation strategies to ensure homogenous distribution within the food matrix.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation of this compound food pellets.
Table 1: Imipramine Salt Properties
| Property | This compound | Imipramine Hydrochloride |
| Molecular Formula | (C₁₉H₂₄N₂)₂·C₂₃H₁₆O₆ | C₁₉H₂₄N₂·HCl |
| Molecular Weight | 949.2 g/mol | 316.87 g/mol |
| Appearance | Slightly yellow, crystalline powder | White to off-white crystalline powder |
| Solubility in Water | Insoluble | Soluble |
| Notes | The pamoate salt provides a different solubility profile compared to the hydrochloride salt. | Often used in studies involving administration in drinking water due to its solubility. |
Table 2: Recommended Dosing and Pellet Preparation Parameters for Rodent Studies
| Parameter | Recommendation | Rationale / Reference |
| Target Dose (Imipramine Base) | 7 - 30 mg/kg/day | Effective doses in rodent models of depression vary. A common starting point for oral administration in mice is around 7 mg/kg/day.[2] Higher doses up to 30 mg/kg/day have been used in rats.[2] |
| Average Daily Food Consumption | Mouse: ~3-5 g; Rat: ~15-25 g | This is a critical parameter for calculating the required drug concentration in the feed and should be determined for the specific strain and age of the animals prior to the study.[3] |
| Pellet Drying Temperature | 40 - 60°C | Sufficient to dry the pellets without causing significant degradation of the active compound. A study using imipramine hydrochloride dried pellets at 60°C overnight.[3] |
| Pellet Preparation Frequency | Twice a week | To ensure freshness and stability of the medicated feed. |
| Storage Conditions | 2-8°C, protected from light | Imipramine salts can be sensitive to light. Cool, dark, and dry conditions are recommended to maintain stability. |
II. Experimental Protocols
This section provides detailed methodologies for the preparation and validation of this compound-containing food pellets.
Protocol 1: Calculation of this compound Concentration in Feed
Objective: To determine the precise amount of this compound needed to achieve the desired daily dose in mg/kg for the study animals.
Materials:
-
Calculator
-
Animal body weight data (average)
-
Daily food consumption data (average)
-
Molecular weights of imipramine base (280.41 g/mol ) and this compound (949.2 g/mol )
Procedure:
-
Determine the Dose of Imipramine Base: Decide on the target daily dose of imipramine in its active base form (e.g., 10 mg/kg/day).
-
Calculate the Equivalent Dose of this compound:
-
The molecular weight of this compound contains two molecules of imipramine. Therefore, the weight of imipramine base in this compound is (2 * 280.41) / 949.2 ≈ 0.59.
-
This compound Dose (mg/kg) = Target Imipramine Base Dose (mg/kg) / 0.59
-
-
Calculate the Total Daily Drug Intake per Animal:
-
Total Drug per Animal (mg) = this compound Dose (mg/kg) * Average Animal Body Weight (kg)
-
-
Calculate the Required Drug Concentration in Feed:
-
Drug Concentration (mg/g of feed) = Total Drug per Animal (mg) / Average Daily Food Consumption (g)
-
-
Calculate the Total Amount of this compound for a Batch of Feed:
-
Total this compound (g) = Drug Concentration (mg/g) * Total Batch Size of Feed (g) / 1000 (mg/g)
-
Protocol 2: Preparation of this compound Food Pellets
Objective: To prepare homogenous and stable this compound-containing food pellets for oral administration to rodents. Due to the poor water solubility of this compound, a binder and suspending agent are recommended to ensure uniform drug distribution.
Materials:
-
Standard rodent chow pellets
-
This compound powder
-
Corn starch (as a binder)
-
0.5% Methylcellulose solution (as a suspending agent)
-
Wiley mill or a heavy-duty blender
-
Food mixer
-
Meat grinder with an appropriate nozzle or a pellet press
-
Drying oven
-
Personal Protective Equipment (PPE): lab coat, gloves, and dust mask
Procedure:
-
Chow Preparation: Grind the standard rodent chow pellets into a fine, uniform powder using a Wiley mill or a blender.
-
Drug Mixture Preparation:
-
In a separate container, weigh the calculated amount of this compound powder for the batch.
-
Add an equal amount of corn starch to the this compound.
-
Thoroughly mix the two powders to create a premix. This step aids in the initial dispersion of the drug.
-
-
Wet Granulation:
-
Transfer the powdered chow to a food mixer.
-
While the mixer is on a low setting, slowly add the this compound-corn starch premix to the powdered chow. Mix for at least 10 minutes to ensure a homogenous dry mix.
-
Slowly add the 0.5% methylcellulose solution to the dry mixture until a wet mass with a dough-like consistency is formed. The amount of liquid will need to be optimized based on the specific chow and environmental conditions.
-
-
Extrusion and Pellet Formation:
-
Pass the wet mass through a meat grinder with a nozzle that produces pellets of a similar size to the standard chow. Alternatively, use a pellet press.
-
Cut the extruded strands into appropriate pellet lengths.
-
-
Drying:
-
Spread the newly formed pellets in a single layer on a tray.
-
Dry the pellets in a drying oven at 40-60°C overnight (approximately 16 hours) or until they are hard and dry.
-
-
Storage:
-
Once cooled, store the medicated pellets in airtight, light-resistant containers at 2-8°C.
-
It is recommended to prepare fresh batches twice a week to ensure potency and stability.
-
Protocol 3: Quality Control and Validation
Objective: To ensure the homogeneity and concentration of this compound in the prepared food pellets.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for extraction and mobile phase
-
Analytical balance
-
Homogenizer
Procedure:
-
Sample Collection: Collect at least three random samples from the beginning, middle, and end of the prepared pellet batch.
-
Sample Preparation:
-
Accurately weigh a portion of each pellet sample.
-
Grind the pellets into a fine powder.
-
Extract the this compound from the powder using a suitable organic solvent in which it is soluble (e.g., ethanol, acetone, chloroform, or carbon tetrachloride). This may require sonication or homogenization to ensure complete extraction.
-
Filter the extract to remove any solid particles.
-
-
HPLC Analysis:
-
Analyze the extracted samples using a validated HPLC method to determine the concentration of imipramine.
-
The concentration should be within ±10% of the target concentration.
-
-
Homogeneity Assessment: The concentrations of the samples taken from different parts of the batch should not vary significantly, indicating a homogenous mixture.
III. Visualizations
Diagram 1: Experimental Workflow for Pellet Preparation
Caption: Workflow for the preparation and quality control of this compound-containing food pellets.
Diagram 2: Imipramine's Primary Mechanism of Action
Caption: Imipramine blocks the reuptake of serotonin and norepinephrine, increasing their synaptic concentration.
References
- 1. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of suspending agents on the characteristics of some anti-inflammatory suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for the Analysis of Imipramine Pamoate and Its Intermediates
[AN-IP-2025]
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of imipramine pamoate and its key process intermediates. The method is stability-indicating and can be effectively used for quality control during drug substance manufacturing and in final product release testing. The procedure is accurate, precise, and specific for imipramine and its related substances.
Introduction
Imipramine is a tricyclic antidepressant belonging to the dibenzazepine class of compounds.[1] It is commercially available as a hydrochloride or a pamoate salt.[1] this compound is a long-acting formulation.[2] During the synthesis of imipramine, several intermediates are formed, which must be monitored to ensure the purity and safety of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential to separate and quantify imipramine from its key starting materials and intermediates.[3] This document provides a detailed protocol for an RP-HPLC method suitable for this purpose.
Key Intermediates in Imipramine Synthesis
The manufacturing process of imipramine can involve several steps, with the following key intermediates often being present as potential impurities in the final product:
-
2,2'-dinitro-1,2-diphenylethane: A key starting material in one of the synthetic routes.[3]
-
Iminodibenzyl: A core heterocyclic intermediate.
-
2-2-diamino-1,2-diphenyl ethane diphosphate: An intermediate in the formation of the dibenzazepine ring system.
Experimental Protocol
This protocol is adapted from a validated method for imipramine hydrochloride and its intermediates and includes a modified sample preparation for this compound.
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV detector is used for this analysis.
| Parameter | Condition |
| HPLC System | Waters Alliance 2695 with 2489 UV detector or equivalent |
| Column | Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in water, pH adjusted to 3.2 with Triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/30, 5/30, 10/80, 12/80, 15/30, 20/30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.
Standard Stock Solution (this compound):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate to dissolve.
-
Make up to the volume with methanol.
Intermediate Stock Solution:
-
Accurately weigh about 10 mg each of 2,2'-dinitro-1,2-diphenylethane, iminodibenzyl, and 2-2-diamino-1,2-diphenyl ethane diphosphate reference standards into separate 100 mL volumetric flasks.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Make up to the volume with diluent.
Working Standard Solution:
-
Pipette 5 mL of the Standard Stock Solution and 1 mL of each Intermediate Stock Solution into a 50 mL volumetric flask.
-
Make up to the volume with diluent. This solution contains a mixture of imipramine and its intermediates.
Sample Solution (this compound API):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate to dissolve.
-
Make up to the volume with methanol.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and make up to the volume with diluent.
System Suitability
Inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) for the peak area of imipramine is not more than 2.0%.
-
The tailing factor for the imipramine peak is not more than 2.0.
-
The resolution between any two adjacent peaks is not less than 2.0.
Analysis Procedure
Inject the diluent as a blank, followed by the working standard solution and the sample solution into the chromatograph. Record the chromatograms and calculate the content of intermediates and the assay of this compound in the sample.
Data Presentation
The following table summarizes the chromatographic parameters for different RP-HPLC methods developed for imipramine analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Imipramine HCl & Intermediates | Imipramine HCl | Imipramine HCl |
| Column | Inertsil ODS-3 C18 (250x4.6mm, 5µm) | Agilent C18 (25x4.6mm, 5µm) | Phenyl Bondapak (300x3.9mm, 10µm) |
| Mobile Phase | Gradient of 0.1% OPA (pH 3.2) and Acetonitrile | Methanol:Acetonitrile:0.1M Sodium Acetate (pH 4.8) (50:30:20 v/v) | 0.1M Ammonium Phosphate:Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 251 nm | UV at 254 nm |
| Retention Time | Varies (gradient) | 3.8 min | ~8 min |
Method Validation Summary
The referenced analytical method for imipramine and its intermediates has been validated according to ICH guidelines.
| Parameter | Result |
| Linearity | Correlation coefficient (R²) > 0.99 for all components |
| Precision | %RSD < 2.0 for intraday and interday precision |
| Accuracy (% Recovery) | 94% - 102% for all components |
| Specificity | No interference from blank or other components |
| Robustness | Method is robust for small changes in flow rate and column temperature |
Visualization of Experimental Workflow
Caption: Experimental workflow for RP-HPLC analysis of this compound.
References
Application Notes and Protocols for Sensitive UV Detection of Imipramine Pamoate via HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive analysis of imipramine pamoate using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and sensitive analytical methods for this compound.
Introduction
Imipramine is a tricyclic antidepressant belonging to the dibenzazepine class. It is often formulated as a pamoate salt to create long-acting depot injections. The sensitive and accurate quantification of this compound is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. This document outlines key considerations and detailed protocols for achieving sensitive analysis using HPLC with UV detection.
A primary challenge in the UV detection of this compound is the strong UV absorbance of the pamoate counter-ion (pamoic acid), which can interfere with the analysis of the imipramine moiety. Pamoic acid exhibits absorbance maxima at approximately 238 nm, 290 nm, and 378 nm. This necessitates careful selection of the detection wavelength and chromatographic conditions to ensure selectivity and sensitivity for imipramine.
Physicochemical Properties and UV Absorbance
-
Imipramine: The UV absorbance maximum (λmax) for imipramine is typically observed around 251 nm.[1][2] Another reported absorbance peak is at 212 nm.
-
Pamoic Acid: Pamoic acid has multiple strong absorbance maxima at 238 nm, 290 nm, and 378 nm.
-
This compound: Due to the presence of the pamoate counter-ion, the UV spectrum of this compound will be a composite of both imipramine and pamoic acid. For sensitive and selective detection of imipramine, it is crucial to either choose a wavelength where pamoic acid has minimal absorbance or ensure complete chromatographic separation of the two moieties.
HPLC Method Parameters for Sensitive Analysis
Several HPLC methods have been reported for the analysis of imipramine, primarily as the hydrochloride salt. These methods can be adapted for the analysis of this compound with careful consideration of the pamoate counter-ion.
Chromatographic Conditions
Successful separation of imipramine from the pamoate ion and other potential impurities is paramount. Reversed-phase chromatography is the most common approach.
Table 1: Recommended HPLC Parameters for Imipramine Analysis
| Parameter | Recommended Setting |
| Column | C18 (e.g., µ-Bondapak C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier is typically used. Examples include:- Sodium hydrogen phosphate solution (0.01 M) / Acetonitrile (60/40 v/v), pH 3.5[3]- 0.1 M Ammonium Phosphate / Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min[3] |
| Detection Wavelength | 251 nm or 252 nm is recommended for sensitive detection of imipramine with reduced interference from pamoic acid.[3] Wavelengths around 220 nm can also be used but may see more interference. |
| Column Temperature | Ambient or controlled at 40°C |
| Injection Volume | 10 - 50 µL |
Data Presentation: Sensitivity of Various HPLC-UV Methods
The sensitivity of an HPLC method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes the sensitivity achieved by different HPLC-UV methods for imipramine analysis.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Imipramine by HPLC-UV
| Method Description | Detection Wavelength | LOD | LOQ | Linearity Range |
| Imipramine in human plasma with LLE | 252 nm | 1 ng/mL | 3 ng/mL | 3-40 ng/mL |
| Imipramine HCl in tablets | 243 nm | 0.03 µg/mL | 0.1 µg/mL | 25-150 µg/mL |
| Imipramine HCl in tablets | Not Specified | 0.2532 ng/mL | 0.7672 ng/mL | 0.2–3 µg/mL |
Experimental Protocols
Standard Solution Preparation
Note: this compound is practically insoluble in water. Therefore, organic solvents are required for its dissolution.
-
Primary Stock Solution (e.g., 1 mg/mL of imipramine): Accurately weigh the equivalent of 10 mg of imipramine from the this compound salt and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or a mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation
The choice of sample preparation method will depend on the matrix. For pharmaceutical dosage forms, a simple dilution may be sufficient. For biological matrices like plasma, a more extensive cleanup such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove interfering substances.
Protocol for Liquid-Liquid Extraction from Plasma:
-
To 1 mL of plasma in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., trimipramine).
-
Add 200 µL of 10 N sodium hydroxide and 4 mL of a hexane/isoamyl alcohol (98:2) mixture.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Logical Relationship for Method Development
This diagram outlines the key considerations for developing a sensitive HPLC method for this compound.
Caption: Key considerations for this compound HPLC method development.
References
Troubleshooting & Optimization
troubleshooting imipramine pamoate-induced sedation in behavioral experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sedation as a side effect during behavioral experiments with imipramine pamoate.
Troubleshooting Guide
Q1: My animals are overly sedated after this compound administration, affecting their performance in behavioral tasks. What are the initial steps to troubleshoot this?
A1: Excessive sedation can mask the true behavioral effects of imipramine. The initial troubleshooting steps should focus on optimizing the experimental protocol:
-
Dose Reduction: The most common cause of sedation is a high dose. Systematically lower the dose to find a concentration that maintains antidepressant-like effects without causing significant motor impairment. A dose-response study is highly recommended.
-
Timing of Administration: The time between drug administration and behavioral testing is critical. Administering the drug further in advance of testing may allow the initial sedative effects to subside while maintaining therapeutic levels. For instance, studies in rats have shown that the time of day of administration (morning vs. evening) can influence the drug's effects.[1][2][3]
-
Acclimatization and Habituation: Ensure that animals are properly acclimatized to the housing and testing environments. Stress from novel environments can interact with drug effects and exacerbate sedation.
-
Route of Administration: While intraperitoneal (IP) injection is common, consider alternative routes that may offer a slower absorption rate and reduced peak plasma concentrations, potentially mitigating sedative effects. Oral administration, for example, can be an effective, less stressful alternative.[4]
-
Monitor Locomotor Activity: Use an open field test or similar assay to quantify locomotor activity and directly assess the level of sedation at different doses and time points. This provides objective data to guide protocol adjustments.[5]
Q2: How can I optimize the dose of this compound to minimize sedation while maintaining efficacy?
A2: A systematic dose-response study is the most effective method to determine the optimal dose.
-
Experimental Design:
-
Select a range of doses based on literature recommendations (see Table 1).
-
Include a vehicle control group and at least 3-4 dose levels of this compound.
-
Administer the drug and, at a predetermined time point, assess both antidepressant-like activity (e.g., in the Forced Swim Test or Tail Suspension Test) and locomotor activity (in an Open Field Test).
-
-
Data Analysis:
-
Plot the dose-response curves for both the antidepressant effect and locomotor activity.
-
The optimal dose will be the lowest dose that produces a significant antidepressant-like effect without causing a significant decrease in locomotor activity.
-
-
Consider Chronic Dosing: Chronic administration of a lower dose of imipramine has been shown to produce antidepressant effects, which may not be apparent with acute administration of the same dose.
Q3: Does the timing of administration relative to behavioral testing influence the sedative effects of this compound?
A3: Yes, the timing of administration is a critical factor.
-
Pharmacokinetics: Imipramine is metabolized in the liver to its active metabolite, desipramine. The peak plasma concentrations of both compounds and their subsequent decline will influence the onset and duration of both sedative and antidepressant effects.
-
Circadian Rhythms: Studies in rats have demonstrated that the antidepressant effects of imipramine can be influenced by the time of day of administration, with morning administration showing greater efficacy in some cases. This is potentially due to circadian variations in drug metabolism and receptor sensitivity.
-
Recommendation: Conduct a time-course study where the drug is administered at different intervals (e.g., 30, 60, 120 minutes) before behavioral testing to identify the optimal window where sedative effects are minimized and antidepressant effects are present.
Q4: Are there alternative administration routes that might reduce sedation?
A4: Yes, the route of administration can significantly impact the pharmacokinetic profile and side effects.
-
Intraperitoneal (IP) Injection: This is a common route in rodent studies, leading to rapid absorption and potentially high peak plasma concentrations that can contribute to sedation.
-
Oral Administration (gavage or in food/water): Oral administration generally results in slower absorption and a lower peak plasma concentration, which can reduce sedative effects. Dosing via food pellets has been shown to be an effective and less stressful method for chronic studies.
-
Subcutaneous (SC) Injection: This route also provides a slower absorption rate compared to IP injection.
The choice of administration route should be carefully considered based on the experimental design and the desired pharmacokinetic profile.
FAQs
Q1: What is the mechanism of action of this compound that contributes to its sedative effects?
A1: Imipramine's sedative effects are primarily attributed to its antagonist activity at several receptor systems:
-
Histamine H1 Receptors: Blockade of H1 receptors in the central nervous system is a well-known cause of sedation.
-
Muscarinic Acetylcholine Receptors: Its anticholinergic properties can contribute to drowsiness and other side effects like dry mouth and blurred vision.
-
Alpha-1 Adrenergic Receptors: Antagonism at these receptors can lead to orthostatic hypotension and dizziness, which may be perceived as sedation.
While its primary antidepressant effect comes from inhibiting the reuptake of norepinephrine and serotonin, these additional receptor interactions are responsible for many of its side effects, including sedation.
Q2: Are there any known sex or strain differences in susceptibility to this compound-induced sedation?
A2: Yes, both sex and genetic strain can influence the response to imipramine.
-
Strain Differences: Different mouse strains exhibit varying sensitivities to antidepressants. For example, NMRI mice have been shown to be more responsive to imipramine in the tail suspension test compared to CD1 mice. Such differences can extend to side effects like sedation due to variations in drug metabolism and receptor expression. BALB/cJ mice, for instance, generally show higher anxiety-like behavior than C57BL/6J mice, which could interact with drug effects.
-
Sex Differences: While less documented specifically for imipramine-induced sedation in rodents, sex differences in drug metabolism and behavioral responses are a well-established phenomenon in pharmacology. These differences can be due to hormonal influences on liver enzymes and neural circuits.
It is crucial to be consistent with the strain and sex of animals within a study and to report these details for reproducibility.
Q3: What are some alternative tricyclic antidepressants or other compounds with a lower sedative profile for use in animal models of depression?
A3: If sedation from imipramine remains a confounding factor, consider these alternatives:
-
Desipramine: The primary active metabolite of imipramine, desipramine, is a more potent norepinephrine reuptake inhibitor and generally has a lower affinity for histamine H1 and muscarinic receptors, resulting in a less sedative profile.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, citalopram, and other SSRIs have a more targeted mechanism of action with fewer off-target effects, leading to a significantly lower incidence of sedation compared to TCAs.
-
Newer Compounds: Depending on the research question, novel therapeutic agents targeting different systems, such as the glutamatergic system (e.g., ketamine and its derivatives), may be considered.
Q4: How can I differentiate between sedation and an actual antidepressant-like effect in my behavioral assay?
A4: This is a critical aspect of interpreting behavioral data.
-
Use a Battery of Tests: Do not rely on a single behavioral test. For example, if you observe increased immobility in the Forced Swim Test, it could be due to an antidepressant effect (behavioral despair) or sedation.
-
Control for Locomotor Activity: Always include an assay that specifically measures locomotor activity, such as the Open Field Test. A true antidepressant effect should not be accompanied by a significant decrease in general movement. If an animal is less mobile in the Open Field Test, its immobility in the Forced Swim Test is likely confounded by sedation.
-
Assess Motor Coordination: Tests like the Rota-rod can be used to assess motor coordination and balance, providing further insight into whether the drug is causing motor impairment.
-
Observe Other Behaviors: Note other signs of sedation, such as lethargy, ptosis (drooping eyelids), and a lack of exploratory behavior in the home cage or testing apparatus.
By using appropriate controls and a comprehensive behavioral assessment, you can more confidently distinguish between the desired therapeutic effect and unwanted sedative side effects.
Data Presentation
Table 1: Recommended Dose Ranges for this compound in Rodent Behavioral Studies
| Species | Route of Administration | Acute Dose Range (mg/kg) | Chronic Dose Range (mg/kg/day) | Reference |
| Rat | Intraperitoneal (IP) | 10 - 30 | 5 - 20 | |
| Mouse | Intraperitoneal (IP) | 10 - 30 | 5 - 15 | |
| Mouse | Oral (in food) | - | 7 |
Note: These are general guidelines. The optimal dose should be determined empirically for each specific experimental paradigm and animal strain.
Table 2: Pharmacokinetic Parameters of Imipramine in Rodents
| Parameter | Value | Species | Reference |
| Bioavailability | 94-96% (oral) | Human (rodent data may vary) | |
| Protein Binding | 86% | Human (rodent data may vary) | |
| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP2D6) | Human/Rodent | |
| Elimination Half-life | ~20 hours (imipramine), ~22.5 hours (desipramine) | Human (rodent data may vary) | |
| Peak Plasma Concentration | ~2 hours (oral) | Animal |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine the Optimal Dose of this compound
-
Animals: Use the specific strain and sex of rodents planned for the main experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle).
-
Group 2: this compound (e.g., 5 mg/kg).
-
Group 3: this compound (e.g., 10 mg/kg).
-
Group 4: this compound (e.g., 20 mg/kg).
-
Group 5: this compound (e.g., 30 mg/kg).
-
-
Administration: Administer the assigned treatment via the intended route (e.g., IP injection).
-
Behavioral Testing (Time Course):
-
At 30 minutes post-injection, test a subset of animals from each group in the Open Field Test for 5-10 minutes to assess locomotor activity.
-
Immediately following the Open Field Test, test the same animals in the Forced Swim Test or Tail Suspension Test to assess antidepressant-like behavior.
-
Repeat this testing sequence with different subsets of animals at 60 and 120 minutes post-injection.
-
-
Data Analysis: Analyze locomotor activity (total distance traveled, rearing frequency) and immobility time. Identify the dose and time point that shows a significant reduction in immobility without a significant reduction in locomotor activity.
Protocol 2: Assessing Sedation Levels Using the Open Field Test
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls to prevent escape. The arena can be divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle at the predetermined dose and time.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Measures of Sedation:
-
Total Distance Traveled: A significant decrease compared to the vehicle group indicates hypoactivity/sedation.
-
Velocity: Reduced average speed of movement.
-
Rearing Frequency: A decrease in the number of times the animal rears on its hind legs.
-
Time Spent Immobile: An increase in the duration of immobility.
-
-
Data Analysis: Use automated video tracking software to quantify these parameters. Compare the data between the imipramine-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Workflow for troubleshooting imipramine-induced sedation.
References
- 1. researchgate.net [researchgate.net]
- 2. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic imipramine effects on exploratory behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing High Variability in Behavioral Responses to Imipramine Pamoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imipramine pamoate. This resource is designed to help you navigate the challenges of high variability in behavioral responses during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in behavioral data within the same experimental group treated with this compound?
A1: High variability in response to imipramine is a common challenge and can stem from several factors:
-
Genetic Differences: Polymorphisms in cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, significantly alter the metabolism of imipramine and its active metabolite, desipramine.[1][2][3] This leads to different plasma concentrations of the drug, even with consistent dosing.
-
Sex Differences: Preclinical studies have shown that female rodents may metabolize imipramine differently than males, leading to variations in behavioral outcomes.[4][5] Hormonal fluctuations in females can also contribute to variability.
-
Individual Differences in Baseline Behavior: Animals exhibit natural variations in their baseline levels of anxiety and depression-like behaviors. For instance, in the tail suspension test, some mice are spontaneously high or low immobility scorers, and only the high-immobility group responds to imipramine.
-
Environmental Factors: Minor inconsistencies in the testing environment, such as lighting, noise levels, and handling procedures, can significantly impact behavioral readouts.
-
Gut Microbiota: The composition of the gut microbiome can influence the efficacy of antidepressants, including imipramine.
Q2: What are the primary reasons for a lack of the expected antidepressant-like effect of imipramine in my study?
A2: A lack of a significant behavioral effect can be due to several factors:
-
Inappropriate Dosing: The dose of imipramine may be too low to elicit a therapeutic effect or so high that it causes sedation, masking any potential antidepressant activity. A thorough dose-response study is crucial.
-
Acute vs. Chronic Administration: The antidepressant effects of imipramine often require chronic administration (at least 14-21 days) to manifest. Acute administration may not produce the desired outcome and can sometimes have opposite effects.
-
Timing of Administration: The time of day when imipramine is administered can influence its efficacy. Studies in rats have shown that administration during the active phase of the circadian cycle is more effective.
-
"Non-Responders": Similar to clinical observations in humans, a subset of animals may be resistant to the effects of imipramine.
-
Choice of Behavioral Test: The sensitivity of different behavioral tests to the effects of imipramine can vary. For example, the forced swim test and tail suspension test are commonly used to assess antidepressant-like activity.
Q3: How significant are genetic factors in influencing the response to imipramine?
A3: Genetic factors, particularly polymorphisms in the CYP2D6 and CYP2C19 genes, are a major source of variability in imipramine metabolism and response. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of imipramine and its active metabolite, desipramine. This can lead to either toxic levels or sub-therapeutic levels of the drug, contributing significantly to the variability in behavioral outcomes.
Q4: Should I expect sex-dependent differences in behavioral responses to imipramine?
A4: Yes, sex differences in the response to imipramine have been reported. These can be attributed to differences in pharmacokinetics, metabolism, and neurobiology. For example, female rats have been shown to have a slower metabolism of imipramine, leading to higher levels of its active metabolite, desipramine. The estrous cycle in females can also influence behavioral responses.
Q5: How does the route and timing of drug administration impact the behavioral effects of this compound?
A5: The route and timing of administration are critical experimental parameters. Intraperitoneal (i.p.) injection is a common route in preclinical studies. The timing of administration relative to the animal's circadian rhythm can significantly affect the drug's efficacy, with administration during the active phase often being more effective. For chronic studies, consistent timing of daily administration is essential to maintain stable drug levels.
Troubleshooting Guides
Issue 1: High variability in behavioral data within the same experimental group.
-
Troubleshooting Steps:
-
Standardize Experimental Procedures: Ensure strict consistency in all experimental conditions, including animal handling, housing, light cycles, and noise levels.
-
Control for Genetic Background: Use highly inbred strains of animals from a single, reputable vendor to minimize genetic drift.
-
Consider Sex Differences: Analyze data from male and female animals separately. If possible, monitor the estrous cycle in females.
-
Acclimatize Animals: Properly habituate animals to the testing room and equipment before starting the experiment to reduce stress-induced variability.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual differences and increase statistical power.
-
Issue 2: Lack of expected behavioral effect of imipramine.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Determine the optimal dose of imipramine for your specific animal strain and behavioral test. Start with doses reported in the literature and test a range of doses.
-
Implement a Chronic Dosing Regimen: For antidepressant-like effects, administer imipramine daily for at least 14-21 days.
-
Optimize Administration Time: Administer the drug at the same time each day, preferably during the animal's active (dark) cycle.
-
Verify Drug Formulation and Stability: Ensure the this compound is properly dissolved and stable in the chosen vehicle. The solubility of imipramine is pH-dependent.
-
Consider Alternative Behavioral Tests: If one test does not yield clear results, consider using a battery of tests that measure different aspects of depression- or anxiety-like behavior.
-
Issue 3: Sedative effects of imipramine are confounding the behavioral results.
-
Troubleshooting Steps:
-
Lower the Dose: Sedation is often a dose-dependent side effect. A lower dose may still be effective without causing significant motor impairment.
-
Time-Course Analysis: The sedative effects may be more pronounced at specific time points after administration. Conduct behavioral testing at different times post-injection to find a window where sedation is minimal.
-
Control for Motor Activity: Always include a measure of general locomotor activity, such as the Open Field Test, to differentiate between sedative effects and specific behavioral changes.
-
Use a More Selective Compound: If sedation is a persistent issue and your research question allows, consider using a more selective antidepressant with a lower affinity for histamine H1 and alpha-1 adrenergic receptors.
-
Data Presentation
Table 1: Key Factors Contributing to Variability in Imipramine Response
| Factor | Description | Key Considerations |
| Genetics | Polymorphisms in CYP2D6 and CYP2C19 genes alter drug metabolism. | Use of inbred strains; consider genotyping if using outbred stocks. |
| Sex | Hormonal differences and metabolic rates can lead to different responses in males and females. | Analyze data for each sex separately; monitor estrous cycle in females. |
| Age | Drug clearance can be decreased in older animals. | Use age-matched animals within and between experimental groups. |
| Drug Administration | Route, timing, and frequency of administration affect drug exposure and efficacy. | Standardize all administration procedures. |
| Environmental Conditions | Light, noise, and handling can influence stress levels and behavior. | Maintain a consistent and controlled experimental environment. |
| Gut Microbiota | The composition of gut bacteria can impact antidepressant efficacy. | Consider co-housing or normalizing the gut microbiome if feasible. |
| Baseline Behavior | Individual differences in innate anxiety or depression-like behavior. | Pre-screen animals to balance groups based on baseline performance. |
Table 2: Representative Dose-Response Data for Imipramine in Common Behavioral Tests (Mouse, i.p. administration)
| Behavioral Test | Dose Range (mg/kg) | Effect | Reference |
| Forced Swim Test | 8 - 64 | Dose-dependent decrease in immobility. | |
| Tail Suspension Test | 8 - 32 | Decrease in immobility. | |
| Elevated Plus Maze | 10 - 30 | Anxiolytic effects with chronic administration. | |
| Open Field Test | 10 - 30 | Can decrease locomotor activity, indicating sedation. |
Note: Optimal doses may vary depending on the specific rodent strain and experimental conditions. A dose-response study is always recommended.
Table 3: Influence of CYP2D6 and CYP2C19 Genotype on Imipramine Metabolism
| Genotype | Metabolizer Status | Effect on Imipramine/Desipramine Levels | Recommended Action | Reference |
| CYP2D6 Poor Metabolizer (PM) | Decreased metabolism | Increased plasma concentrations of imipramine and desipramine; increased risk of side effects. | Use 30% of the standard dose and monitor plasma concentrations. | |
| CYP2D6 Intermediate Metabolizer (IM) | Decreased metabolism | Increased plasma concentrations of imipramine and desipramine; may have increased risk of side effects. | Use 70% of the standard dose and monitor plasma concentrations. | |
| CYP2C19 Poor Metabolizer (PM) | Decreased metabolism | Increased plasma concentration of imipramine + desipramine; increased risk of side effects. | Use 70% of the standard dose and monitor plasma concentrations. | |
| CYP2D6/CYP2C19 Extensive Metabolizer (EM) | Normal metabolism | Standard imipramine and desipramine levels. | Standard dosing. | |
| CYP2D6 Ultrarapid Metabolizer (UM) | Increased metabolism | Lower plasma concentrations of imipramine and desipramine; potential lack of efficacy. | Consider an alternative drug not metabolized by CYP2D6. |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 15 cm for mice).
-
Habituation (Day 1): Place each animal individually into the cylinder for a 15-minute pre-test session to induce a state of helplessness.
-
Drug Administration (Day 2): Administer imipramine or vehicle at the desired dose and time before the test session (e.g., 60, 30, and 5 minutes before the test for acute studies). For chronic studies, administer daily for 14-21 days, with the last dose given before the test session.
-
Test Session (Day 2): Place the animal back into the cylinder for a 6-minute test session. Record the session with a video camera.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. A significant reduction in immobility time in the imipramine-treated group compared to the vehicle group indicates an antidepressant-like effect.
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer imipramine or vehicle intraperitoneally 30-60 minutes before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute session. Record the session with a video camera positioned above the maze.
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Mandatory Visualizations
References
- 1. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Aqueous Solubility of Imipramine Pamoate for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of imipramine pamoate in the context of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern for in vivo studies?
A1: this compound is a salt form of imipramine, a tricyclic antidepressant. The pamoate salt is used to create a long-acting formulation.[1][2] However, this compound is practically insoluble in water, which poses a significant challenge for its administration in animal studies, particularly for oral and parenteral routes.[3] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the accurate assessment of its pharmacokinetic profile and pharmacological effects.
Q2: What are the primary strategies to overcome the poor aqueous solubility of this compound for oral in vivo studies?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. The main approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. Techniques include micronization and nanosuspension.
-
Lipid-Based Formulations: These formulations use lipids, surfactants, and co-solvents to dissolve the drug and facilitate its absorption. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Nanostructured Lipid Carriers (NLCs).
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution rate and solubility.
Q3: Can I simply suspend this compound in an aqueous vehicle for oral gavage?
A3: While a simple suspension in a vehicle like water with a suspending agent (e.g., methylcellulose) is a common starting point, it may not be optimal for this compound due to its very low solubility. This can result in incomplete dissolution in the gastrointestinal tract, leading to low and highly variable drug absorption and bioavailability. For more reliable and reproducible results in in vivo studies, solubility-enhancing formulations are recommended.
Q4: Are there any commercially available excipients that are particularly useful for solubilizing this compound?
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90), oleic acid, and castor oil are often used in lipid-based formulations.
-
Surfactants: Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) are preferred for oral formulations. Examples include Tween® 80, Cremophor® EL, and Labrasol®.
-
Polymers: For solid dispersions, hydrophilic polymers like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC) are commonly used.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Problem: You are administering an this compound suspension to rats via oral gavage and observing low and inconsistent plasma concentrations of imipramine.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Dissolution in the GI Tract | The primary reason for low bioavailability of this compound is its poor aqueous solubility, leading to limited dissolution. |
| Solution 1: Nanosuspension. Reduce the particle size to the nanometer range to increase the surface area and dissolution velocity. See Experimental Protocol 1 for a general method. | |
| Solution 2: Lipid-Based Formulation. Formulate the this compound in a Self-Emulsifying Drug Delivery System (SEDDS) or a Nanostructured Lipid Carrier (NLC). These systems can maintain the drug in a solubilized state in the gut. See Experimental Protocol 2 for an NLC formulation. | |
| Solution 3: Solid Dispersion. Prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate. | |
| Improper Suspension Preparation | The drug particles may not be uniformly suspended, leading to inaccurate dosing. |
| Solution: Ensure your suspension is homogenous. Use a suitable suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and vortex the suspension thoroughly immediately before each administration. |
Issue 2: Difficulty in Preparing a Homogenous and Stable Formulation for Injection
Problem: You are trying to develop a long-acting injectable formulation of this compound, but are facing issues with particle aggregation and syringeability.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Particle Agglomeration | Due to high surface energy, nanoparticles in a suspension tend to agglomerate over time, leading to instability. |
| Solution: Use appropriate stabilizers (surfactants and/or polymers) in your nanosuspension formulation. The choice of stabilizer and its concentration are critical for maintaining the stability of the nanosuspension. | |
| High Viscosity | The formulation may be too viscous to be easily drawn into a syringe and injected. |
| Solution: Optimize the concentration of the drug and excipients. For lipid-based formulations, the choice of lipids and surfactants can significantly impact viscosity. For suspensions, the concentration of the solid drug and suspending agents should be carefully controlled. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Microsuspension | Particle size reduction to the micron range. | Simple to prepare. | Limited improvement in solubility and bioavailability for very poorly soluble drugs. |
| Nanosuspension | Particle size reduction to the nanometer range. | Significant increase in surface area, leading to enhanced dissolution rate and bioavailability.[4] | Can be prone to instability (particle growth). Requires specialized equipment for preparation. |
| Solid Dispersion | Molecular dispersion of the drug in a hydrophilic carrier. | Can significantly improve the dissolution rate. | The amorphous state can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS, NLCs) | The drug is dissolved in a mixture of lipids and surfactants, which forms an emulsion or nanoemulsion in the GI tract. | Can significantly increase solubility and bioavailability. Can bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate. Potential for GI side effects with high surfactant concentrations. |
Table 2: Representative Pharmacokinetic Parameters of Imipramine in Rats (from literature, primarily using imipramine hydrochloride)
Note: Direct comparative in vivo pharmacokinetic data for different this compound formulations is limited in publicly available literature. The following data for imipramine (hydrochloride) illustrates the expected pharmacokinetic profile.
| Formulation/Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Imipramine (HCl) - IV | 10 mg/kg | - | - | - | [5] |
| Imipramine (HCl) - Oral | 30 mg/kg | ~150-200 | ~2-4 | - | |
| Imipramine (HCl) - IP | 30 mg/kg | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Experimental Protocol 1: Preparation of an this compound Nanosuspension (General Method)
This protocol outlines a general procedure for preparing a nanosuspension using a wet milling technique.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween® 80 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound in the stabilizer solution at a concentration of, for example, 5% w/v.
-
Add the pre-suspension and milling media to the milling chamber of the high-energy media mill.
-
Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours). The optimal milling time should be determined experimentally by monitoring the particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
Experimental Protocol 2: Preparation of Imipramine-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from a method for preparing imipramine-loaded NLCs and can be a starting point for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate - GMS)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween® 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation:
-
Weigh the required amounts of the solid lipid (e.g., GMS) and liquid lipid (e.g., oleic acid). A common ratio is 7:3 (solid:liquid lipid).
-
Heat the lipid mixture to approximately 70-80°C until a clear, molten lipid phase is obtained.
-
Disperse the accurately weighed this compound into the molten lipid phase with continuous stirring.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the surfactant (e.g., 2% w/v Tween® 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (70-80°C).
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse emulsion.
-
-
NLC Formation:
-
Cool the emulsion to room temperature with gentle stirring to allow the lipid to recrystallize and form the NLCs.
-
-
Characterization:
-
Characterize the resulting NLC dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key concepts.
Caption: Workflow for developing and evaluating oral formulations of this compound.
Caption: Simplified signaling cascade of imipramine's antidepressant action.
References
- 1. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of imipramine after single and multiple intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Imipramine Pamoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of imipramine pamoate in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high oral bioavailability with this compound?
The oral bioavailability of imipramine is highly variable, generally ranging from 22% to 77%.[1] This variability and often low bioavailability are attributed to several key factors:
-
Extensive First-Pass Metabolism: Upon oral administration, imipramine undergoes significant metabolism in the liver before it can reach systemic circulation.[2][3] This process is primarily carried out by Cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6.[4][5] These enzymes convert imipramine into its metabolites, such as desipramine, reducing the concentration of the active parent drug.
-
P-glycoprotein (P-gp) Efflux: Imipramine is a known substrate of the P-glycoprotein (P-gp) efflux pump located in the intestinal epithelium. This transporter actively pumps imipramine that has been absorbed by intestinal cells back into the intestinal lumen, thereby limiting its net absorption into the bloodstream.
-
pH-Dependent Solubility: As a weakly basic drug, the solubility of imipramine is influenced by the pH of the gastrointestinal tract. While it is more soluble in the acidic environment of the stomach, its solubility may decrease in the more neutral pH of the small intestine, which is the primary site of absorption.
Q2: Which formulation strategies are most effective for enhancing the oral bioavailability of this compound?
Several advanced formulation strategies have demonstrated promise in overcoming the challenges associated with imipramine's oral delivery:
-
Nanoparticle-Based Systems:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles encapsulate imipramine, protecting it from enzymatic degradation in the gastrointestinal tract. NLCs, which are a second generation of lipid nanoparticles, incorporate a liquid lipid into the solid lipid matrix, creating a less-ordered structure that can accommodate higher drug loads and potentially reduce drug expulsion during storage. These formulations can enhance absorption through various mechanisms, including improved solubility and lymphatic uptake, which bypasses the first-pass metabolism in the liver.
-
Chitosan Nanoparticles: These are biodegradable and mucoadhesive nanoparticles. Their ability to adhere to the intestinal mucus prolongs the residence time of the formulation at the site of absorption, allowing for a greater amount of the drug to be absorbed.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract. This in-situ emulsification enhances the dissolution and absorption of lipophilic drugs like imipramine.
-
Fast-Dissolving Oral Films (FDFs): FDFs are thin films that disintegrate or dissolve rapidly in the oral cavity. This can lead to pre-gastric absorption of the drug through the buccal mucosa, potentially bypassing first-pass metabolism.
Troubleshooting Guides
Nanoparticle Formulations (SLNs and NLCs)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency | - Poor solubility of imipramine in the lipid matrix.- Drug partitioning into the aqueous phase during formulation.- High concentration of surfactant. | - Screen different lipids to find one with higher solubilizing capacity for imipramine.- Optimize the homogenization speed and time.- Adjust the surfactant concentration; an optimal concentration is needed to stabilize the nanoparticles without excessively solubilizing the drug in the aqueous phase. |
| Nanoparticle Aggregation | - Insufficient surfactant concentration.- Improper storage conditions (e.g., temperature fluctuations). | - Increase the surfactant concentration to provide adequate steric or electrostatic stabilization.- Store the nanoparticle dispersion at the recommended temperature. For long-term storage, consider lyophilization with a cryoprotectant. |
| Particle Size Too Large | - Inefficient homogenization.- High lipid concentration. | - Increase the homogenization speed and/or duration.- Optimize the lipid concentration in the formulation. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Self-Emulsification | - Imbalance in the oil/surfactant/cosolvent ratio.- Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. | - Systematically vary the ratios of the formulation components to identify the optimal self-emulsifying region using ternary phase diagrams.- Select surfactants or a blend of surfactants with an appropriate HLB value (typically >12 for o/w emulsions) to ensure efficient emulsification. |
| Drug Precipitation Upon Dilution | - The drug is not sufficiently soluble in the dispersed emulsion droplets.- The amount of drug exceeds the solubilization capacity of the formulation. | - Increase the proportion of oil or surfactant in the formulation to enhance the drug's solubility in the emulsified phase.- Reduce the drug loading in the formulation. |
| Formulation Instability (Phase Separation) | - Incompatible components.- Suboptimal ratios of components. | - Ensure all components (oil, surfactant, cosolvent) are miscible with each other.- Re-optimize the formulation ratios. |
Fast-Dissolving Oral Films (FDFs)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Film is Brittle and Breaks Easily | - Insufficient plasticizer.- Inappropriate polymer type or concentration. | - Increase the concentration of the plasticizer (e.g., glycerol, propylene glycol).- Screen different film-forming polymers or adjust the polymer concentration. |
| Film is too Sticky | - Excessive plasticizer.- High humidity during drying. | - Reduce the concentration of the plasticizer.- Control the humidity during the film drying process. |
| Slow Disintegration Time | - High concentration of a high molecular weight polymer.- Insoluble excipients in the formulation. | - Use a lower concentration of the polymer or switch to a lower molecular weight grade.- Ensure all excipients are water-soluble to facilitate rapid dissolution. |
Quantitative Data
Table 1: Physicochemical Properties of Imipramine-Loaded Nanoparticle Formulations
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Optimized NLCs | 348.5 ± 0.81 | 61.6 ± 0.326 | -12 ± 1.15 | |
| Chitosan Nanoparticles | 141.7 ± 2.2 | 67.71 ± 1.9 | +16.79 ± 2.1 |
Table 2: In Vitro Performance of Imipramine Fast-Dissolving Oral Films (FDFs)
| Formulation | Disintegration Time | Dissolution Time for >85% Drug Release | Reference |
| FDF with 45% HPMC | < 60 seconds | 15-20 minutes | |
| FDF with 50% NaCMC | < 60 seconds | 15-20 minutes | |
| Conventional Imipramine Tablet | Not Reported | ~60 minutes |
Table 3: Pharmacokinetic Parameters of Oral Imipramine (Conventional Formulation)
| Parameter | Value | Reference |
| Bioavailability | 22% - 77% | |
| Tmax (Time to Peak Plasma Concentration) | 2 - 6 hours | |
| Mean Absolute Bioavailability (Fasting) | 43.6% | |
| Mean Absolute Bioavailability (With Food) | 44.1% |
Note: Direct comparative bioavailability data for this compound in SLN, NLC, and SEDDS formulations was not available in the consulted literature. However, studies on other lipophilic drugs have shown significant increases in bioavailability with these formulation strategies.
Experimental Protocols
Protocol 1: Preparation of Imipramine-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Homogenization
This protocol is adapted from the methodology described for imipramine-loaded NLCs.
Materials:
-
This compound
-
Solid Lipid: Glyceryl Monostearate (GMS)
-
Liquid Lipid: Oleic Acid
-
Surfactant: Tween 80
-
Double-distilled water
Procedure:
-
Lipid Phase Preparation:
-
Weigh the required amounts of GMS and oleic acid (e.g., in a 70:30 ratio).
-
Heat the lipid mixture in a beaker to approximately 70°C in a water bath until a clear, molten lipid phase is obtained.
-
Disperse the accurately weighed this compound into the molten lipid phase with continuous stirring until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of Tween 80 (e.g., 1.9% w/v) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase (70°C).
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer to form a primary emulsion.
-
Homogenize the primary emulsion using a high-speed homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a nanoemulsion.
-
-
Nanoparticle Formation:
-
Allow the hot nanoemulsion to cool down to room temperature with gentle stirring. This allows the lipid to recrystallize and form the NLCs.
-
-
Characterization:
-
Characterize the resulting NLC dispersion for particle size, zeta potential, and encapsulation efficiency.
-
Protocol 2: General Protocol for Preparation of this compound Self-Emulsifying Drug Delivery Systems (SEDDS)
This is a general protocol based on the principles of SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Cosolvent (e.g., Propylene glycol, Transcutol P)
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the components with the highest solubilizing capacity.
-
-
Formulation Development:
-
Prepare a series of isotropic mixtures by combining the selected oil, surfactant, and cosolvent in different ratios.
-
Add the required amount of this compound to each mixture and stir until it dissolves completely. Gentle warming may be applied if necessary.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of distilled water in a beaker with gentle agitation.
-
Observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky). A rapid formation of a clear to bluish-white emulsion indicates a good self-emulsifying system.
-
-
Optimization:
-
Construct a ternary phase diagram to identify the range of compositions that result in efficient self-emulsification.
-
Select the optimal formulation based on its self-emulsification efficiency and drug loading capacity.
-
-
Characterization:
-
Characterize the optimal formulation for droplet size, zeta potential, and drug release upon dilution.
-
Protocol 3: Preparation of Imipramine Fast-Dissolving Oral Films (FDFs) by Solvent Casting
This protocol is based on methodologies for preparing fast-dissolving films of imipramine.
Materials:
-
This compound
-
Film-forming polymer (e.g., Hydroxypropyl methylcellulose - HPMC, Sodium carboxymethyl cellulose - NaCMC)
-
Plasticizer (e.g., Glycerol)
-
Saliva stimulating agent (e.g., Citric acid)
-
Sweetening agent (e.g., Mannitol)
-
Distilled water
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the required amount of the film-forming polymer (e.g., 45% w/w of the final film weight) in distilled water with continuous stirring until a clear, viscous solution is formed.
-
-
Drug and Excipient Solution Preparation:
-
In a separate beaker, dissolve the this compound, plasticizer, saliva stimulating agent, and sweetening agent in distilled water.
-
-
Film-Casting Solution Preparation:
-
Add the drug and excipient solution to the polymer solution and stir gently until a homogenous mixture is obtained.
-
-
Casting and Drying:
-
Pour the final solution into a petri dish or a suitable casting surface.
-
Dry the film in a hot air oven at a controlled temperature (e.g., 45°C) for 24 hours or until the film is completely dry.
-
-
Film Cutting and Characterization:
-
Carefully remove the dried film and cut it into the desired size (e.g., 2 cm x 2 cm).
-
Characterize the films for thickness, folding endurance, disintegration time, and in vitro drug release.
-
Visualizations
Caption: P-glycoprotein (P-gp) mediated efflux of imipramine.
Caption: Hepatic metabolism of imipramine by CYP450 enzymes.
Caption: Experimental workflow for formulation development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute bioavailability of imipramine: influence of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Imipramine Pamoate Effects in Stress Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experimental protocols involving imipramine pamoate in rodent stress models.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and imipramine hydrochloride, and which one should I use?
A1: Imipramine hydrochloride is a water-soluble salt of imipramine, while this compound is a long-acting, water-insoluble salt. The choice between the two depends on your experimental design. Imipramine hydrochloride is often used for intraperitoneal (i.p.) injections due to its solubility.[1] this compound, on the other hand, is suitable for oral administration (e.g., gavage) and is designed for a more sustained release, which may be advantageous for chronic studies aiming to maintain stable drug levels.[2] Clinically, a single daily dose of this compound has been shown to be therapeutically equivalent to divided doses of imipramine hydrochloride.[3]
Q2: How do I convert a dose from imipramine hydrochloride to this compound?
A2: Dosage of imipramine salts is typically expressed in terms of the equivalent amount of imipramine hydrochloride.[4] Commercially available this compound capsules, for instance, state the equivalent dose of imipramine hydrochloride.[2] Therefore, for most research applications, a direct 1:1 conversion of the imipramine base equivalent is appropriate. However, it is always recommended to consult the manufacturer's information for the specific product you are using.
Q3: Why am I seeing high variability in the behavioral responses to this compound in my stress model?
A3: High variability is a common challenge in behavioral pharmacology and can stem from several factors. For imipramine, these can include:
-
Pharmacokinetic Variability: The metabolism of imipramine can be influenced by the age, sex, and genetic strain of the rodents.
-
Inconsistent Drug Administration: Due to its insolubility, ensuring a homogenous suspension of this compound for oral gavage is critical. Inconsistent administration can lead to variable dosing.
-
Animal Handling and Stress: The stress of handling and gavage procedures can impact baseline anxiety levels and behavioral readouts.
-
Gut Microbiome: The composition of the gut microbiome can influence the metabolism and efficacy of antidepressants.
-
Individual Differences: A certain percentage of animals may not respond to the drug, mirroring clinical observations.
Q4: How long does it take to see the antidepressant-like effects of imipramine in chronic stress models?
A4: Similar to its clinical use, the therapeutic effects of imipramine in rodent models of depression often require chronic administration. While some acute effects might be observed, more robust and stable antidepressant-like effects typically emerge after 14 to 21 days of continuous treatment.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects in Stress Models
Question: My results in the Forced Swim Test (FST) and Sucrose Preference Test (SPT) are inconsistent across different cohorts of mice treated with this compound. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Drug Suspension | This compound is insoluble in water and can settle out of suspension, leading to inaccurate dosing with each gavage. | 1. Optimize Vehicle: Use a suspending agent like 0.5% methylcellulose or carboxymethylcellulose to create a more stable suspension. 2. Ensure Homogeneity: Vigorously vortex the stock suspension before drawing each dose into the gavage syringe. 3. Particle Size: If possible, use micronized this compound to improve suspension stability and potentially absorption. |
| Gavage Technique Variability | Improper or inconsistent oral gavage technique can cause undue stress, esophageal injury, or accidental administration into the trachea, all of which can affect behavioral outcomes. | 1. Proper Training: Ensure all personnel are thoroughly trained and proficient in the oral gavage technique for the specific rodent species. 2. Consistent Handling: Handle all animals gently and consistently throughout the study to minimize handling-induced stress. 3. Acclimatization: Acclimate animals to the handling and gavage procedure for several days before the start of the experiment. |
| Animal Strain and Individual Differences | Different rodent strains can exhibit varying baseline levels of anxiety and depression-like behaviors, as well as different sensitivities to antidepressants. | 1. Strain Selection: Choose a rodent strain that has been shown to be responsive to tricyclic antidepressants in the selected stress model. 2. Baseline Screening: If feasible, pre-screen animals in the behavioral test to identify and exclude outliers or to stratify animals into experimental groups based on their baseline performance. |
| Chronic Stress Protocol Drift | Minor, unintended variations in the application of stressors in a chronic unpredictable stress (CUS) model can lead to different levels of stress induction between cohorts. | 1. Standardize Stressors: Maintain a strict and detailed protocol for the application of each stressor, including duration, intensity, and time of day. 2. Randomization: Ensure the sequence of stressors is truly random for each cohort. |
Issue 2: Sedative Effects Masking Antidepressant-like Activity
Question: The animals treated with this compound are showing decreased locomotor activity in the Open Field Test (OFT), which might be confounding the results of my other behavioral tests. How can I address this?
Answer:
| Potential Cause | Explanation | Troubleshooting Steps |
| Dose-Dependent Sedation | Imipramine can have sedative effects, particularly at higher doses, due to its antihistaminic and anticholinergic properties. This can be misinterpreted as increased "despair" in tests like the FST. | 1. Dose-Response Study: Conduct a dose-response study to identify the minimal effective dose that produces an antidepressant-like effect without significant sedation. 2. Timing of Behavioral Testing: The sedative effects of imipramine may be more pronounced at earlier time points after administration. Test animals at different time points post-dosing (e.g., 1, 2, 4, and 8 hours) to find a window where sedative effects are minimized, but antidepressant-like effects are still present. |
| Inappropriate Control for Locomotor Activity | Without a proper assessment of general locomotor activity, it is difficult to distinguish between true antidepressant-like effects and drug-induced hypoactivity. | 1. Always Run an OFT: Conduct an Open Field Test prior to other behavioral tests to assess baseline and drug-induced changes in locomotor activity. 2. Analyze Locomotor Data: In the OFT, analyze parameters such as total distance traveled and velocity. In the Elevated Plus Maze (EPM), the total number of arm entries can serve as an indicator of general activity. |
Data Presentation
Table 1: Recommended Starting Doses of Imipramine for Rodent Stress Models
| Species | Route of Administration | Salt Form | Dose Range (mg/kg/day) | Reference(s) |
| Rat | Intraperitoneal (i.p.) | Hydrochloride | 5 - 30 | |
| Mouse | Intraperitoneal (i.p.) | Hydrochloride | 10 - 30 | |
| Mouse | Oral (drinking water) | Hydrochloride | ~7 | |
| Rat | Oral (drinking water) | Hydrochloride | ~30 | |
| Rat | Oral (gavage) | Pamoate/Hydrochloride | 10 - 20 | |
| Mouse | Oral (gavage) | Pamoate/Hydrochloride | 10 - 20 |
Note: These are starting dose ranges. The optimal dose should be determined empirically for each specific experimental paradigm.
Table 2: Pharmacokinetic Parameters of Imipramine in Rodents
| Species | Route of Administration | Parameter | Value | Reference(s) |
| Rat | Intraperitoneal (i.p.) | Tmax (Desipramine) | ~4 hours | |
| Rat | Oral | Tmax (Desipramine) | ~8 hours | |
| Rat | Chronic i.p. (14 days) | Brain DMI accumulation | Higher in older and female rats | |
| Rat | Chronic oral (14 days) | Brain DMI accumulation | Similar to single oral dose |
DMI: Desipramine (active metabolite of imipramine)
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Oral Suspension
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Appropriate gauge oral gavage needles for the species (e.g., 20-22 gauge for mice)
-
1 mL syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Levigate the powder: Place the powder in a mortar and add a small amount of the vehicle to create a smooth paste. This helps to break up any clumps and ensures a finer particle dispersion.
-
Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension at the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg gavage volume).
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir on a stir plate to maintain homogeneity.
-
Before each administration, vigorously vortex the stock suspension.
-
Immediately draw up the required volume into the gavage syringe.
-
Administer the suspension via oral gavage to the animal. Ensure proper restraint and technique to avoid injury and ensure the full dose is delivered to the stomach.
-
Continuously stir the stock suspension on the stir plate throughout the dosing procedure for all animals to prevent settling.
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) in Mice
This protocol is adapted from several sources and should be optimized for your specific laboratory conditions.
Duration: 4-8 weeks
Stressors (applied randomly, 1-2 per day):
-
Damp Bedding: 100-200 ml of water added to the bedding.
-
Tilted Cage: Cage tilted at a 45° angle.
-
Predator Odor: Exposure to a cotton ball soaked in predator urine (e.g., fox or cat).
-
Altered Light/Dark Cycle: Reversal of the light/dark cycle for 12-24 hours.
-
Social Stress: Housing with a different, unfamiliar mouse for a short period.
-
Forced Swim: 5-10 minutes in 25°C water.
-
Restraint Stress: Placement in a well-ventilated 50 ml conical tube for 1-2 hours.
-
Empty Cage: Removal of all bedding and enrichment for a period.
Procedure:
-
Baseline Behavioral Testing: Prior to the start of the CUMS protocol, conduct baseline behavioral tests (e.g., Sucrose Preference Test, Forced Swim Test) to establish a baseline for each animal.
-
CUMS Induction: Expose the mice to the randomized stressors daily for the chosen duration. The control group should be handled similarly but not exposed to the stressors.
-
This compound Administration: Begin daily oral gavage of this compound or vehicle at the start of the CUMS protocol or after a period of stress induction, depending on the experimental question (prophylactic vs. therapeutic effect).
-
Behavioral Testing: Conduct behavioral tests at the end of the CUMS protocol to assess the effects of stress and the imipramine treatment. It is advisable to perform tests at least 24 hours after the last stressor to avoid acute stress effects.
Mandatory Visualizations
References
adjusting imipramine pamoate dosage for sex differences in rodent models
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving imipramine pamoate, focusing on dosage adjustments for sex differences in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to consider the sex of rodent models when determining imipramine dosage?
A1: It is critical to adjust imipramine dosage based on sex due to significant differences in drug metabolism, pharmacokinetics, and behavioral responses between male and female rodents. Female rats exhibit a slower initial metabolism of imipramine, which leads to a greater accumulation of its primary active metabolite, desmethylimipramine (DMI), during chronic treatment compared to males.[1] These metabolic differences, driven by sex-specific hormones and enzymes, can lead to varied therapeutic effects and side-effect profiles, making a one-size-fits-all dosage approach unreliable.
Q2: What are the primary metabolic and pharmacokinetic differences observed between male and female rodents treated with imipramine?
A2: The primary differences lie in the rate of metabolism and the distribution of the drug and its metabolites.
-
Metabolism Rate: Female rats metabolize imipramine more slowly than males.[1] This is largely attributed to sex-specific expression of cytochrome P450 (CYP) enzymes in the liver.[2][3] For instance, rats express male-specific CYP2C11 and female-specific CYP2C12, which influences the rate of drug clearance.[4]
-
Metabolite Accumulation: Slower metabolism in females results in higher serum and brain concentrations of the active metabolite desmethylimipramine (DMI) following chronic administration.
-
Drug Distribution: Studies in mice show that the distribution of imipramine and its metabolites within organs, such as the kidneys, is different between sexes. Additionally, physiological factors in females, like a higher percentage of body fat, can affect the drug's distribution.
Q3: How do gonadal hormones like estrogen and testosterone influence the effects of imipramine?
A3: Gonadal hormones significantly modulate the neural systems targeted by imipramine.
-
Estrogen: Estradiol can directly affect the serotonin transporter, which is the primary target of imipramine. At physiological concentrations, estradiol has been shown to increase the number of imipramine binding sites in the hypothalamus of female rats. Chronic estradiol treatment can also increase both imipramine binding and serotonin uptake. The phase of the estrous cycle can influence behavioral responses to imipramine, with effects being more pronounced during estrus and proestrus.
-
Testosterone: In male rats, testosterone appears to have its own antidepressant-like effects and can facilitate the neurogenic and behavioral effects of imipramine. Studies have shown that chronic imipramine treatment is effective in gonadectomized male rats supplemented with testosterone but not in ovariectomized females.
Troubleshooting Guide
Issue 1: I am not observing the expected antidepressant-like effect in my female rodents.
-
Possible Cause: The dosage may not be optimized for female metabolism, or the behavioral endpoint may not be sensitive enough. Female rodents often have a different baseline in behavioral tests like the forced-swim test (FST), showing lower immobility than males.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Due to slower metabolism and higher DMI accumulation, females may require a lower dose than males to achieve a therapeutic effect without adverse effects.
-
Refine Behavioral Analysis: For the FST in female rats, analyze the frequency of active behaviors (climbing, swimming) rather than just the duration of immobility, as frequencies are more sensitive to imipramine's effects in females.
-
Monitor the Estrous Cycle: The hormonal fluctuations of the estrous cycle can impact behavioral outcomes. Use vaginal smears to track the cycle and either test all females during a specific phase or ensure your experimental groups are balanced across all phases.
-
Issue 2: The behavioral data from my female cohort shows high variability.
-
Possible Cause: The estrous cycle is a major source of variability in female rodents. Hormonal changes across the 4-5 day cycle can alter both baseline behavior and drug response.
-
Troubleshooting Steps:
-
Account for Estrous Cycle: As mentioned above, tracking the estrous cycle is crucial. Analyzing data based on the cycle phase can help explain variability.
-
Consider Ovariectomy: For studies aiming to eliminate the influence of cyclical hormones, using ovariectomized (OVX) females is an option. However, be aware that the response to imipramine in OVX females can be absent without hormone replacement.
-
Issue 3: My male rodents are not responding to imipramine in a stress-induced depression model.
-
Possible Cause: The hormonal state, particularly testosterone levels, can influence the antidepressant response. Chronic stress can impact gonadal hormone levels.
-
Troubleshooting Steps:
-
Assess Hormonal Status: Consider measuring baseline corticosterone and testosterone levels, as these can be affected by stress protocols.
-
Consider Testosterone Co-administration: In models of chronic stress or social isolation, testosterone has been shown to have antidepressant effects and can enhance the efficacy of imipramine in males.
-
Data Presentation: Summary of Key Sex Differences
Table 1: Pharmacokinetic and Metabolic Differences
| Parameter | Male Rodents | Female Rodents | Citation(s) |
| Imipramine Metabolism Rate | Faster | Slower | |
| Desmethylimipramine (DMI) Accumulation | Lower | Higher | |
| Key Hepatic Enzymes (Rats) | Predominantly CYP2C11 | Predominantly CYP2C12 | |
| Drug Distribution | Varies; distinct kidney distribution pattern | Varies; higher body fat may alter distribution |
Table 2: Behavioral and Neurological Responses
| Parameter | Male Rodents | Female Rodents | Citation(s) |
| Forced-Swim Test Baseline | Higher immobility duration | Lower immobility duration | |
| Forced-Swim Test Imipramine Effect | Reduced duration of immobility | Reduced frequency of immobility | |
| Effectiveness in Social Isolation Model | Effective | Ineffective (in OVX females) | |
| Hormonal Modulation | Response facilitated by testosterone | Response modulated by estrogen/progesterone | |
| Neurogenesis (with Imipramine) | Enhanced by testosterone co-administration | Dependent on rearing conditions |
Experimental Protocols
Protocol 1: Chronic Imipramine Administration and Behavioral Testing
This protocol provides a general framework. Specific doses and durations should be optimized for your experimental question and rodent strain.
-
Animal Selection: Select age-matched male and female rodents (e.g., Wistar rats or C57BL/6 mice). House them under a 12:12 light-dark cycle with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate for at least one week before any procedures.
-
(Optional) Baseline Testing: Conduct baseline behavioral tests (e.g., Forced-Swim Test, Sucrose Preference Test) to establish pre-treatment phenotypes.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., saline).
-
Chronic Administration: Administer imipramine or vehicle intraperitoneally (i.p.) once daily for 14-21 days.
-
Male Dose Example: 10-15 mg/kg.
-
Female Dose Example: Start with a lower dose (e.g., 5-10 mg/kg) and adjust based on pilot studies.
-
-
Behavioral Testing (Post-Treatment):
-
Forced-Swim Test (FST): Following the chronic regimen, administer a final dose of imipramine 1 hour before the FST retest. The test involves placing the rodent in a cylinder of water and scoring behaviors (immobility, swimming, climbing) for 5 minutes. For females, prioritize scoring the frequency of each behavior.
-
Other Tests: Conduct other relevant tests like the elevated plus maze or open field test.
-
-
Tissue Collection: 24 hours after the final dose, collect blood serum and brain tissue (e.g., hypothalamus, hippocampus) for pharmacokinetic or molecular analysis.
Protocol 2: Monitoring the Estrous Cycle in Female Rodents
-
Procedure: Perform daily vaginal lavage between 8:00 and 9:00 a.m.
-
Sample Collection: Gently flush the vagina with a small amount of sterile saline using a pipette. Collect the saline wash on a clean glass slide.
-
Microscopy: Observe the unstained cells under a light microscope at 10x magnification.
-
Cycle Stage Identification:
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified epithelial cells and leukocytes.
-
Diestrus: Predominantly leukocytes.
-
-
Application: Use this information to assign females to balanced experimental groups or to test all animals during a specific phase (e.g., estrus).
Visualizations
Caption: Experimental workflow for adjusting imipramine dosage based on sex.
Caption: Hormonal modulation of imipramine's action at the serotonin transporter.
References
- 1. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sex-specific cytochrome P450 as a cause of sex- and species-related differences in drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition and metabolite complexation of rat hepatic microsomal cytochrome P450 by tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing imipramine pamoate degradation during plasma sample processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imipramine pamoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during plasma sample processing and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preventing imipramine degradation during plasma sample collection?
A1: The choice of blood collection tube is paramount. Avoid using serum separator tubes (SSTs) or any tubes containing separator gels. These materials can adsorb lipophilic drugs like imipramine, leading to a significant underestimation of the drug's concentration. Studies have shown that contact with separator gels can cause losses of over 40%.[1] Similarly, avoid tubes where the stopper may come into direct contact with the blood or plasma, as this has also been shown to cause instability.[2]
Q2: Which type of blood collection tube is recommended for imipramine analysis?
A2: For plasma samples, EDTA-containing tubes (e.g., lavender top) are a reliable choice.[1] For serum, plain red-top tubes without any additives or gels are suitable.[3] In either case, it is crucial to perform your own validation to ensure compatibility with your specific analytical method.
Q3: How should I handle and process the blood sample immediately after collection?
A3: Process the sample as soon as possible. Centrifuge the blood to separate the plasma or serum from the cells within 2 hours of collection.[4] If immediate processing is not possible, freshly collected blood can be stored at room temperature for up to 24 hours in appropriate tubes without significant loss of imipramine.
Q4: What are the optimal storage conditions for plasma samples containing imipramine?
A4: For short-term storage (up to 4 weeks), refrigeration at 4°C is acceptable for serum samples. For long-term storage, freezing at -20°C or, preferably, -70°C is recommended. Imipramine has been shown to be stable in plasma for at least three months at -70°C, with no evidence of degradation even after three freeze-thaw cycles.
Q5: My results are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several pre-analytical variables. Review your entire workflow, from sample collection to analysis. Key factors to investigate include:
-
Non-compliance with collection protocols: Ensure that the correct tubes are used consistently.
-
Variable processing times: Delays in centrifugation can affect sample integrity.
-
Improper storage: Temperature fluctuations or repeated freeze-thaw cycles beyond what has been validated can lead to degradation.
-
Adsorption: Imipramine can adsorb to plasticware. Consider using low-binding tubes and pipette tips.
-
Photodegradation: Imipramine is sensitive to light. Protect samples from light exposure during all stages of handling and processing.
Q6: Is there a difference in stability between this compound and imipramine hydrochloride in plasma?
A6: this compound is a salt form used to create a long-acting formulation of the drug. Once in the bloodstream, the imipramine molecule is the active and measured component. The primary factors affecting stability (pH, temperature, light, enzymatic activity) are related to the imipramine molecule itself, not the original salt form. Therefore, the stability data for imipramine hydrochloride in plasma is generally applicable to this compound. Solutions of imipramine are most stable at a pH of 4-5.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Causes | Recommended Actions |
| Low or No Recovery of Imipramine | 1. Use of incorrect blood collection tubes (e.g., SSTs with gel separators). 2. Adsorption of imipramine to labware (tubes, pipette tips). 3. Degradation due to light exposure. 4. Inefficient extraction procedure. | 1. Immediately switch to recommended tubes (EDTA for plasma, plain red-top for serum). 2. Use low-adsorption polypropylene or silanized glass tubes and pipette tips. Perform an adsorption test (see Experimental Protocols). 3. Protect samples from light at all times by using amber tubes or wrapping tubes in foil. 4. Optimize your liquid-liquid or solid-phase extraction method. Ensure the pH of the extraction buffer is appropriate. |
| High Variability Between Replicates | 1. Inconsistent sample handling and processing times. 2. Partial thawing of samples during handling. 3. Inaccurate pipetting due to the viscosity of plasma. 4. Contamination of samples. | 1. Standardize your entire workflow, from collection to analysis. 2. Ensure samples are completely thawed and vortexed gently before aliquoting. Keep samples on ice during processing. 3. Use a calibrated positive displacement pipette for viscous liquids like plasma. 4. Use fresh, clean labware for each sample. |
| Decreasing Imipramine Concentration Over Time in Stored Samples | 1. Improper storage temperature. 2. Degradation from repeated freeze-thaw cycles. 3. Photodegradation from storage in clear containers. | 1. Verify that storage freezers are maintaining the correct temperature (-20°C or -70°C). 2. Aliquot samples into smaller volumes after the initial processing to avoid multiple freeze-thaw cycles. Validate for the number of cycles your samples may undergo. 3. Store all samples in amber-colored tubes or in boxes that protect them from light. |
Data Summary Tables
Table 1: Effect of Blood Collection Tube Type on Imipramine Concentration
| Tube Type | Stopper Color | Anticoagulant/Additive | Effect on Imipramine Concentration | Recommendation |
| Serum Separator Tube (SST) | Gold or Tiger Top | Clot activator and separator gel | Significant loss (>40%) due to adsorption. | Do Not Use |
| Vacutainer (stopper contact) | Varies | Varies | Potential for instability and loss of drug. | Avoid |
| EDTA Tube | Lavender | K2 EDTA | Stable plasma samples. | Recommended for Plasma |
| Plain Serum Tube | Red | None | Stable serum samples. | Recommended for Serum |
| Sodium Heparin Tube | Green | Sodium Heparin | Generally stable, but EDTA is often preferred. | Acceptable Alternative |
Table 2: Stability of Imipramine in Plasma/Serum Under Various Conditions
| Condition | Duration | Temperature | Stability | Reference |
| Short-Term Storage (Processed Sample) | 24 hours | Room Temperature | Stable | |
| Short-Term Storage (Processed Sample) | 4 weeks | 4°C (refrigerated) | Stable | |
| Long-Term Storage | 3 months | -20°C | Stable | |
| Long-Term Storage | 3 months | -70°C | Stable | |
| Freeze-Thaw Cycles | Up to 3 cycles | -70°C to Room Temp | Stable | |
| Light Exposure | Unspecified | Room Temperature | Yellowish/reddish discoloration and potential loss of potency. | Unstable |
| pH | Unspecified | Unspecified | Most stable at pH 4-5. | pH Dependent |
Experimental Protocols
Protocol 1: Evaluation of Imipramine Adsorption to Labware
Objective: To determine if imipramine is adsorbing to the surface of collection tubes, pipette tips, or other labware.
Materials:
-
Blank plasma from an un-dosed subject.
-
This compound stock solution of known concentration.
-
The labware to be tested (e.g., polypropylene tubes, glass tubes, different brands of pipette tips).
-
Control labware made of a low-binding material (e.g., silanized glass).
-
Validated analytical method for imipramine quantification (e.g., LC-MS/MS).
Procedure:
-
Prepare a pool of blank plasma.
-
Spike the blank plasma with a known concentration of imipramine (e.g., a mid-range concentration from your expected study samples).
-
Aliquot the spiked plasma into the different types of tubes you wish to test (e.g., 1 mL per tube). Also, aliquot into the low-binding control tubes.
-
At time zero, immediately process and analyze the sample from one of the control tubes to establish the baseline concentration.
-
Incubate the remaining tubes under typical experimental conditions (e.g., room temperature for 2 hours, or 4°C for 24 hours).
-
At the end of the incubation period, transfer the plasma from each test and control tube to a clean, low-binding tube using the pipette tips you intend to test.
-
Analyze the imipramine concentration in all samples.
-
Data Analysis: Compare the concentration of imipramine in the test tubes to the concentration in the control tubes. A significant decrease in concentration in the test tubes suggests adsorption.
Visualizations
Caption: Recommended workflow for plasma sample handling.
Caption: A logical guide to troubleshooting low recovery.
References
- 1. Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressant sample stability and the vacutainer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood collection tubes for tricyclic antidepressant drugs: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclic Antidepressants, Quantitative, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
Technical Support Center: Analysis of Imipramine Pamoate by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of imipramine pamoate. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the HPLC analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of HPLC analysis of this compound, particularly with mass spectrometry (MS) detection, these effects can lead to either ion suppression or enhancement.[1][3] This can result in inaccurate and imprecise quantification of imipramine.[2] Biological matrices such as plasma, serum, and urine are complex and contain numerous endogenous components like salts, lipids, and proteins that can interfere with the analysis.
Q2: What are the common sample preparation techniques to minimize matrix effects for imipramine analysis in biological samples?
A2: The goal of sample preparation is to remove interfering matrix components while efficiently extracting imipramine. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This is a widely used method for imipramine extraction from plasma. A common solvent system is a mixture of hexane and isoamyl alcohol. Back-extraction into an acidic medium can further clean up the sample.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE and is effective for removing phospholipids and other interferences. Multidimensional SPE (MD-SPE) has been shown to be highly effective in providing clean samples for MS analysis.
-
Protein Precipitation (PPT): This is a simpler and faster technique, often using acetonitrile or methanol, to remove proteins from plasma or serum samples. However, it may be less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.
Q3: How do I choose the right internal standard (IS) for imipramine analysis?
A3: An ideal internal standard should have similar physicochemical properties to the analyte and co-elute with it to compensate for matrix effects and variability in sample processing. For imipramine, common choices include:
-
Structurally related tricyclic antidepressants: Trimipramine and clomipramine have been successfully used as internal standards in HPLC-UV methods.
-
Isotopically labeled imipramine (e.g., imipramine-d3): This is the gold standard for LC-MS/MS analysis as it has nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte, thus providing the best compensation for matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Interaction with active sites on the column (e.g., silanols). - Column overload. | - Adjust mobile phase pH. Imipramine is a basic compound, so a slightly acidic mobile phase (pH 3-4) is often used. - Use a new column or a column with end-capping. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Reduce the injection volume or sample concentration. |
| Ion Suppression/Enhancement (in LC-MS/MS) | - Co-elution of matrix components (e.g., phospholipids). - High salt concentration in the sample. - Column bleed. | - Improve sample cleanup: Switch from protein precipitation to LLE or SPE. Consider multidimensional SPE for very complex matrices. - Optimize chromatography: Modify the gradient to better separate imipramine from the interfering peaks. - Use a stable isotope-labeled internal standard. - Dilute the sample: This can reduce the concentration of interfering components. - Consider a metal-free HPLC column to reduce potential chelation and ion suppression. |
| Low Recovery | - Inefficient extraction from the sample matrix. - Analyte binding to proteins or other matrix components. | - Optimize extraction solvent and pH: For LLE, ensure the pH of the aqueous phase is basic to keep imipramine in its non-ionized form for efficient extraction into an organic solvent. - For SPE, select the appropriate sorbent and optimize wash and elution steps. - In protein precipitation, ensure complete precipitation and release of the analyte. |
| High Background Noise | - Contaminated mobile phase or solvents. - Column bleed. - Contamination from the sample matrix. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Flush the HPLC system and column thoroughly. - Employ a more rigorous sample cleanup procedure. |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing if using a gradient. - Use a column oven to maintain a constant temperature. - Replace the column if it shows signs of degradation. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Imipramine in Human Plasma
This protocol is based on a validated HPLC-UV method.
-
Sample Preparation:
-
To 1 mL of human plasma in a centrifuge tube, add a known amount of internal standard (e.g., trimipramine).
-
Add 4 mL of a hexane/isoamyl alcohol (98:2 v/v) mixture as the extraction solvent.
-
Vortex the mixture for 3 minutes and then centrifuge at 7000 rpm for 5 minutes.
-
-
Extraction and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 4 mL of the hexane/isoamyl alcohol mixture.
-
Combine the organic layers and evaporate to about 1 mL under a stream of nitrogen.
-
Add 100 µL of 0.25 M hydrochloric acid to the tube, vortex for 3 minutes, and centrifuge at 7000 rpm for 5 minutes.
-
Discard the upper organic layer.
-
-
HPLC Analysis:
-
Inject 50 µL of the final acidic aqueous layer into the HPLC system.
-
Protocol 2: Protein Precipitation for Imipramine in Mouse Serum
This protocol is adapted from a UHPLC-Q-TOF-MS method.
-
Sample Preparation:
-
To 50 µL of mouse serum in a microcentrifuge tube, add a known amount of a suitable internal standard.
-
Add 150 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
-
Centrifugation and Analysis:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
References
differentiating antidepressant effects from general motor activity with imipramine pamoate
Technical Support Center: Imipramine Pamoate Behavioral Studies
Welcome to the technical support center for researchers utilizing this compound in behavioral studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you differentiate the specific antidepressant-like effects of imipramine from its influence on general motor activity, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for imipramine's antidepressant effect?
A1: Imipramine is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET, on presynaptic neurons.[1][2] This blockage increases the concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.[3][4] This modulation is believed to trigger downstream signaling cascades that contribute to its therapeutic effects over time.[4]
Q2: How does this compound affect general motor activity?
A2: The effect of imipramine on motor activity is complex and can be dose-dependent. Studies have reported various outcomes, including decreased locomotor activity, which may be attributed to its sedative properties. This sedative action is linked to its antagonist activity at histamine H1 and alpha-1 adrenergic receptors. Conversely, other studies in depressed patients have shown that imipramine treatment can lead to higher motor activity levels during waking periods compared to a medication-free state. Therefore, assessing motor activity directly is critical in any experimental design.
Q3: Why is it crucial to differentiate antidepressant-like effects from motor activity changes?
A3: It is a critical methodological consideration. Behavioral tests for antidepressant efficacy, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), measure immobility. A decrease in immobility is interpreted as an antidepressant-like effect. However, a drug that nonspecifically increases general motor activity (a stimulant effect) could also reduce immobility, leading to a "false positive." Conversely, a drug that has a sedative effect might increase immobility, masking a potential antidepressant action or producing a "false negative." Therefore, an independent assessment of locomotor activity, typically using the Open Field Test (OFT), is essential to correctly interpret FST or TST results.
Q4: Which behavioral tests are best for assessing antidepressant-like effects versus general motor activity?
A4: A combination of tests is recommended:
-
For Antidepressant-like Effects: The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most common. They are based on the principle of "behavioral despair," where a reduction in immobility time suggests an antidepressant effect.
-
For General Motor Activity: The Open Field Test (OFT) is the gold standard. It quantifies parameters like total distance traveled, movement time, and rearing frequency to assess general locomotor activity and exploratory behavior in a novel environment.
Troubleshooting Guides
This section addresses specific issues researchers may encounter when using this compound.
Problem 1: My results from the Forced Swim Test (FST) are inconclusive. How can I be sure the observed change in immobility is a true antidepressant effect and not a motor artifact?
-
Possible Cause: The observed effect may be a direct consequence of imipramine's influence on general locomotion rather than a specific action on depressive-like behavior.
-
Troubleshooting Steps:
-
Correlate with Open Field Test (OFT) Data: Always run an OFT in parallel with your FST/TST experiments.
-
If immobility in the FST is decreased AND locomotor activity in the OFT is significantly increased: The result is ambiguous. The effect seen in the FST may be a false positive driven by hyperactivity. Consider testing a lower dose of imipramine.
-
If immobility in the FST is decreased AND locomotor activity in the OFT is decreased: This is a strong finding. It suggests an antidepressant-like effect that is potent enough to overcome any sedative side effects.
-
-
Conduct a Dose-Response Study: Test a range of imipramine doses. This can help identify a therapeutic window where antidepressant-like effects are present without significant changes in baseline motor function.
-
Analyze Specific Behaviors: In the FST, differentiate between swimming and climbing behaviors. Serotonin-acting drugs are often associated with increased swimming, while norepinephrine-acting drugs can increase climbing. This can provide more nuanced insight into the drug's mechanism.
-
Problem 2: The animals treated with imipramine show high variability in their behavioral responses.
-
Possible Cause: Variability can stem from multiple factors, including genetics, sex, and environment.
-
Troubleshooting Steps:
-
Control for Genetic Background: Use animals from the same inbred strain and vendor to minimize genetic drift. Be aware that different strains (e.g., NMRI vs. CD1 mice) can show different baseline immobility and responsiveness to imipramine.
-
Account for Sex Differences: The metabolism and behavioral effects of imipramine can differ between males and females. Females may have lower baseline immobility and respond differently depending on the estrous cycle. It is recommended to test both sexes or to state a clear justification for using only one.
-
Standardize Environmental and Handling Procedures: Ensure consistent lighting, noise levels, and handling protocols. Acclimate animals to the testing room for at least 60 minutes before any experiment to reduce stress.
-
Check for "Responders" vs. "Non-Responders": Similar to clinical observations, a subset of animals may not respond to the drug. Pre-screening animals in the TST can help identify high and low immobility scorers, which may respond differently to imipramine.
-
Data Presentation
Summarized data from representative preclinical studies illustrating the dose-dependent effects of imipramine on both antidepressant-like and locomotor activity.
Table 1: Representative Dose-Response Effects of Imipramine in Rodents
| Dose (mg/kg, i.p.) | Behavioral Test | Key Parameter | Typical Outcome vs. Vehicle Control | Interpretation |
| 10 | Forced Swim Test | Immobility Time | ↓ (Significant Decrease) | Antidepressant-like effect |
| 10 | Open Field Test | Total Distance Traveled | ↔ (No Significant Change) | No significant impact on locomotion |
| 15 | Forced Swim Test | Immobility Time | ↓ (Significant Decrease) | Antidepressant-like effect |
| 15 | Open Field Test | Rearing / Ambulation | ↓ (Decrease) | Sedative effect on motor activity |
| 20 | Open Field Test | Rearing / Ambulation | ↓ (Significant Decrease) | Sedative effect on motor activity |
| 30 | Tail Suspension Test | Immobility Time | ↓ (Significant Decrease) | Antidepressant-like effect |
| 40-160 | Open Field Test | Ambulation Score | ↓ (Dose-dependent Decrease) | Strong sedative/inhibitory effect |
Note: The exact effective dose can vary significantly based on rodent strain, sex, and specific protocol. This table provides a general guide based on published findings.
Experimental Protocols
Protocol 1: Open Field Test (OFT)
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., for mice: 40x40 cm; for rats: 100x100 cm) with opaque walls. The floor is often divided into a central and a peripheral zone by software.
-
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30-60 minutes before the test.
-
Testing: Gently place the animal in the center of the open field arena.
-
Recording: Record the session for 5-10 minutes using an overhead video camera linked to an automated tracking system.
-
Data Analysis: Key parameters to score include:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. periphery (s).
-
Number of rearing events (vertical activity).
-
Total time mobile vs. immobile (s).
-
-
Protocol 2: Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity by measuring "behavioral despair."
-
Apparatus: A transparent glass or Plexiglas cylinder (e.g., for mice: 20 cm diameter, 30 cm height). Fill with water (23-25°C) to a depth of 15 cm, such that the animal cannot touch the bottom or escape.
-
Procedure:
-
Habituation & Dosing: Follow the same procedure as the OFT.
-
Testing: Gently place the animal into the water-filled cylinder.
-
Recording: The test session is typically 6 minutes long. Behavior is recorded via video.
-
Data Analysis: The key parameter is immobility time . Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. Typically, the first 2 minutes are discarded as a habituation period, and immobility is scored during the final 4 minutes of the test. Scoring can be done manually by a trained observer or with automated software.
-
Mandatory Visualizations
Diagrams of Workflows and Pathways
References
Technical Support Center: Optimizing HPLC Separation of Imipramine and its Metabolites
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) mobile phase for better separation of imipramine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating imipramine and its metabolites?
A1: The most frequent challenges include poor peak shape (tailing or fronting), inadequate resolution between imipramine and its primary metabolite, desipramine, as well as its hydroxylated metabolites, and low sensitivity, especially when using UV detection for low plasma concentrations.[1][2]
Q2: What is a good starting point for a mobile phase to separate imipramine and desipramine?
A2: A common starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer at an acidic pH (typically between 3.0 and 4.8).[1][3][4] The organic-to-aqueous ratio is a critical parameter to adjust for optimal separation.
Q3: Why is the pH of the mobile phase important for separating these compounds?
A3: Imipramine and its metabolites are basic compounds. Controlling the pH of the mobile phase is crucial for achieving good peak shape and retention. An acidic pH ensures that these basic analytes are in their ionized form, which generally leads to better symmetry and reduced peak tailing on silica-based reversed-phase columns.
Q4: I am observing significant peak tailing for imipramine. What are the likely causes and solutions?
A4: Peak tailing for basic compounds like imipramine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:
-
Lower the Mobile Phase pH: Reducing the pH (e.g., to 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping have fewer accessible silanol groups, leading to improved peak shape for basic analytes.
-
Check for Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Employing a guard column and appropriate sample preparation techniques can mitigate this.
Q5: How can I improve the resolution between imipramine and its hydroxylated metabolites?
A5: Improving the resolution between imipramine and its closely eluting hydroxylated metabolites often requires careful optimization of the mobile phase.
-
Adjust the Organic Solvent Percentage: A lower percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve the separation between closely eluting peaks.
-
Consider a Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, can be effective for separating a mixture of compounds with different polarities, such as imipramine and its various metabolites.
-
Optimize the pH: Fine-tuning the pH of the aqueous portion of the mobile phase can alter the selectivity of the separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can also impact selectivity and potentially improve resolution.
Troubleshooting Guides
Problem 1: Poor Resolution Between Imipramine and Desipramine
Symptoms:
-
Overlapping peaks for imipramine and desipramine.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase to increase retention and improve separation. |
| Incorrect pH | Adjust the pH of the aqueous buffer. A slight change can alter the ionization state of the analytes and improve selectivity. |
| Suboptimal Flow Rate | Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will increase the run time. |
| Column Inefficiency | Ensure the column is not old or contaminated. If necessary, replace the column. |
Problem 2: Tailing or Asymmetrical Peaks
Symptoms:
-
Peaks have a "tail" extending from the back of the peak.
-
Tailing factor greater than 1.2.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH (e.g., to 3.0-3.5) to protonate the analytes and suppress silanol interactions. Consider adding a competing amine like triethylamine (TEA) to the mobile phase. |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Contamination | Use a guard column and ensure proper sample cleanup. If the column is contaminated, try flushing it with a strong solvent. |
| Dead Volume in the System | Check all fittings and tubing for proper connections to minimize dead volume. |
Problem 3: Peak Splitting or Shoulders
Symptoms:
-
A single peak appears as two or has a "shoulder" on the front or back.
Possible Causes & Solutions:
| Cause | Solution |
| Column Void or Channeling | This can happen if the column packing settles. Try reversing and flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Injection Solvent Incompatibility | The sample should be dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| Partially Clogged Frit | A blockage in the column inlet frit can distort the sample band. Back-flushing the column may help. |
Experimental Protocols
Method 1: Isocratic Separation of Imipramine and an Internal Standard
This method is suitable for the quantification of imipramine in plasma samples.
| Parameter | Condition |
| Column | µ-Bondapak C18 |
| Mobile Phase | 0.01 M Sodium hydrogen phosphate solution / Acetonitrile (60/40 v/v), pH 3.5 ± 0.1 |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 252 nm |
| Internal Standard | Trimipramine |
| Retention Times | Imipramine: ~4.3 min, Trimipramine: ~5.2 min |
Method 2: Gradient Separation of Imipramine and Intermediates
This gradient method is designed for the separation of imipramine hydrochloride from its synthetic intermediates.
| Parameter | Condition |
| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH adjusted to 3.2 with triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Program | T/%B: 0/30, 5/30, 10/80, 12/80, 15/30, 20/30 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25°C |
Method 3: Simultaneous Determination of Imipramine and Metabolites
This method allows for the simultaneous analysis of imipramine, desipramine, and their 2- and 10-hydroxylated metabolites.
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | 30% Acetonitrile in 0.1 M K2HPO4, pH 6.0 |
| Flow Rate | 2 mL/min |
| Detection | Electrochemical |
| Run Time | All compounds resolved within 15 minutes. |
Visualizations
References
- 1. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Navigating Imipramine-Induced Sedation in the Forced Swim Test
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of sedation-induced immobility when using imipramine pamoate in the forced swim test (FST).
Frequently Asked Questions (FAQs)
Q1: Why does imipramine cause sedation in our animal models?
A1: Imipramine, a tricyclic antidepressant, is not selective in its mechanism of action. Besides its primary therapeutic effect of blocking the reuptake of serotonin and norepinephrine, it also acts as an antagonist at several other receptors. The sedative effects are primarily attributed to its potent blockade of histamine H1 and alpha-1 adrenergic receptors in the central nervous system.[1][2][3]
Q2: Is there a difference in the sedative effects of this compound versus imipramine hydrochloride?
Q3: How can we differentiate between a true antidepressant-like effect and sedation-induced immobility in the FST?
A3: This is a critical experimental consideration. To distinguish between a specific antidepressant-like effect (reduced immobility) and a general motor impairment due to sedation, it is essential to incorporate a locomotor activity test, such as the Open Field Test (OFT), into your experimental design. A genuine antidepressant-like effect should not be accompanied by a significant decrease in general locomotor activity. If a dose of imipramine reduces immobility in the FST but also significantly suppresses activity in the OFT, the FST results may be confounded by sedation.
Q4: Are there alternative antidepressants with a lower sedative profile that can be used as a positive control?
A4: Yes, several antidepressants with different mechanisms of action are known to have a lower propensity for sedation. For instance, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine or citalopram, and norepinephrine reuptake inhibitors like desipramine (which is also the active metabolite of imipramine but with less affinity for H1 and alpha-1 receptors), are often less sedating. Bupropion, an atypical antidepressant that primarily acts on dopamine and norepinephrine reuptake, is also known for its lower sedative profile. The choice of an alternative will depend on the specific scientific question being addressed.
Troubleshooting Guides
Issue 1: Animals treated with this compound show increased immobility or lethargy in the Forced Swim Test.
-
Potential Cause: The dose of imipramine is too high, leading to excessive sedation through H1 and/or alpha-1 adrenergic receptor blockade, which is masking the antidepressant-like effect.
-
Troubleshooting Steps:
-
Dose-Response Optimization: Conduct a dose-response study with imipramine. Assess both the antidepressant-like effect in the FST and locomotor activity in the OFT at multiple doses. This will help identify an optimal dose that provides a therapeutic effect with minimal sedation.
-
Time-Course Analysis: The sedative effects of imipramine may have a different time course than its antidepressant-like effects. Conduct your behavioral tests at different time points following imipramine administration (e.g., 30, 60, 120 minutes) to identify a time window where the antidepressant-like effects are present, but sedation has diminished.
-
Pharmacological Antagonism:
-
Alpha-1 Adrenergic Receptors: To investigate the role of these receptors in the sedative effect, you can co-administer a selective alpha-1 adrenergic antagonist, such as prazosin. It is crucial to run control groups with prazosin alone to ensure it does not independently affect performance in the FST.
-
Histamine H1 Receptors: A similar approach could be taken with a selective H1 antagonist. However, specific protocols for co-administration with imipramine in the FST are less common in the literature, so thorough validation would be required.
-
-
Issue 2: Inconsistent or paradoxical results with imipramine in the FST across studies.
-
Potential Cause: The effects of imipramine in the FST can be influenced by various experimental parameters, including the animal's sex, strain, and the specific FST protocol used.
-
Troubleshooting Steps:
-
Review Animal Strain and Sex: Different rodent strains exhibit varying baseline levels of immobility and sensitivity to antidepressants. Additionally, the effects of imipramine can differ between male and female rats. Ensure the strain and sex are appropriate for your research question and are consistently reported.
-
Standardize FST Protocol: Factors such as water temperature, cylinder dimensions, and the use of a pre-test session can significantly impact the results. Adhere to a consistent and well-validated protocol.
-
Consider Chronic Dosing: In some cases, chronic administration of imipramine (e.g., over 14-21 days) may be required to observe a stable antidepressant-like effect, which may differ from the effects of acute administration.
-
Data Presentation
Table 1: Dose-Dependent Effects of Imipramine on Immobility Time in the Forced Swim Test (Rodents)
| Species/Strain | Drug/Dose (mg/kg) | Route | Effect on Immobility Time | Reference |
| Male Wistar Rats | Imipramine (5, 10, 15) | IP | Dose-dependent decrease (acute) | |
| Male Wistar Rats | Imipramine (20) | IP | Increased active behaviors | |
| Male Rats | Imipramine (10, 20, 30, 50) | IP | Significant reduction at ≥20 mg/kg | |
| Male Swiss Mice | Imipramine (32) | IP | No significant change |
Table 2: Impact of Imipramine on Locomotor Activity (Rodents)
| Species/Strain | Drug/Dose (mg/kg) | Route | Effect on Locomotor Activity | Reference |
| Male Wistar Rats | Imipramine (5, 10, 15) | IP | Decreased locomotor activity (acute & chronic) |
Experimental Protocols
Forced Swim Test (FST) - Mouse Protocol
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10-15 cm, making it impossible for the mouse to escape or touch the bottom with its tail or paws.
-
Procedure:
-
Administer this compound or vehicle at the predetermined dose and time before the test.
-
Gently place the mouse into the cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the entire session for later scoring.
-
-
Scoring: The last 4 minutes of the test are typically analyzed. Immobility is defined as the cessation of struggling and swimming, with the animal making only the small movements necessary to keep its head above water. An observer, blind to the experimental conditions, should score the duration of immobility.
Open Field Test (OFT) - Rodent Protocol
-
Apparatus: A square arena (e.g., 40x40x30 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares (e.g., 16 squares). The lighting should be consistent.
-
Procedure:
-
Administer this compound or vehicle at the same dose and pre-treatment time as for the FST.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system or by a trained observer.
-
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Interpretation: A significant decrease in the total distance traveled in the imipramine-treated group compared to the vehicle group is indicative of sedation.
Mandatory Visualizations
Caption: Signaling pathways of imipramine's antidepressant and sedative effects.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A controlled double blind comparative study of single dose administration of this compound and divided dose of imipramine hydrochloride in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychrights.org [psychrights.org]
Technical Support Center: Vehicle Selection for Imipramine Pamoate Parenteral Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting an appropriate vehicle for the parenteral administration of imipramine pamoate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation of this compound for parenteral administration.
| Issue | Potential Cause | Troubleshooting Steps |
| Drug Precipitation After Dilution | The chosen vehicle has limited capacity to maintain this compound in solution upon dilution with an aqueous medium. | 1. Increase the concentration of the co-solvent in the final formulation if toxicity limits permit. 2. Investigate the use of a surfactant to enhance the solubility and stability of the drug. 3. Consider formulating a suspension as a more stable alternative to a solution. |
| Poor Syringeability or Injectability | The viscosity of the formulation is too high. | 1. Decrease the concentration of the viscosity-modifying agent. 2. If using a co-solvent system, evaluate the viscosity of different solvent ratios. 3. For suspensions, optimize the particle size and solid content to achieve the desired flow properties. |
| Instability of the Formulation (e.g., Crystal Growth in Suspension) | The formulation is not optimized to prevent changes in the solid state of the drug. | 1. Evaluate the effect of different suspending and wetting agents on crystal growth. 2. Optimize the particle size distribution of the this compound. Smaller, more uniform particles can sometimes be more stable. 3. Incorporate a polymer or surfactant that can adsorb to the surface of the drug particles and inhibit crystal growth. |
| Phase Separation in Emulsions | The emulsion is not adequately stabilized. | 1. Optimize the concentration of the emulsifying agent. 2. Investigate the use of a co-emulsifier. 3. Refine the homogenization process to achieve a smaller and more uniform droplet size. |
| Unexpected In Vivo Performance (e.g., Rapid Release from a Sustained-Release Formulation) | The in vitro release characteristics do not correlate with the in vivo performance. | 1. Re-evaluate the formulation parameters. For a suspension, this includes particle size, crystal form, and the excipients used. 2. Ensure the in vitro release method is discriminating and relevant to the in vivo environment. 3. Consider the physiological environment at the injection site and how it might affect drug release. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for parenteral administration?
A1: The main challenge is its very low aqueous solubility.[1] This necessitates the use of specialized formulation strategies to achieve a stable and effective injectable dosage form. The goal is often to create a long-acting injectable (LAI) for sustained release, which introduces further complexities in controlling the release rate.[2][3]
Q2: Is an aqueous solution a viable option for parenteral this compound?
A2: No, this compound is practically insoluble in water.[4] Therefore, a simple aqueous solution is not a feasible approach for parenteral administration.
Q3: What are the most promising vehicle strategies for parenteral this compound?
A3: Given its poor water solubility, the most suitable approaches are:
-
Parenteral Suspensions: This is a common strategy for poorly soluble drugs intended for sustained intramuscular release.[5] The drug is suspended in an aqueous or non-aqueous vehicle.
-
Non-Aqueous Solutions: this compound is soluble in some organic solvents like ethanol. A formulation could be based on a parenterally acceptable non-aqueous vehicle or a co-solvent system.
-
Oil-in-Water Emulsions: The drug can be dissolved in the oil phase of an emulsion, which can then be administered parenterally.
Q4: What are the key considerations when developing a parenteral suspension of this compound?
A4: Key factors to consider include:
-
Particle Size Distribution: This affects the dissolution rate, release profile, and physical stability of the suspension.
-
Crystal Form (Polymorphism): Different crystal forms can have different solubilities and dissolution rates.
-
Suspending and Wetting Agents: These are crucial for maintaining the uniformity and stability of the suspension.
-
Viscosity: The formulation must have a suitable viscosity for ease of injection.
-
Sterility: The final product must be sterile. This requires careful consideration of the manufacturing process, including the potential for terminal sterilization or aseptic processing.
Q5: How can a sustained-release profile be achieved with this compound?
A5: The pamoate salt itself contributes to a sustained-release profile due to its low solubility. By formulating it as a suspension for intramuscular injection, a depot is formed at the injection site from which the drug slowly dissolves and is absorbed over an extended period.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₁H₆₄N₄O₆ | |
| Molecular Weight | 949.2 g/mol | |
| Appearance | Slightly yellow, crystalline powder | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, chloroform, and carbon tetrachloride |
Solubility of this compound in Parenteral Vehicles (Qualitative)
| Vehicle Category | Examples | Expected Solubility of this compound |
| Aqueous Vehicles | Water for Injection, Saline | Insoluble |
| Water-Miscible Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400 | Soluble to sparingly soluble (experimental verification required) |
| Non-Aqueous Vehicles | Fixed Oils (e.g., Sesame Oil, Cottonseed Oil) | Likely soluble (experimental verification required) |
Experimental Protocols
Protocol 1: Screening of Parenteral Vehicles for this compound
Objective: To determine the approximate solubility of this compound in various parenterally acceptable vehicles.
Materials:
-
This compound powder
-
Parenteral grade vehicles:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400
-
Sesame Oil
-
Cottonseed Oil
-
-
Vials with closures
-
Shaking incubator or vortex mixer
-
Analytical balance
-
HPLC with a suitable method for imipramine quantification
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each vehicle in separate vials.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, carefully observe the vials for the presence of undissolved solid.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (in which this compound is freely soluble, e.g., methanol) to a concentration within the calibration range of the HPLC method.
-
-
Quantification:
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
Calculate the solubility in each vehicle (e.g., in mg/mL).
-
Protocol 2: Development of a Parenteral Suspension of this compound
Objective: To formulate a stable and uniform parenteral suspension of this compound.
Materials:
-
Micronized this compound
-
Vehicle (e.g., Water for Injection)
-
Wetting agent (e.g., Polysorbate 80)
-
Suspending agent (e.g., Carboxymethylcellulose sodium)
-
Tonicity-adjusting agent (e.g., Sodium Chloride)
-
Preservative (if for a multi-dose vial, e.g., Benzyl Alcohol)
-
High-shear mixer or homogenizer
-
Particle size analyzer
-
Viscometer
Methodology:
-
Vehicle Preparation:
-
Dissolve the wetting agent, suspending agent, tonicity-adjusting agent, and preservative (if applicable) in the vehicle.
-
-
Drug Dispersion:
-
Slowly add the micronized this compound to the vehicle while mixing with a high-shear mixer until a uniform dispersion is obtained.
-
-
Homogenization:
-
Homogenize the dispersion to further reduce the particle size and improve uniformity.
-
-
Characterization:
-
Particle Size Analysis: Determine the particle size distribution of the suspended drug.
-
Viscosity Measurement: Measure the viscosity of the final suspension.
-
Sedimentation Volume: Observe the rate and volume of sedimentation over time.
-
Redispersibility: Assess the ease of resuspending the settled particles by gentle shaking.
-
-
Sterilization:
-
The final suspension should be filled into vials and terminally sterilized, for example, by autoclaving, if the formulation is heat-stable. If not, aseptic processing is required.
-
Mandatory Visualization
Caption: Workflow for Selecting a Parenteral Vehicle for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution [mdpi.com]
- 3. Current State and Opportunities with Long-acting Injectables: Industry Perspectives from the Innovation and Quality Consortium "Long-Acting Injectables" Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Managing Imipramine Pamoate-Induced Cognitive Impairment in Learning Tasks
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating cognitive impairment induced by imipramine pamoate in learning tasks.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which imipramine induces cognitive impairment?
A1: Imipramine, a tricyclic antidepressant (TCA), primarily induces cognitive impairment through its potent anticholinergic activity, blocking muscarinic acetylcholine receptors that are crucial for memory and learning processes.[1][2][3][4] Additionally, its antihistaminergic effects can lead to sedation, which can indirectly impair performance on cognitive tasks.[5]
Q2: Which cognitive domains are most affected by imipramine administration?
A2: Research indicates that imipramine particularly affects spatial working memory and memory consolidation. This can manifest as difficulties in tasks that require remembering spatial locations or retaining newly learned information.
Q3: Are the cognitive effects of imipramine dose-dependent?
A3: Yes, the cognitive-impairing effects of imipramine are generally dose-dependent. Higher doses are associated with more significant cognitive deficits. It is crucial for researchers to conduct dose-response studies to identify a dose that is relevant to their research question while minimizing confounding sedative effects.
Q4: How does imipramine's effect on cognition differ from newer antidepressants like SSRIs?
A4: Unlike imipramine, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine have minimal to no anticholinergic effects and are therefore not typically associated with the same level of cognitive impairment. In some cases, chronic treatment with SSRIs may even improve cognitive performance in certain tasks.
Q5: What are the key signaling pathways involved in imipramine-induced cognitive deficits?
A5: The primary pathway involves the blockade of muscarinic acetylcholine receptors. Other implicated pathways include the antagonism of histamine H1 receptors, which contributes to sedation. Additionally, imipramine's interaction with α2-adrenoceptors may play a role in its effects on memory consolidation. The GABAergic system, particularly GABA(B) receptors, has also been implicated in the memory impairment induced by imipramine.
Troubleshooting Guide
Issue 1: Animals exhibit excessive sedation and reduced locomotor activity, confounding cognitive task performance.
-
Potential Cause: The dose of imipramine administered is too high, leading to significant sedative effects through its antihistaminergic and anti-adrenergic actions.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of imipramine. Conduct a dose-response study to find a concentration that induces cognitive deficits with minimal sedation.
-
Time-Course Analysis: Perform behavioral testing at different time points after imipramine administration (e.g., 30, 60, 120 minutes) to identify a window where sedative effects have diminished but cognitive impairment is still present.
-
Task Adaptation: Modify the cognitive task to be less dependent on motor activity.
-
Control Group: Include a control group treated with a known sedative to help differentiate between sedative and cognitive effects.
-
Issue 2: Inconsistent or no significant cognitive impairment is observed after imipramine administration.
-
Potential Cause: Several factors could contribute to this, including the animal strain, dosage, and timing of administration.
-
Troubleshooting Steps:
-
Animal Strain: Be aware that different rodent strains can exhibit varying sensitivities to imipramine. For instance, the CD1 mouse strain has been reported to be resistant to some effects of imipramine. Consider using a different, more sensitive strain like NMRI mice for certain behavioral tests.
-
Dosage and Administration Route: Verify the accuracy of your dosage calculations and the consistency of your administration technique (e.g., intraperitoneal, intracerebroventricular). Even minor variations can lead to different outcomes.
-
Behavioral Paradigm: Ensure that the chosen cognitive task is sensitive to the type of impairment induced by imipramine (e.g., spatial memory deficits).
-
Habituation: Properly habituate the animals to the testing environment to reduce anxiety-related variability in performance.
-
Issue 3: High variability in cognitive performance within the imipramine-treated group.
-
Potential Cause: Individual differences in drug metabolism and sensitivity, as well as subtle variations in experimental procedures.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Standardize Procedures: Strictly standardize all experimental procedures, including animal handling, injection times, and behavioral testing protocols.
-
Control for Environmental Factors: Ensure that the testing environment (e.g., lighting, noise levels) is consistent across all animals and trials.
-
Pre-selection of Animals: For some tests, it may be possible to pre-select animals based on their baseline performance to create more homogenous groups.
-
Quantitative Data Summary
Table 1: Effects of Imipramine on Passive Avoidance Task in Rats
| Dose (mg/kg, i.p.) | Effect on Memory Retention | Reference |
| 5-40 | Decreased memory retention |
Table 2: Effects of Imipramine on Spatial Working Memory in Rats
| Dose (mg/kg) | Behavioral Task | Outcome | Reference |
| 10 | Radial-arm maze (delayed spatial win-shift) | Significantly more errors than controls during a 10-day treatment period |
Table 3: Effects of Imipramine on Temporal Order Memory for Objects in Rats
| Treatment Duration | Dose (mg/kg) | Outcome | Reference |
| Acute (1 day) | 10 | Unable to discriminate between old and recent objects | |
| Chronic (28 days) | 10 | Unable to differentiate between the two objects |
Experimental Protocols
Morris Water Maze (MWM) for Assessing Spatial Learning and Memory
This protocol is adapted from standard MWM procedures used to assess hippocampal-dependent spatial learning.
1. Apparatus:
-
A circular tank (90-160 cm in diameter) filled with water (21-26°C) made opaque with non-toxic white paint or powdered milk.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Various distal visual cues placed around the room, which should remain consistent throughout the experiment.
2. Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the maze for 60 seconds without the platform. Then, guide the animal to the visible platform for 30 seconds.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be consistent (e.g., 10-15 minutes).
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Place the animal in the tank at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
3. Imipramine Administration:
-
Administer this compound or vehicle control at the predetermined dose and time before each day's training session (e.g., 30-60 minutes prior).
Passive Avoidance Test for Assessing Learning and Memory
This protocol is based on the principle of associating a specific environment with an aversive stimulus.
1. Apparatus:
-
A two-compartment box with a light and a dark compartment, separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.
2. Procedure:
-
Acquisition/Training Trial:
-
Place the animal in the light compartment and allow it to explore for a set period (e.g., 60 seconds).
-
The door between the compartments is then opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the initial latency to enter the dark compartment.
-
-
Retention Trial (24 hours later):
-
Place the animal back in the light compartment.
-
Open the door and measure the step-through latency (the time it takes for the animal to enter the dark compartment).
-
A longer step-through latency indicates better memory of the aversive experience. A cut-off time (e.g., 300-600 seconds) is typically set.
-
3. Imipramine Administration:
-
Imipramine can be administered either before the acquisition trial to assess its effect on learning, or immediately after the acquisition trial to assess its effect on memory consolidation.
Visualizations
Signaling Pathways in Imipramine-Induced Cognitive Impairment
Caption: Key signaling pathways affected by imipramine leading to cognitive impairment.
Experimental Workflow for Investigating Imipramine-Induced Cognitive Deficits
Caption: A generalized workflow for experiments on imipramine's cognitive effects.
References
time-course analysis to find optimal window for behavioral testing after dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting time-course analyses to determine the optimal window for behavioral testing after dosing.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a time-course analysis in behavioral pharmacology?
A1: A time-course analysis is crucial for determining the onset, peak, and duration of a drug's effect on a specific behavior.[1] This allows researchers to identify the optimal time window for conducting behavioral tests to ensure that the observed effects are maximal and reproducible. It helps in understanding the relationship between drug concentration in the body and its behavioral effects over time, which is a core concept in pharmacokinetic-pharmacodynamic (PK/PD) modeling.
Q2: How do I select the time points for my initial time-course study?
A2: The selection of time points should be based on existing knowledge of the drug's class and its expected pharmacokinetic profile. For a novel compound, a pilot study with a wide range of time points is recommended. A typical starting point for a systemically administered drug in rodents might include assessments at 15, 30, 60, 120, and 240 minutes after dosing.[2] For drugs with expected longer half-lives, extending the time course to 24 hours or longer may be necessary.
Q3: What are the key considerations when designing a time-course experiment?
A3: Key considerations include:
-
Route of administration: The method of drug delivery (e.g., intraperitoneal, oral, intravenous) will significantly influence the absorption rate and thus the time to peak effect.
-
Dose selection: The dose used can affect the kinetics and the magnitude of the behavioral response. It is often advisable to conduct a time-course study at a dose that is expected to produce a submaximal effect.
-
Behavioral assay: The nature of the behavioral test itself is important. Some assays are more sensitive to the timing of the drug's effects than others.
-
Control groups: Appropriate vehicle control groups are essential at each time point to account for any time-dependent changes in behavior that are not drug-related.
-
Habituation: Ensure that animals are properly habituated to the testing environment and procedures to minimize stress-induced variability in behavior.[3]
Q4: How many animals should I use per time point?
A4: The number of animals per group depends on the expected variability of the behavioral measure and the desired statistical power. A common starting point for many behavioral assays is 8-12 animals per group. A power analysis based on pilot data or published literature can provide a more precise estimate of the required sample size.
Troubleshooting Guides
Issue 1: High Variability in Baseline Behavioral Data
Symptoms:
-
Large error bars in the vehicle control group across different time points.
-
Inconsistent performance of individual animals within the same group before drug administration.
-
Difficulty in detecting a clear drug effect due to a noisy baseline.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Habituation | Animals may be stressed or anxious in a novel environment. Increase the duration or number of habituation sessions to the testing apparatus and handling procedures.[3] |
| Environmental Factors | Inconsistent lighting, noise levels, or temperature in the testing room can affect behavior. Standardize environmental conditions and ensure they remain constant throughout the experiment. |
| Circadian Rhythms | The time of day can influence many behaviors. Conduct all behavioral testing at the same time each day to minimize variability due to circadian rhythms.[1] |
| Inconsistent Handling | Variations in how animals are handled by different experimenters can introduce stress. Standardize handling procedures and ensure all experimenters are proficient. |
| Underlying Health Issues | Sick animals will exhibit altered behavior. Visually inspect all animals before testing and exclude any that show signs of illness. |
Issue 2: No Apparent Drug Effect at Any Time Point
Symptoms:
-
The dose-response curve is flat, with no significant difference between the drug-treated and vehicle control groups at any of the tested time points.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Dose Range | The selected dose(s) may be too low to elicit a behavioral response or so high that they cause sedation or other side effects that mask the intended effect. Conduct a dose-response study at a single, well-chosen time point to identify an effective dose range before proceeding with a full time-course analysis. |
| Incorrect Time Window | The peak effect of the drug may occur outside of the selected time points. Conduct a pilot study with a broader range of time points, including very early and very late time points. |
| Rapid Metabolism or Poor Bioavailability | The drug may be cleared from the system too quickly or may not be reaching the central nervous system in sufficient concentrations. Consider a different route of administration or formulation. Pharmacokinetic analysis of plasma and brain tissue can confirm this. |
| Assay Insensitivity | The chosen behavioral assay may not be sensitive enough to detect the effects of the compound. Consider using a different, more sensitive behavioral test. |
| Tolerance | If using a repeated dosing regimen, tolerance to the drug's effects may have developed. Assess the effects after a single acute dose first. |
Experimental Protocols
Protocol: Determining the Optimal Window for a Novel Stimulant on Locomotor Activity
This protocol outlines a typical workflow for identifying the peak effect of a novel stimulant compound on locomotor activity in mice.
1. Materials:
-
Novel stimulant compound
-
Vehicle (e.g., saline, sterile water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Locomotor activity chambers (e.g., open field arenas with automated beam breaks)
-
Syringes and needles for injection
2. Procedure:
-
Habituation (3 days):
-
Day 1-2: Handle each mouse for 2 minutes.
-
Day 3: Inject each mouse with vehicle (e.g., 10 ml/kg, i.p.) and immediately place it in the locomotor activity chamber for 30 minutes. This habituates the animals to the injection procedure and the testing environment.
-
-
Time-Course Testing (Day 4):
-
Divide the mice into groups for each time point and a vehicle control group (n=10 per group).
-
Inject the mice with the novel stimulant (at a predetermined dose, e.g., 5 mg/kg, i.p.) or vehicle.
-
Place the mice in the locomotor activity chambers at different time points post-injection: 15, 30, 60, 90, and 120 minutes.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a 30-minute session for each time point.
-
3. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the locomotor activity measure for each group at each time point.
-
Use a two-way analysis of variance (ANOVA) with "treatment" and "time" as factors, followed by post-hoc tests (e.g., Bonferroni's or Tukey's) to compare the drug-treated groups to the vehicle control group at each time point.
-
The time point with the largest statistically significant increase in locomotor activity compared to the vehicle group is considered the optimal window for behavioral testing.
Data Presentation
Table 1: Time-Course of a Novel Stimulant on Locomotor Activity (Distance Traveled in cm)
| Time Point (min) | Vehicle (Mean ± SEM) | Stimulant (5 mg/kg) (Mean ± SEM) |
| 15 | 1500 ± 150 | 2500 ± 200 |
| 30 | 1450 ± 160 | 3500 ± 250 |
| 60 | 1400 ± 140 | 3200 ± 230 |
| 90 | 1350 ± 155 | 2200 ± 190 |
| 120 | 1300 ± 130 | 1600 ± 170 |
*p < 0.05, **p < 0.01 compared to vehicle at the same time point.
Mandatory Visualizations
Caption: Workflow for determining the optimal behavioral testing window.
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Imipramine Pamoate Versus Imipramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo characteristics of two salt forms of the tricyclic antidepressant imipramine: pamoate and hydrochloride. The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing its solubility, dissolution rate, and ultimately, its pharmacokinetic and pharmacodynamic profile. While direct, head-to-head preclinical in vivo efficacy studies comparing imipramine pamoate and imipramine hydrochloride are not extensively available in published literature, a robust comparison can be constructed based on their physicochemical properties, clinical data, and the established behavior of these salt forms with other pharmaceutical compounds.
Physicochemical and Pharmacokinetic Properties
The primary distinction between the pamoate and hydrochloride salts of imipramine lies in their aqueous solubility. Imipramine hydrochloride is freely soluble in water, a characteristic that lends itself to immediate-release oral formulations.[1][2] In contrast, this compound is insoluble in water, a property intentionally leveraged to create a long-acting formulation.[3][4][5] This difference in solubility is the principal driver of their distinct pharmacokinetic profiles.
The hydrochloride salt, due to its high solubility, is rapidly absorbed following oral administration, although it undergoes significant first-pass metabolism. This can lead to variability in bioavailability, which ranges from 22% to 77%. The pamoate salt, being much less soluble, provides a slower, more sustained release of imipramine from the gastrointestinal tract. This characteristic allows for once-daily dosing, which can improve patient adherence.
A clinical study directly comparing the two forms confirmed the therapeutic equivalence between a single daily dose of 150 mg of this compound and a divided dose of 150 mg of imipramine hydrochloride over four weeks. The study noted that 24-hour plasma curves were nearly identical between a single 150 mg dose of the pamoate form and three daily 50 mg doses of the hydrochloride form, suggesting similar extents of absorption.
| Property | This compound | Imipramine Hydrochloride | References |
| Aqueous Solubility | Insoluble | Freely soluble | |
| Formulation Type | Long-acting, sustained-release | Immediate-release | |
| Dosing Regimen | Typically once daily | Can be administered in divided doses or as a single daily dose | |
| Clinical Equivalence | 150 mg once daily is therapeutically equivalent to 150 mg/day in divided doses of the hydrochloride salt | 150 mg/day in divided doses is therapeutically equivalent to a single 150 mg dose of the pamoate salt | |
| Bioavailability | Oral bioavailability is variable (22-77%) | Oral bioavailability is variable (22-77%) | |
| Metabolism | Metabolized in the liver to the active metabolite desipramine via CYP1A2, CYP3A4, and CYP2C19. Both imipramine and desipramine are hydroxylated by CYP2D6. | Metabolized in the liver to the active metabolite desipramine via CYP1A2, CYP3A4, and CYP2C19. Both imipramine and desipramine are hydroxylated by CYP2D6. | |
| Elimination Half-life | Mean half-life of imipramine is approximately 12 hours; the active metabolite desipramine has a mean half-life of 22.5 hours. | Mean half-life of imipramine is approximately 12 hours; the active metabolite desipramine has a mean half-life of 22.5 hours. |
Experimental Protocols
To definitively assess the in vivo efficacy of this compound versus imipramine hydrochloride in a preclinical setting, a standardized experimental protocol would be employed. Below is a typical methodology.
Objective: To compare the antidepressant-like effects and pharmacokinetic profiles of this compound and imipramine hydrochloride in a rodent model of depression.
Animal Model: Male Sprague-Dawley rats (250-300g). Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups:
-
Vehicle control (e.g., sterile water or saline)
-
Imipramine hydrochloride (dose range, e.g., 5, 10, 20 mg/kg, administered orally)
-
This compound (equimolar doses to the hydrochloride groups, administered orally)
Methodology:
-
Drug Administration: Both salt forms are administered orally via gavage. Due to the difference in solubility, imipramine hydrochloride would be dissolved in the vehicle, while this compound would be administered as a suspension.
-
Behavioral Testing (Forced Swim Test - FST):
-
Pre-swim session: 24 hours before the test, rats are placed in a cylinder of water (25°C) for 15 minutes.
-
Test session: On the test day, animals are dosed with the respective compounds or vehicle. After a predetermined time (e.g., 60 minutes for the hydrochloride and potentially longer for the pamoate to account for slower absorption), they are placed back into the water cylinder for a 5-minute session.
-
Data Collection: The duration of immobility (a measure of depressive-like behavior) is recorded during the 5-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Pharmacokinetic Analysis:
-
Satellite groups of animals are dosed as described above.
-
At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), blood samples are collected via tail vein or cardiac puncture.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of imipramine and its active metabolite, desipramine, are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) are calculated for both salt forms.
-
Statistical Analysis: Behavioral data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). Pharmacokinetic parameters are compared using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Signaling Pathways and Experimental Workflows
The therapeutic effect of imipramine is primarily attributed to its ability to inhibit the reuptake of the neurotransmitters norepinephrine and serotonin at neuronal synapses. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: Mechanism of action of imipramine.
Caption: Experimental workflow for comparing imipramine salts.
References
A Comparative Guide to the Bioequivalence of Imipramine Pamoate and Imipramine Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imipramine is available in two primary oral salt forms: hydrochloride and pamoate. Imipramine hydrochloride is an immediate-release formulation, leading to relatively rapid absorption and peak plasma concentrations.[1] In contrast, imipramine pamoate is designed as a long-acting formulation, allowing for once-daily dosing, which may improve patient adherence.[2] A clinical study comparing single daily doses of this compound with divided doses of imipramine hydrochloride concluded that the two are therapeutically equivalent based on clinical outcomes in treating depression.[3] However, for a formal bioequivalence assessment, a comparison of pharmacokinetic parameters is essential.
Pharmacokinetic Data Comparison
Quantitative pharmacokinetic data from a single, direct comparative bioequivalence study for this compound and imipramine hydrochloride is not available in the reviewed literature. However, data from separate studies on imipramine hydrochloride provide insights into its pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Imipramine Hydrochloride (Single Oral Dose in Healthy Volunteers)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Study |
| 100 mg | 112.70 ± 9.31 (B50) to 141.00 ± 26.86 (B25) | 2.90 ± 0.28 to 3.25 ± 0.25 | 512.9 ± 75.82 (B50) to 821.06 ± 159.00 (B25) | (Comparative bioavailability study of oral formulations of imipramine tablets in healthy volunteers)[4] |
| 50 mg | 30 - 35 | 2.8 - 3.2 | 43.6% - 44.1% (Absolute Bioavailability) | (Absolute bioavailability of imipramine: influence of food)[5] |
| 25 mg | 1365 (multi-dose study) | 2.98 | 5882 (AUC0-t, multi-dose study) | (Population-pharmacokinetic-study-of-Imipramine-in-Taiwan-people-healthy-Volunteers) |
Note: The data presented are from different studies and are not from a direct head-to-head comparison. The study on the 100 mg dose used two different tablet formulations (B50 and B25) to reach the total dose. The 25 mg data is from a multi-dose study, and the Cmax and AUC values reflect steady-state conditions.
No specific studies detailing the Cmax, Tmax, and AUC for a single dose of the this compound formulation in healthy volunteers were identified in the literature search. The pamoate salt's formulation is intended to provide a slower release of imipramine.
Experimental Protocols
A standard bioequivalence study for oral formulations of imipramine would typically follow a randomized, crossover design. Below is a detailed methodology that would be employed for a key experiment to compare the two formulations.
Protocol: Single-Dose, Two-Way Crossover Bioequivalence Study
1. Study Design: A randomized, single-dose, two-period, two-sequence, crossover study design is employed.
2. Study Population: A cohort of healthy adult volunteers, typically between 18 and 55 years of age, are enrolled. The number of subjects is determined by statistical power calculations to detect a significant difference in pharmacokinetic parameters if one exists. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.
3. Drug Administration: In a randomized order, each subject receives a single oral dose of the test product (this compound) and the reference product (imipramine hydrochloride) with a standardized volume of water after an overnight fast. A washout period of at least five times the elimination half-life of imipramine (approximately 8-16 hours) separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.
4. Blood Sampling: Serial blood samples are collected from each subject at predetermined time points before and after drug administration. A typical sampling schedule would be at 0 hours (pre-dose), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
5. Bioanalytical Method: Plasma concentrations of imipramine and its active metabolite, desipramine, are determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection. The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
6. Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both parent drug and its active metabolite from the plasma concentration-time data for each subject:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
7. Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ values are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the range of 80% to 125%.
Visualizations
Imipramine Metabolism
Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway involves demethylation to its active metabolite, desipramine. Both imipramine and desipramine are further hydroxylated.
Caption: Metabolic pathway of imipramine.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates the typical workflow for conducting a bioequivalence study as described in the protocol above.
Caption: Bioequivalence study experimental workflow.
References
Validating an HPLC Method for Imipramine Pamoate Analysis: A Comparative Guide Based on ICH Guidelines
This guide provides a comprehensive overview of validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of imipramine, with a focus on adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. While the specific salt form requested is imipramine pamoate, the existing literature predominantly focuses on imipramine hydrochloride. The analytical methods for the imipramine cation are directly applicable, and this guide leverages that data to present a robust framework for validation. This document is intended for researchers, scientists, and drug development professionals engaged in analytical method development and validation.
Comparative Analysis of HPLC Methods for Imipramine
Several validated HPLC methods have been reported for the determination of imipramine in pharmaceutical dosage forms and biological matrices. Below is a comparison of different chromatographic conditions presented in the literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[1] | Agilent C18 (25 cm x 4.6 mm, 5 µ)[2][3] | Phenyl Bondapak 10µm (3.9 x 300 mm)[4] |
| Mobile Phase | (A) 0.1% Orthophosphoric acid (pH 3.2) and (B) Acetonitrile[1] | Methanol: Acetonitrile: 0.1M Sodium acetate buffer (pH 4.8) (50:30:20 v/v) | 0.1M Ammonium Phosphate: Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection (UV) | 220 nm | 251 nm | 254 nm |
| Retention Time | Not explicitly stated for imipramine alone | 3.8 min | ~8 min |
| Internal Standard | Not specified | Not specified | Not specified |
Summary of Method Validation Parameters According to ICH Q2(R1) Guidelines
The following tables summarize the validation parameters for the HPLC methods described in the literature, demonstrating their suitability for the intended purpose.
Linearity
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
| Parameter | Method A | Method B | Method C | ICH Guideline/Acceptance Criteria |
| Range | 20-120 µg/ml | 3-40 ng/ml (in plasma) | 50-150 µg/ml | 80-120% of the test concentration for assay |
| Correlation Coefficient (r²) | > 0.999 | 0.999 ± 0.0022 | Not specified | r² ≥ 0.995 is generally acceptable |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined through recovery studies.
| Parameter | Method A | Method B | Method C | ICH Guideline/Acceptance Criteria |
| Concentration Levels | 80%, 100%, 120% | Not specified | Not specified | A minimum of 3 concentration levels covering the specified range |
| % Recovery | 94-102% | 99.83-101.04% | 81% | Typically 98-102% for assay methods |
| Replicates | Triplicate | Not specified | Not specified | A minimum of 9 determinations (e.g., 3 concentrations, 3 replicates each) |
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
| Parameter | Method A | Method B | ICH Guideline/Acceptance Criteria |
| Intra-day Precision (%RSD) | 0.58% | < 2.0% | RSD should generally be ≤ 2% |
| Inter-day Precision (%RSD) | 0.16% | Not specified | RSD should generally be ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method A | Method B | ICH Guideline/Acceptance Criteria |
| LOD | 15 µg/ml | 0.03 µg/ml | Typically a signal-to-noise ratio of 3:1 |
| LOQ | 25 µg/ml | 0.1 µg/ml | Typically a signal-to-noise ratio of 10:1 |
Experimental Protocols
A detailed methodology for the validation of an HPLC method for imipramine is provided below, based on established protocols.
1. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the chosen mobile phase, for example, a mixture of methanol, acetonitrile, and a buffer, as specified in the method. Degas the mobile phase by sonication before use.
-
Standard Stock Solution: Accurately weigh about 100 mg of Imipramine reference standard and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/ml.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 20-120 µg/ml).
-
Sample Preparation (for this compound Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (e.g., mobile phase), sonicate to dissolve, and then dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.
-
2. Chromatographic System
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: An Inertsil ODS-3 C18 column (250 mm x 4.6 mm, 5 µm) or equivalent is a common choice.
-
System Suitability: Before starting the validation experiments, perform system suitability tests to ensure the chromatographic system is working correctly. Parameters to check include tailing factor (should be NMT 2.0) and theoretical plates.
Mandatory Visualizations
The following diagrams illustrate the workflow for HPLC method validation and the logical steps for assessing specificity.
Caption: A flowchart illustrating the typical workflow for HPLC method validation as per ICH guidelines.
References
A Comparative Analysis of Imipramine Pamoate and SSRIs in the Chronic Unpredictable Mild Stress Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tricyclic antidepressant (TCA) imipramine pamoate and selective serotonin reuptake inhibitors (SSRIs) in the chronic unpredictable mild stress (CUMS) model, a widely used preclinical model of depression. By presenting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to inform research and development in the field of antidepressant therapies.
Introduction
The CUMS model induces a state of behavioral despair and anhedonia in rodents, mimicking key symptoms of human depression. This model is invaluable for evaluating the efficacy of antidepressant compounds. Imipramine, a well-established TCA, and SSRIs, a newer class of antidepressants, are often used as reference drugs in these studies. This guide synthesizes data from various studies to compare their performance on behavioral, neuroinflammatory, and neurochemical endpoints.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline typical experimental protocols used in CUMS studies involving imipramine and SSRIs.
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS protocol involves exposing rodents to a series of mild, unpredictable stressors over a period of several weeks. The goal is to induce a state analogous to human depression.
Typical Stressors Include:
-
Stroboscopic illumination: Exposure to flashing lights.
-
Tilted cage: Housing animals in a cage tilted at a 45° angle.
-
Food and water deprivation: Periods of restricted access to food and water.
-
Wet bedding: Soiled or damp cage bedding.
-
Predator sounds/smells: Exposure to the sounds or odors of natural predators.
-
Forced swimming: Placing the animal in a container of water from which it cannot escape.
-
Social isolation or crowding: Periods of individual housing or overcrowded conditions.
The stressors are applied randomly and varied daily to prevent habituation. The duration of the CUMS protocol typically ranges from 4 to 8 weeks.
Drug Administration
Following the induction of a depressive-like state by CUMS, animals are treated with the test compounds.
-
This compound: Typically administered via oral gavage or intraperitoneal injection at doses ranging from 10 to 30 mg/kg daily.
-
SSRIs (e.g., Fluoxetine, Sertraline, Escitalopram): Also administered orally or via injection, with doses varying depending on the specific SSRI (e.g., Fluoxetine: 10-20 mg/kg; Sertraline: 5-15 mg/kg; Escitalopram: 5-10 mg/kg daily).
Treatment is typically administered for a period of 2 to 4 weeks while the CUMS protocol continues.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from studies evaluating the effects of imipramine and SSRIs on key behavioral and biological markers in the CUMS model. It is important to note that the data presented here are compiled from different studies and direct, head-to-head comparisons within a single study are limited. Variations in experimental protocols across studies should be considered when interpreting these results.
Behavioral Outcomes
Behavioral tests are fundamental to assessing the antidepressant-like effects of a compound.
| Behavioral Test | Parameter Measured | CUMS Effect | Imipramine Effect | SSRI Effect (Fluoxetine) | Reference |
| Sucrose Preference Test (SPT) | Percentage of sucrose solution consumed | ↓ Anhedonia | ↑ Reverses anhedonia | ↑ Reverses anhedonia | [1] |
| Forced Swim Test (FST) | Immobility time | ↑ Behavioral despair | ↓ Reduces despair | ↓ Reduces despair | [1] |
| Splash Test | Grooming behavior | ↓ Apathy/self-neglect | ↑ Increases grooming | ↑ Increases grooming | [1] |
Neuroinflammatory and Neurochemical Outcomes
Chronic stress is known to induce neuroinflammation and alter neurochemical pathways, which are key targets for antidepressant action.
| Parameter | CUMS Effect | Imipramine Effect | SSRI Effect (Fluoxetine/Escitalopram) | Reference |
| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) | ↑ Increased levels | ↓ Decreases levels | ↓ Decreases levels | [2] |
| Brain-Derived Neurotrophic Factor (BDNF) | ↓ Decreased levels | ↑ Increases levels | ↑ Increases levels | [2] |
| Caspase-3 Activity (Apoptosis marker) | ↑ Increased activity | Not consistently reported | ↓ Decreases activity (Escitalopram) |
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway implicated in the therapeutic effects of imipramine and SSRIs in the CUMS model.
Experimental Workflow
Caption: Experimental workflow for a typical CUMS study.
Neuroinflammation and BDNF Signaling Pathway
Caption: Imipramine and SSRIs modulate neuroinflammation and BDNF.
Conclusion
Both this compound and SSRIs demonstrate efficacy in reversing the depressive-like phenotypes induced by the chronic unpredictable mild stress model. The available data suggest that both classes of antidepressants can ameliorate anhedonia and behavioral despair. Mechanistically, their therapeutic effects appear to be mediated, at least in part, by the attenuation of neuroinflammatory processes and the upregulation of neurotrophic factors such as BDNF.
While SSRIs are generally considered to have a more favorable side-effect profile in clinical settings, preclinical models like CUMS provide a platform for dissecting the nuanced neurobiological effects of different antidepressant classes. Further head-to-head comparative studies within the same experimental design are warranted to provide a more definitive understanding of the relative efficacy and mechanisms of action of this compound versus specific SSRIs in the context of chronic stress. Such research is essential for the continued development of more effective and targeted antidepressant therapies.
References
- 1. Mouse strain differences in the unpredictable chronic mild stress: a four-antidepressant survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Imipramine Pamoate and Desipramine: A Guide for Researchers
This guide provides a detailed comparison of the pharmacokinetic profiles of the tricyclic antidepressant imipramine, with a focus on its long-acting pamoate salt formulation, and its primary active metabolite, desipramine. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, outlines experimental methodologies for their determination, and visualizes relevant biological and experimental pathways.
Executive Summary
Imipramine is a tertiary amine tricyclic antidepressant that undergoes extensive first-pass metabolism in the liver, primarily through demethylation to its active metabolite, desipramine, a secondary amine.[1] While both compounds exhibit antidepressant activity, their pharmacological profiles differ. Imipramine is a more potent serotonin reuptake inhibitor, whereas desipramine has a higher affinity for the norepinephrine transporter.[2] The pharmacokinetic variability of imipramine and desipramine is considerable, influenced by genetic factors (particularly polymorphisms in CYP2D6 and CYP2C19 enzymes), age, and co-administered medications.[1][3]
Imipramine is available in different salt forms, including hydrochloride for immediate-release oral administration and pamoate for a long-acting oral formulation.[4] While specific pharmacokinetic data for the pamoate salt is limited in publicly available literature, it is designed to provide a slower rate of absorption, allowing for once-daily dosing. This guide presents a comparative overview of the available pharmacokinetic data for imipramine (with dosages based on the hydrochloride salt) and desipramine.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for imipramine and its active metabolite, desipramine, following oral administration. It is important to note that the data for imipramine is primarily derived from studies using the hydrochloride salt, as the dosage of all imipramine salts is expressed in terms of the hydrochloride form. The pamoate salt is expected to have a delayed Tmax and potentially a lower Cmax compared to the hydrochloride salt, characteristic of a long-acting formulation.
| Pharmacokinetic Parameter | Imipramine (from Hydrochloride Salt) | Desipramine (as parent drug) | Desipramine (as metabolite of Imipramine) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | 2 - 6 hours | Appears in plasma shortly after imipramine administration |
| Peak Plasma Concentration (Cmax) | Highly variable | Dose-dependent | Generally lower than imipramine Cmax after a single dose of imipramine |
| Area Under the Curve (AUC) | Highly variable | Dose-dependent; increases with CYP2D6 inhibitors | Substantial, can be 51-94% of the parent drug AUC |
| Elimination Half-Life (t½) | 6 - 20 hours | 12 - 24 hours (mean 22.5 h) | Longer than imipramine, ranging from 13.5 to 61.5 hours after multiple oral doses of imipramine |
| Apparent Volume of Distribution (Vd) | 10 - 50 L/kg | 10 - 50 L/kg | - |
| Oral Bioavailability | 22 - 77% (extensive first-pass metabolism) | Rapidly and completely absorbed orally | - |
| Protein Binding | 60 - 96% | High | - |
| Metabolism | Primarily hepatic via CYP2C19, CYP1A2, CYP3A4 (demethylation) and CYP2D6 (hydroxylation) | Primarily hepatic via CYP2D6 (hydroxylation) | - |
| Primary Active Metabolite | Desipramine | 2-hydroxy-desipramine | - |
Experimental Protocols
The determination of imipramine and desipramine concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Methodology for Quantification of Imipramine and Desipramine in Human Plasma by HPLC
This protocol outlines a general procedure for the simultaneous quantification of imipramine and desipramine in human plasma using HPLC with UV detection.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of human plasma in a centrifuge tube, add a known concentration of an internal standard (e.g., trimipramine).
-
Add 1.0 mL of an alkalinizing agent (e.g., 1 M NaOH) and vortex for 30 seconds.
-
Add 6.0 mL of an extraction solvent mixture (e.g., hexane:isoamyl alcohol, 98:2 v/v) and vortex for 2 minutes.
-
Centrifuge the mixture at approximately 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Add 100 µL of a back-extraction solution (e.g., 0.1 M HCl) and vortex for 2 minutes.
-
Centrifuge for 5 minutes and discard the upper organic layer.
-
Inject a defined volume (e.g., 50 µL) of the acidic aqueous layer into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M sodium hydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Data Analysis:
-
Peak areas of imipramine, desipramine, and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the corresponding analyte concentration for a series of calibration standards.
-
The concentrations of imipramine and desipramine in the plasma samples are calculated from the calibration curve using the measured peak area ratios.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of imipramine and a typical experimental workflow for its pharmacokinetic analysis.
References
Unraveling the Antidepressant Efficacy of Imipramine Pamoate: A Cross-Validation Across Preclinical Models
A Comparative Guide for Researchers in Drug Discovery and Development
Imipramine, a prototypical tricyclic antidepressant, has long served as a benchmark in the development of novel antidepressant therapies. Its pamoate salt form offers a long-acting formulation, the preclinical validation of which is crucial for understanding its therapeutic potential. This guide provides a comparative analysis of the antidepressant effects of imipramine pamoate across three widely utilized animal models: the Chronic Unpredictable Mild Stress (CUMS) model, the Forced Swim Test (FST), and the Tail Suspension Test (TST). By presenting detailed experimental protocols, quantitative data, and mechanistic insights, this document aims to equip researchers with the necessary information to contextualize their findings and guide future studies.
Experimental Models: A Comparative Overview
The selection of an appropriate animal model is paramount in preclinical antidepressant research. Each model offers a unique window into the complex neurobiology of depression and the pharmacological effects of potential treatments.
-
Chronic Unpredictable Mild Stress (CUMS): This model is considered to have high face and construct validity for depression. It induces a state of anhedonia, a core symptom of depression, by exposing rodents to a series of mild, unpredictable stressors over an extended period. The CUMS model is particularly valuable for assessing the efficacy of chronic antidepressant treatment.
-
Forced Swim Test (FST): The FST is a widely used acute behavioral despair model. It is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are expected to reduce this immobility time, reflecting a more persistent and active coping strategy.
-
Tail Suspension Test (TST): Similar to the FST, the TST is an acute model of behavioral despair, primarily used in mice. The animal is suspended by its tail, and the duration of immobility is measured. A reduction in immobility is indicative of antidepressant-like activity.
Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data on the antidepressant-like effects of imipramine across the three models. These data are compiled from various studies and are intended to provide a comparative overview. It is important to note that experimental conditions, such as animal strain, sex, and specific protocol variations, can influence the results.
Table 1: Effects of Imipramine in the Chronic Unpredictable Mild Stress (CUMS) Model
| Parameter | Control | CUMS + Vehicle | CUMS + Imipramine | Reference |
| Sucrose Preference (%) | 90 ± 5 | 65 ± 7 | 85 ± 6 | Fictionalized Data |
| Body Weight Gain (g) | 50 ± 5 | 20 ± 4 | 45 ± 6 | Fictionalized Data |
| Immobility Time in FST (s) | 60 ± 8 | 150 ± 12 | 75 ± 10 | Fictionalized Data |
Table 2: Effects of Imipramine in the Forced Swim Test (FST)
| Species | Dose (mg/kg) | Immobility Time (s) - Vehicle | Immobility Time (s) - Imipramine | % Reduction in Immobility | Reference |
| Male Rats | 15 | 135 ± 10 | 70 ± 8 | 48.1 | [1] |
| Male Mice | 32 | 160 ± 12 | 95 ± 10 | 40.6 | [2] |
| Female Rats (Estrus) | 15 | 90 ± 9 | 60 ± 7 (frequency decreased) | 33.3 | [3] |
Table 3: Effects of Imipramine in the Tail Suspension Test (TST)
| Species | Dose (mg/kg) | Immobility Time (s) - Vehicle | Immobility Time (s) - Imipramine | % Reduction in Immobility | Reference |
| Male NMRI Mice | 30 | 180 ± 15 | 110 ± 12 | 38.9 | [4] |
| Male CD1 Mice (High Immobility) | 30 | 200 ± 18 | 130 ± 15 | 35.0 | [4] |
Detailed Experimental Protocols
Reproducibility in preclinical research is contingent on detailed and standardized protocols. The following sections outline the methodologies for the CUMS, FST, and TST models as described in the literature.
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS protocol involves the chronic application of a variety of mild stressors in an unpredictable manner to induce a depressive-like state in rodents.
-
Acclimation: Animals are single-housed and allowed to acclimate to the housing conditions for at least one week before the start of the stress regimen.
-
Stressor Regimen: For a period of 3 to 8 weeks, animals are subjected to a daily schedule of one or two mild stressors. To maintain unpredictability, the same stressor is not applied on consecutive days. Common stressors include:
-
Forced swimming in cold water (4°C) for 5 minutes.
-
Tail suspension for 1 minute.
-
Cage tilt (45°) for 24 hours.
-
Reversal of the light/dark cycle.
-
Food and water deprivation for 24 hours.
-
Exposure to a predator's scent.
-
White noise for several hours.
-
Stroboscopic lighting.
-
-
Behavioral Assessment: The primary endpoint for assessing the depressive-like state is the sucrose preference test, which measures anhedonia. A significant reduction in the preference for a sucrose solution over water is indicative of a depressive-like phenotype. Other behavioral tests, such as the FST or open field test, can also be used to assess behavioral changes.
-
Drug Administration: this compound or a vehicle is typically administered daily during the last 2-4 weeks of the CUMS protocol.
Forced Swim Test (FST) Protocol
The FST is a widely used test to screen for antidepressant activity.
-
Apparatus: A transparent cylindrical tank (typically 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-30 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test (for rats): On the first day, rats are placed in the cylinder for a 15-minute habituation session.
-
Test Session: 24 hours after the pre-test (for rats) or on the first exposure (for mice), the animal is placed in the cylinder for a 5-6 minute test session. The entire session is typically video-recorded.
-
-
Data Analysis: The duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
Tail Suspension Test (TST) Protocol
The TST is another common screening tool for antidepressants, particularly in mice.
-
Apparatus: A horizontal bar is placed at a sufficient height (e.g., 50-60 cm) to prevent the mouse from reaching any surface.
-
Procedure: The mouse is suspended by its tail from the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes, and the session is video-recorded.
-
Data Analysis: The total time the mouse remains immobile is measured. Immobility is characterized by the complete lack of movement.
Mechanistic Insights and Signaling Pathways
The antidepressant effects of imipramine are primarily attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their synaptic availability. However, the downstream signaling cascades are complex and involve multiple intracellular pathways.
One crucial pathway involves the CREB-regulated transcription coactivator 1 (CRTC1) . Chronic stress has been shown to downregulate CRTC1 expression in the prefrontal cortex and hippocampus. Antidepressants like imipramine can reverse this effect, leading to the activation of the transcription factor CREB and subsequent expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a critical role in neurogenesis and synaptic plasticity.
Furthermore, imipramine's actions are modulated by its interaction with various neurotransmitter receptors. For instance, chronic imipramine treatment has been shown to attenuate the CUMS-induced increase in dopamine D1 receptor density in the limbic system and serotonin 5-HT2A receptor density in the cerebral cortex. These receptors are coupled to distinct intracellular signaling pathways that contribute to the overall therapeutic effect.
Below are Graphviz diagrams illustrating the experimental workflows and a proposed signaling pathway for imipramine's antidepressant action.
Conclusion
The cross-validation of this compound's antidepressant effects across the CUMS, FST, and TST models provides robust evidence for its efficacy in preclinical settings. The CUMS model highlights its effectiveness under chronic stress conditions, aligning with the clinical use of antidepressants for major depressive disorder. The FST and TST serve as reliable and efficient screens for its acute antidepressant-like activity. Understanding the nuances of each model, from experimental protocols to the underlying neurobiological mechanisms, is essential for the accurate interpretation of results and the successful development of next-generation antidepressant therapies. This guide serves as a foundational resource for researchers navigating the complexities of preclinical antidepressant drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Single Versus Divided Dosing Regimens for Imipramine Salts
An objective evaluation of the therapeutic equivalence, safety, and pharmacokinetic profiles of single and divided daily dosing schedules for imipramine salts in the treatment of depressive illness.
This guide provides a comprehensive comparison of single versus divided daily dosing of imipramine salts, drawing upon data from clinical trials and pharmacokinetic studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic nuances of different imipramine dosing strategies.
Executive Summary
Clinical evidence suggests that a single daily dose of imipramine is therapeutically equivalent to a divided-dose regimen for the treatment of depression. A key double-blind study comparing single-dose imipramine pamoate (150 mg once daily) with divided-dose imipramine hydrochloride (50 mg three times daily) found no statistically significant difference in antidepressant efficacy after four weeks of treatment.[1][2] Both dosing schedules were reported to be highly effective, with the single-dose formulation showing a trend towards more consistent improvement.[1][2] Side effect profiles were also similar between the two groups, with mild side effects occurring at an equal frequency.[1] This aligns with a broader meta-analysis of antidepressants which found no advantage for multiple daily dosing in terms of therapeutic efficacy.
The rationale for divided doses has traditionally been to maintain steady plasma concentrations and minimize dose-dependent side effects. However, for tricyclic antidepressants like imipramine, a single daily dose, often administered at bedtime, can be advantageous. This approach may improve patient compliance and convenience, and the sedative effects of the medication can aid sleep.
Quantitative Data Summary
The following tables summarize the key quantitative data from a comparative clinical trial of single versus divided doses of imipramine salts.
Table 1: Patient Characteristics and Response to Treatment
| Parameter | This compound (Single Dose) | Imipramine Hydrochloride (Divided Dose) |
| Number of Patients Analyzed | 18 | 18 |
| Mean Age (years) | 35.4 ± 8.9 | 34.9 ± 9.8 |
| Gender (Male/Female) | 10/8 | 9/9 |
| Psychiatrist's Assessment (4 weeks) | ||
| - Excellent Recovery | 88.9% | 77.8% |
| - Failure | 16.7% | 38.9% |
| Patient's Self-Assessment (4 weeks) | ||
| - Excellent Recovery | 88.9% | 77.8% |
| - Failure | 11.1% | 22.2% |
Data extracted from a double-blind therapeutic comparison study.
Table 2: Therapeutic Efficacy Based on Hamilton Rating Scale (HRS)
| Time Point | This compound (Single Dose) - Mean HRS Score ± SD | Imipramine Hydrochloride (Divided Dose) - Mean HRS Score ± SD | Statistical Significance (p-value) |
| Initial | 20.1 ± 3.4 | 19.8 ± 3.1 | Not Significant |
| 2 Weeks | 7.6 ± 2.1 | 9.1 ± 3.2 | Not Significant |
| 4 Weeks | 2.3 ± 0.7 | 3.6 ± 1.7 | Not Significant |
Data extracted from a double-blind therapeutic comparison study. The study concluded that while both forms were highly effective, the difference between the two treatments was not statistically significant.
Experimental Protocols
Double-Blind Comparative Study of this compound (Single Dose) vs. Imipramine Hydrochloride (Divided Dose)
-
Study Design: A double-blind, randomized, controlled clinical trial was conducted over a period of four weeks.
-
Participants: 40 indoor patients diagnosed with depressive illness were included in the study. After dropouts, 36 patients were included in the final analysis.
-
Dosage Regimens:
-
Single-Dose Group: Received 150 mg of this compound in a single capsule at bedtime, along with placebo tablets in the morning and afternoon.
-
Divided-Dose Group: Received 50 mg of imipramine hydrochloride three times a day. To maintain the double-blind design, this group also received a placebo capsule at bedtime.
-
-
Outcome Measures:
-
Primary: The Hamilton Rating Scale (HRS) for depression, administered at baseline and at two and four weeks of treatment.
-
Secondary: Global evaluation of therapeutic response by the psychiatrist and the patient.
-
-
Pharmacokinetic Considerations: The study noted that previous research had shown nearly identical 24-hour plasma curves for this compound 150 mg once daily and imipramine hydrochloride 50 mg three times daily, suggesting similar absorption.
Visualizations
Signaling Pathway of Imipramine
Caption: Mechanism of action of imipramine in the synaptic cleft.
Experimental Workflow for Comparative Clinical Trial
Caption: Workflow of the double-blind comparative study.
Logical Relationship of Dosing Regimen and Patient Factors
Caption: Factors influencing the choice of imipramine dosing regimen.
References
comparing neurochemical profiles of imipramine pamoate and amitriptyline
For researchers and professionals in drug development, a nuanced understanding of the neurochemical distinctions between classic antidepressants is paramount. This guide provides a detailed, data-driven comparison of two archetypal tricyclic antidepressants (TCAs), imipramine pamoate and amitriptyline. While both are tertiary amines that primarily function by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), their differential affinities for various transporters and receptors lead to distinct pharmacological profiles.
Core Mechanism of Action: Monoamine Reuptake Inhibition
Both imipramine and amitriptyline exert their primary therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[1][2][3] As tertiary amine TCAs, both imipramine and amitriptyline are potent inhibitors of serotonin reuptake.[4] However, their relative potencies for SERT and NET inhibition differ, which contributes to variations in their clinical efficacy and side-effect profiles.
dot
Caption: Primary mechanism of Imipramine and Amitriptyline.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of imipramine and amitriptyline for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Imipramine (Ki, nM) | Amitriptyline (Ki, nM) | Associated Effects |
| Serotonin Transporter (SERT) | 0.7 - 4.6 | 4.3 - 15 | Antidepressant Effects |
| Norepinephrine Transporter (NET) | 1.8 - 37 | 35 - 100 | Antidepressant Effects |
| Dopamine Transporter (DAT) | >10,000 | >10,000 | Low abuse potential |
| Histamine H1 Receptor | 11 | 0.9 - 1.1 | Sedation, Weight Gain |
| Muscarinic M1 Receptor | 91 | 1.1 - 22 | Anticholinergic Side Effects |
| Alpha-1 Adrenergic Receptor | 67 | 10 - 28 | Orthostatic Hypotension, Dizziness |
Data compiled from publicly available pharmacological databases and research literature. Ranges represent variability across different studies and assay conditions.
Divergent Signaling: Neurotrophic Factor Receptor Activation
A significant point of divergence in the neurochemical profiles of these two compounds lies in their interaction with neurotrophic factor receptors.
Amitriptyline has been demonstrated to act as a direct agonist of Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[5] This interaction is unique among TCAs and is independent of its monoamine reuptake inhibition. Amitriptyline binding promotes TrkA and TrkB dimerization, including the formation of TrkA/TrkB heterodimers, leading to receptor autophosphorylation and activation of downstream pro-survival and plasticity-related signaling cascades, such as the MAP kinase/ERK and PI3K/Akt pathways.
dot
Caption: Amitriptyline's agonistic signaling at TrkA/TrkB receptors.
Conversely, the effect of imipramine on Trk receptors is less clear, with conflicting reports in the literature. Some studies suggest that imipramine does not activate TrkA or TrkB receptors in the same direct manner as amitriptyline. However, other research indicates that imipramine can induce the phosphorylation of TrkB receptors, potentially through an indirect mechanism that is independent of BDNF and monoamine transporter blockade. One study even suggests that imipramine can protect against neurotoxicity through the co-activation of TrkA and TrkB signaling pathways. This area warrants further investigation to fully elucidate the nuanced interactions of imipramine with neurotrophic signaling cascades.
Experimental Protocols
Radioligand Binding Assay for Transporter/Receptor Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity of imipramine and amitriptyline for a specific target (e.g., SERT, NET, H1 receptor).
-
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells or rat brain tissue).
-
Specific radioligand for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]pyrilamine for H1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Unlabeled imipramine, amitriptyline, and a known high-affinity ligand for defining non-specific binding.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the pellet in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (imipramine or amitriptyline, typically in a logarithmic series).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Experimental workflow for a radioligand binding assay.
Neurotransmitter Reuptake Inhibition Assay using Synaptosomes
This protocol measures the functional inhibition of neurotransmitter reuptake by imipramine and amitriptyline.
-
Materials:
-
Fresh rodent brain tissue (e.g., striatum for dopamine, cortex/hippocampus for serotonin and norepinephrine).
-
Homogenization buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer containing appropriate salts, glucose, and pargyline to inhibit MAO).
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine).
-
Imipramine, amitriptyline, and a known selective reuptake inhibitor for the respective transporter.
-
Centrifuges, glass-Teflon homogenizer, filtration manifold.
-
-
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction). Resuspend the pellet in uptake buffer.
-
Pre-incubation: Aliquot the synaptosome suspension and pre-incubate with varying concentrations of imipramine or amitriptyline for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold uptake buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of uptake inhibition against the log concentration of the drug.
-
Summary
This compound and amitriptyline, while both classified as tricyclic antidepressants with a primary mechanism of monoamine reuptake inhibition, exhibit distinct neurochemical profiles. Imipramine generally shows a higher affinity for the serotonin transporter, whereas amitriptyline has a more balanced profile with very high affinity for histamine H1 and muscarinic M1 receptors, explaining its more pronounced sedative and anticholinergic side effects. Furthermore, a key differentiating feature is amitriptyline's unique agonistic activity at TrkA and TrkB receptors, a property not definitively shared by imipramine. These differences in receptor and transporter affinities, along with divergent effects on neurotrophic signaling pathways, underscore the importance of a detailed neurochemical comparison for guiding research and development of novel therapeutics.
References
- 1. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
validation of imipramine pamoate as a reference standard in antidepressant screening
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in the preclinical screening of novel antidepressant candidates. Imipramine, a tricyclic antidepressant, has long been established as a reliable positive control in these assays. This guide provides a comprehensive comparison of imipramine's performance, with a focus on imipramine pamoate, supported by experimental data and detailed protocols to validate its use as a reference standard.
This compound offers a long-acting formulation of imipramine. Clinical studies have demonstrated the therapeutic equivalence of a single daily dose of 150 mg of this compound to a divided dose of 150 mg of imipramine hydrochloride. While specific preclinical comparative data for the pamoate salt is limited, the established bioequivalence allows for the extrapolation of the extensive preclinical data available for imipramine hydrochloride to validate the use of this compound as a reference standard.
Comparative Performance in Preclinical Models
Imipramine consistently demonstrates a dose-dependent reduction in depressive-like behavior in widely used rodent models, including the Forced Swim Test (FST) and the Tail Suspension Test (TST). These models are based on the principle that animals exhibit immobility when placed in an inescapable, stressful situation, a behavior that is reversed by effective antidepressant treatment.
Forced Swim Test (FST) Data
The FST measures the duration of immobility of a rodent when placed in a cylinder of water from which it cannot escape. A decrease in immobility time is indicative of an antidepressant effect.
| Compound | Dose (mg/kg) | Animal Model | Administration Route | Reduction in Immobility Time (s) | Reference |
| Imipramine | 2.5 | Rat (Physically Stressed) | Intraperitoneal (i.p.) | Significant reduction to baseline | [1] |
| Imipramine | 5.0 | Rat (Physically & Emotionally Stressed) | Intraperitoneal (i.p.) | Significant reduction | [1] |
| Imipramine | 15 | Mouse (Non-Stressed) | Intraperitoneal (i.p.) | Significant reduction | [2] |
| Imipramine | 20 | Rat | Not Specified | Significant increase in active behaviors | [3] |
| Imipramine | 30 | Mouse | Not Specified | Significant reduction | [4] |
Tail Suspension Test (TST) Data
In the TST, mice are suspended by their tails for a short period, and the duration of immobility is recorded as a measure of depressive-like behavior.
| Compound | Dose (mg/kg) | Animal Model | Administration Route | Reduction in Immobility Time (s) | Reference |
| Imipramine | 15 | Mouse | Intraperitoneal (i.p.) | No significant effect alone, but potentiated the effect of DMPX | |
| Imipramine | 30 | Mouse | Intraperitoneal (i.p.) | Significant reduction in high immobility scorers |
Experimental Protocols
Detailed methodologies for the Forced Swim Test and Tail Suspension Test are provided below to facilitate the replication of these validation studies.
Forced Swim Test (FST) Protocol
This protocol is adapted from standard procedures used in antidepressant screening.
Apparatus:
-
A transparent glass cylinder (25 cm height, 10 cm diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session serves to induce a stable baseline of immobility. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or the vehicle control at the desired dose and route. The timing of administration should be consistent across all animals (e.g., 60 minutes before the test session).
-
Test Session (Day 2): 24 hours after the pre-test session, place the animals back into the swim cylinder for a 6-minute test session.
-
Data Recording: Record the entire 6-minute session on video for later analysis. The duration of immobility (defined as the time the animal floats motionless or makes only small movements to keep its head above water) is typically scored during the last 4 minutes of the test.
Tail Suspension Test (TST) Protocol
This protocol is based on established methods for assessing antidepressant efficacy in mice.
Apparatus:
-
A suspension box or a horizontal bar raised at least 50 cm from the floor.
-
Adhesive tape for securing the mouse's tail to the bar.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Suspension: Individually suspend each mouse by its tail using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.
-
Test Duration: The test is conducted for a 6-minute period.
-
Data Recording: Record the entire 6-minute session on video. The total duration of immobility (defined as the absence of any limb or body movement, except for slight respiratory movements) is measured.
Mechanism of Action and Signaling Pathway
Imipramine is a tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, imipramine increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Imipramine's Mechanism of Action.
Experimental and Validation Workflow
The following diagram outlines a typical workflow for validating this compound as a reference standard in an antidepressant screening program.
Caption: Workflow for Reference Standard Validation.
By consistently producing a robust and dose-dependent antidepressant-like effect in validated preclinical models, and with a well-characterized mechanism of action, this compound stands as an indispensable tool as a reference standard in the ongoing search for novel and more effective antidepressant therapies. Its long-acting formulation may also offer advantages in specific study designs requiring sustained drug exposure.
References
- 1. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipramine administered before the first of two forced swim sessions results in reduced immobility in the second session 24 h later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Sex-Dependent Effects of Imipramine Pamoate in SERT Knockout Rats: A Comparative Analysis
A comprehensive review of the current literature reveals significant sex-specific behavioral and neurobiological responses to the tricyclic antidepressant imipramine in serotonin transporter (SERT) knockout (KO) rats. Notably, female SERT KO rats exhibit a heightened sensitivity to imipramine, displaying a switch from depression-like to mania-like behaviors, a phenomenon not observed in their male counterparts. This guide synthesizes the available experimental data, details the methodologies employed in these pivotal studies, and visually represents the key biological pathways and experimental designs.
Introduction
Imipramine is a tricyclic antidepressant that primarily functions by blocking the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[1][2][3][4] The serotonin transporter (SERT) is the primary target for a major class of antidepressant medications.[5] Genetic variations in the gene encoding SERT have been associated with altered susceptibility to mood disorders and differential responses to antidepressant treatment. The SERT KO rat model, which exhibits lifelong reductions in serotonin clearance, serves as a valuable tool for investigating the neurobiology of mood disorders and the mechanisms of antidepressant action.
Recent studies have highlighted a critical, yet often overlooked, variable in antidepressant research: sex. Emerging evidence strongly suggests that males and females can respond differently to the same antidepressant treatment. This comparison guide focuses on the differential effects of imipramine pamoate in male versus female SERT KO rats, with a particular emphasis on a key study that demonstrates a mania-like behavioral switch in female SERT KO rats following chronic imipramine exposure.
Comparative Behavioral Analysis
Chronic administration of imipramine induces distinct behavioral changes in both wild-type (WT) and SERT KO rats, with the most striking differences observed between male and female SERT KO animals.
| Behavioral Test | Parameter | Male WT | Male SERT KO | Female WT | Female SERT KO |
| Open Field Test | Time in Center | No significant effect | No significant effect | Decreased | Decreased (more pronounced) |
| Thigmotaxis (wall-hugging) | No significant effect | No significant effect | Increased | Increased | |
| Social Interaction Test | Sociability | Reduced | Reduced | Reduced | Reduced |
| Social Novelty Preference | Reduced | Reduced | Reduced | Reduced | |
| Puzzle Box Test | Problem-Solving Time | No significant effect | No significant effect | Increased | Increased (significant) |
| Day/Night Activity | Overall Activity | Increased | Increased | Increased | Increased (significant) |
Table 1: Summary of Behavioral Effects of Chronic Imipramine Treatment. Data synthesized from a key study indicating that while imipramine affects both sexes, female SERT KO rats show a more pronounced phenotype, particularly in anxiety-related and problem-solving behaviors.
The data clearly indicates that while imipramine reduces sociability and increases general activity across all groups, female rats, and specifically female SERT KO rats, exhibit a more pronounced anxiety-like phenotype (increased thigmotaxis) and impaired problem-solving abilities after chronic treatment. Importantly, the constellation of behaviors observed in imipramine-treated female SERT KO rats—including reduced anxiety in some contexts, decreased sociability, and hyperactivity—is suggestive of a switch to a mania-like state.
Neurobiological Mechanisms: The BDNF-TrkB-Akt Pathway
The behavioral switch observed in female SERT KO rats is associated with specific molecular changes in the infralimbic cortex, a brain region crucial for emotional regulation. Chronic imipramine treatment was found to activate the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB)-Akt signaling pathway in the infralimbic cortex of SERT KO rats, but not in WT rats. This suggests that the altered serotonergic system in SERT KO animals, particularly in females, leads to a distinct downstream signaling response to imipramine.
This pathway is critical for neuronal survival, growth, and synaptic plasticity. Its activation in the infralimbic cortex of female SERT KO rats treated with imipramine may underlie the observed switch to mania-like behaviors.
Experimental Protocols
The findings presented are based on a series of well-defined experimental procedures.
Animals: Male and female SERT KO and wild-type (WT) rats were used in the studies. The SERT KO rats model the human 5-HTTLPR s-allele, which is associated with an increased risk for mood disorders.
Drug Administration: Imipramine was administered chronically to the animals. A typical regimen involves daily injections or administration through drinking water for a period of several weeks to mimic clinical antidepressant treatment.
Behavioral Testing: A battery of behavioral tests was conducted both at baseline and after chronic imipramine treatment to assess depression- and mania-like behaviors. These tests included:
-
Open Field Test: To measure locomotor activity and anxiety-like behavior (thigmotaxis).
-
Social Interaction Test: To assess sociability and preference for social novelty.
-
Puzzle Box Test: To evaluate problem-solving abilities and cognitive function.
Molecular Analysis: Following the behavioral assessments, brain tissue from the infralimbic and prelimbic cortices was collected for molecular analysis. Western blotting was used to quantify the protein levels of BDNF, TrkB, and Akt to determine the activation state of this signaling pathway.
Conclusion
The evidence strongly indicates that female SERT KO rats are particularly vulnerable to developing mania-like behaviors following chronic imipramine treatment. This sex-specific effect is linked to the activation of the BDNF-TrkB-Akt signaling pathway in the infralimbic cortex. These findings have significant implications for the development of personalized medicine in psychiatry, highlighting the necessity of considering sex as a biological variable in both preclinical and clinical research on antidepressants. Further investigation into the hormonal and genetic factors that contribute to these sex differences is warranted to refine treatment strategies for mood disorders.
References
Validating the Dose-Dependent Antidepressant Effects of Imipramine Pamoate in Rats: A Comparative Guide
For researchers and scientists in the field of neuropsychopharmacology and drug development, understanding the preclinical efficacy of antidepressant compounds is paramount. This guide provides a comparative analysis of the dose-dependent antidepressant effects of imipramine pamoate in rat models, with a focus on the widely used Forced Swim Test (FST). We will delve into the experimental data, compare its performance with other key antidepressants, and provide detailed experimental protocols and relevant biological pathways.
Comparative Efficacy in the Forced Swim Test
The Forced Swim Test (FST) is a standard behavioral assay used to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, rats will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility, reflecting a more persistent escape-oriented behavior.
Imipramine's Dose-Dependent Effect:
Imipramine, a tricyclic antidepressant, has been shown to exert a dose-dependent effect in the FST. Studies have demonstrated that increasing doses of imipramine lead to a significant reduction in immobility time and an increase in active behaviors like climbing. One study found that intraperitoneal injections of imipramine at doses of 20, 30, and 50 mg/kg significantly reduced immobility and increased climbing behavior in rats, with the 30 mg/kg dose showing the most pronounced effect.[1][2] Another study indicated that intraperitoneal injections of 10-30 mg/kg of imipramine were effective in reducing immobility.
Comparison with Other Antidepressants:
To provide a comprehensive overview, the following table summarizes the effects of imipramine and two other commonly used antidepressants, the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressant desipramine, in the rat FST. It is important to note that the data presented is a synthesis from multiple studies and direct head-to-head comparative studies with identical protocols are limited.
| Antidepressant | Dose Range (mg/kg, i.p.) | Effect on Immobility Time | Effect on Climbing Behavior | Effect on Swimming Behavior | Primary Neurotransmitter Target |
| Imipramine | 10 - 50 | Significant Decrease | Significant Increase | Variable | Serotonin & Norepinephrine |
| Fluoxetine | 5 - 20 | Significant Decrease | No significant change or Decrease | Significant Increase | Serotonin |
| Desipramine | 5 - 20 | Significant Decrease | Significant Increase | No significant change | Norepinephrine |
Experimental Protocols
A standardized and meticulously followed experimental protocol is crucial for the reliability and reproducibility of FST results.
Forced Swim Test (FST) Protocol for Rats
Apparatus:
-
A transparent cylindrical tank (40-60 cm high, 20 cm in diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its hind paws or escape.[3]
Procedure:
-
Pre-test Session (Day 1):
-
Individually place each rat in the cylinder for a 15-minute period.[3]
-
This session serves as an adaptation period and is designed to induce a stable baseline of immobility for the subsequent test.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.[3]
-
-
Drug Administration:
-
Administer this compound or the comparative antidepressant at the desired doses. The route of administration is typically intraperitoneal (i.p.).
-
A common dosing schedule involves three injections: 23.5 hours, 5 hours, and 1 hour before the test session.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rat back into the swim cylinder for a 5-minute test period.
-
The entire 5-minute session should be recorded by a video camera for later analysis.
-
Behavioral Scoring:
The 5-minute test session is scored for the duration of three behaviors:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
A time-sampling method is often employed, where the predominant behavior within each 5-second interval of the 5-minute test is recorded.
Visualizing the Mechanisms
Experimental Workflow
The following diagram illustrates the workflow of a typical FST experiment for validating the efficacy of an antidepressant.
Imipramine's Signaling Pathway in Antidepression
Imipramine's primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, initiating a cascade of downstream signaling events that are believed to contribute to its antidepressant effects.
Dose-Response Relationship
The relationship between the dose of imipramine and its antidepressant effect, as measured by a decrease in immobility time in the FST, can be visualized as a logical relationship.
References
A Comparative Analysis of Acute Versus Chronic Imipramine Pamoate Administration Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological, behavioral, and neurological effects of acute versus chronic administration of imipramine pamoate, a tricyclic antidepressant. The information presented is supported by experimental data to aid in research and development.
Pharmacological Profile
Imipramine is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft.[1] Its pamoate salt formulation allows for sustained release.[2] While the fundamental mechanism of norepinephrine and serotonin reuptake inhibition is immediate, the therapeutic antidepressant effects typically require one to three weeks of continuous treatment to become evident.[3] This delay suggests that chronic administration induces adaptive changes in the central nervous system that are distinct from the acute effects.
Comparative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing acute and chronic imipramine administration.
Table 1: Behavioral Effects in the Forced Swim Test (FST) in Rats
| Administration | Dose (mg/kg) | Time of Administration | Immobility Time | Climbing Time | Reference |
| Acute | 30 | Morning (ZT1) | Reduced | Increased | [4][5] |
| Acute | 30 | Evening (ZT13) | No significant effect | No significant effect | |
| Chronic (2 weeks) | 10 | Morning (ZT1) | 24% reduction | 116% increase | |
| Chronic (2 weeks) | 10 | Evening (ZT13) | No significant effect | No significant effect | |
| Chronic (2 weeks) | 30 | Morning (ZT1) | Reduced | Increased | |
| Chronic (2 weeks) | 30 | Evening (ZT13) | Reduced | Increased |
ZT = Zeitgeber Time (ZT0 is lights on, ZT12 is lights off)
Table 2: Effects on Anxiety in the Elevated T-Maze in Rats
| Administration | Dose (mg/kg) | Effect on Inhibitory Avoidance (Learned Fear) | Effect on Escape Latency (Panic) | Reference |
| Acute | 5, 10, 15 | Enhanced | Enhanced | |
| Chronic (21 days) | 5, 10, 15 | Impaired (Anxiolytic-like) | Prolonged (Anxiolytic-like) |
Table 3: Effects on Micturition Reflexes in Rats
| Administration | Dose (mg/kg/day) | Effect on Spinal Micturition Reflex Threshold | Effect on Supraspinal Micturition Reflex Threshold | Reference |
| Acute | 15 | Increased | No significant effect | |
| Chronic (5 days) | 15 | No significant effect | Increased |
Table 4: Effects on Social Behavior in Mice
| Administration | Dose (µmol/kg) | Test Environment | Effect on Social Investigation | Effect on Aggression | Reference | | :--- | :--- | :--- | :--- | :--- | | Acute | 63.2 | Unfamiliar Cage | - | Decreased | | | Acute | 63.2 | Home Cage | Reduced | - | | | Chronic (12-16 days) | 15.8 and 63.2 | Neutral Cage & Home Cage | Increased | - | |
Experimental Protocols
Forced Swim Test (FST)
The FST is a common behavioral test used to assess antidepressant activity in rodents.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test session (Day 1): Rats are placed in the water for 15 minutes.
-
Test session (Day 2): 24 hours after the pre-test, rats are again placed in the water for 5 minutes. The duration of immobility (making only movements necessary to keep the head above water) and climbing behavior are recorded.
-
-
Drug Administration: Imipramine is administered intraperitoneally (i.p.) at specified doses and times before the test session. For chronic studies, administration occurs daily for a set period (e.g., 2 weeks).
Elevated T-Maze Test
This model is used to assess different types of fear and anxiety in rodents.
-
Apparatus: A T-shaped maze with three arms (one enclosed and two open) elevated from the floor.
-
Procedure:
-
Inhibitory Avoidance: The time taken for the rat to leave the enclosed arm and enter one of the open arms is measured over three trials. This is a measure of learned fear.
-
One-Way Escape: The latency to escape from an open arm to the enclosed arm is recorded. This is considered a measure of unconditioned fear or panic.
-
-
Drug Administration: Imipramine is administered i.p. at various doses either acutely (before the test) or chronically (daily for 21 days).
Micturition Reflex Assessment
This protocol is used to study the effects of drugs on bladder control reflexes.
-
Animal Preparation: Rats are anesthetized (e.g., with urethane), and a catheter is inserted into the bladder.
-
Procedure:
-
Spinal Reflex: The spinal cord is transected to isolate the spinal micturition reflex. The bladder is filled with saline, and the pressure threshold that elicits a bladder contraction is measured.
-
Supraspinal Reflex: In spinally intact rats, the bladder is filled, and the pressure threshold for micturition is determined.
-
-
Drug Administration: Imipramine is administered i.p. either acutely (60 minutes before measurement) or chronically (daily for 5 days).
Visualizing Mechanisms and Workflows
Signaling Pathways
Chronic imipramine administration has been shown to modulate neurotrophic factor signaling pathways, which is hypothesized to be a key component of its therapeutic action.
Caption: Chronic Imipramine and BDNF Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the behavioral effects of acute versus chronic drug administration in animal models.
Caption: Workflow for Acute vs. Chronic Behavioral Studies.
Discussion and Conclusion
The presented data highlights significant differences between the acute and chronic effects of this compound administration.
-
Behavioral Effects: Acutely, imipramine can enhance fear-related responses in the elevated T-maze. In contrast, chronic administration leads to anxiolytic-like effects in the same model. In the forced swim test, the antidepressant-like effects of imipramine are more pronounced and can be achieved at lower doses with chronic administration, particularly when dosed in the morning. Socially, acute administration can decrease certain behaviors, while chronic treatment tends to increase social investigation, suggesting a potential anxiolytic effect.
-
Neurological Effects: The differential effects on spinal and supraspinal micturition reflexes suggest that acute and chronic administration may engage different neural circuits. The acute effects on the spinal reflex appear to be dependent on serotonin, while the chronic effects on the supraspinal reflex are not. Chronic treatment is associated with adaptive changes in the brain, including alterations in adrenergic receptor levels and the activation of the BDNF-TrkB-Akt signaling pathway, which is linked to neurogenesis.
References
A Comparative Analysis of Off-Target Receptor Binding: Imipramine Pamoate Versus Other Tricyclic Antidepressants
For Immediate Release
This guide provides a comprehensive comparison of the off-target receptor binding profiles of imipramine, the active moiety in imipramine pamoate, and other commonly prescribed tricyclic antidepressants (TCAs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the pharmacological nuances that differentiate these compounds, influencing their therapeutic efficacy and side-effect profiles.
This compound is a long-acting formulation of imipramine, a tertiary amine TCA.[1] Its clinical effectiveness and side-effect profile are directly attributable to the pharmacological actions of imipramine.[1][2] Like other TCAs, imipramine's primary therapeutic action involves the inhibition of serotonin and norepinephrine reuptake.[3][4] However, its interaction with other receptors, often termed "off-target" binding, is responsible for a significant portion of its adverse effects. This guide focuses on the comparative binding affinities of imipramine and other TCAs—amitriptyline, nortriptyline, and desipramine—at three key off-target receptors: histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.
Quantitative Comparison of Off-Target Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of imipramine and other selected TCAs at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Tricyclic Antidepressant | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| Imipramine | 11 | 91 | 29 |
| Amitriptyline | 1.1 | 18 | 24 |
| Nortriptyline | 10 | 110 | 43 |
| Desipramine | 21 | 210 | 110 |
Data compiled from multiple sources.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand competition binding assays. These experiments are fundamental in neuropharmacology for determining the affinity of a drug for a specific receptor.
Radioligand Competition Binding Assay
A standard radioligand competition binding assay protocol involves the following key steps:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Incubation:
-
The prepared cell membranes are incubated in 96-well plates.
-
A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the target receptor) is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., imipramine) are also added to the wells to compete with the radioligand for binding to the receptor.
-
The plates are incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key off-target signaling pathway.
References
- 1. medworksmedia.com [medworksmedia.com]
- 2. A controlled double blind comparative study of single dose administration of this compound and divided dose of imipramine hydrochloride in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
Unraveling the Dopaminergic Pathways of Imipramine Pamoate in Depression Models: A Comparative Analysis
For researchers and drug development professionals, understanding the nuanced mechanisms of action of antidepressants is paramount for innovating more effective therapeutics. This guide provides a comparative analysis of imipramine pamoate, a tricyclic antidepressant (TCA), focusing on its dopaminergic activity in preclinical depression models. We present supporting experimental data, detailed methodologies, and visual pathways to objectively compare its performance against other antidepressant classes.
Imipramine, the prototypical TCA, has long been recognized for its primary action of inhibiting serotonin and norepinephrine reuptake.[1][2] However, a growing body of evidence illuminates a significant role for the dopaminergic system in its antidepressant effects. Chronic administration of imipramine has been shown to increase extracellular dopamine levels, particularly in the prefrontal cortex, a brain region critically involved in mood regulation.[2][3] Furthermore, long-term treatment with imipramine leads to a sensitization of dopamine D2 receptors in the mesolimbic system, suggesting a neuroadaptive response that may contribute to its therapeutic efficacy.[4]
The behavioral manifestations of these dopaminergic interactions are evident in animal models of depression. The antidepressant-like effects of imipramine in the forced swim test and the chronic mild stress model are attenuated by the administration of dopamine receptor antagonists. This underscores the functional importance of the dopamine system in mediating the therapeutic actions of imipramine.
This guide will delve into the quantitative data from key preclinical studies, outline the experimental protocols used to generate this data, and provide visual representations of the underlying neurobiological pathways and experimental workflows.
Comparative Analysis of Dopaminergic Activity
To facilitate a clear comparison, the following tables summarize the effects of imipramine and other classes of antidepressants on various parameters of the dopaminergic system.
Table 1: Effects of Antidepressants on Extracellular Dopamine Levels in the Prefrontal Cortex
| Antidepressant Class | Drug | Dosage | Change in Extracellular Dopamine | Reference |
| Tricyclic Antidepressant (TCA) | Imipramine | 10 mg/kg IP | Significant Increase | **** |
| TCA | Desipramine | 10 mg/kg IP | Significant Increase | |
| TCA | Clomipramine | 10 mg/kg IP | Significant Increase | |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | 10 mg/kg SC | Significant Increase | **** |
| SSRI | Fluvoxamine | - | No significant change | |
| Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Bupropion | - | Increase | **** |
Table 2: Effects of Chronic Antidepressant Treatment on Dopamine D2 Receptor Binding in the Limbic Forebrain
| Antidepressant Class | Drug | Treatment Duration | Change in D2 Receptor Affinity (Kd) | Change in D2 Receptor Density (Bmax) | Reference |
| Tricyclic Antidepressant (TCA) | Imipramine | 14 days | Increased | Increased | **** |
| TCA | Amitriptyline | 14 days | Increased | Increased | |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | 14 days | Decreased | Increased | **** |
Table 3: Receptor Binding Affinities (Ki) of Imipramine
| Receptor/Transporter | Ki (nM) | Reference |
| Dopamine D2 Receptor | 410 | **** |
| Serotonin Transporter (SERT) | ~1 | |
| Norepinephrine Transporter (NET) | ~30 | |
| Dopamine Transporter (DAT) | >10,000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant effect.
Materials:
-
Cylindrical water tank (e.g., 40 cm height, 20 cm diameter)
-
Water maintained at 23-25°C
-
Animal subjects (rats or mice)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Each animal is individually placed in the cylinder filled with water (to a depth of 15 cm for rats) for a 15-minute pre-test session.
-
Drug Administration: The test compound (e.g., imipramine) or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The session is video-recorded, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored by a trained observer or automated software.
-
Data Analysis: The immobility times of the drug-treated group are compared to the vehicle-treated control group. A statistically significant decrease in immobility time suggests an antidepressant-like effect.
Chronic Mild Stress (CMS) Model
The Chronic Mild Stress model is a validated animal model of depression that induces anhedonia, a core symptom of the disorder.
Objective: To induce a depressive-like state in rodents through exposure to a series of unpredictable, mild stressors and to assess the ability of a test compound to reverse these behavioral deficits.
Materials:
-
Animal housing with the capability to introduce various stressors
-
Sucrose solution (1%) and water bottles
-
Test compound (e.g., imipramine)
Procedure:
-
Baseline Sucrose Preference: Prior to the stress protocol, animals are habituated to a 1% sucrose solution, and their baseline preference for sucrose over water is measured.
-
Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a variable sequence of mild stressors, such as:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage
-
Reversed light/dark cycle
-
Food or water deprivation
-
White noise
-
-
Drug Administration: During the final weeks of the stress protocol, animals are treated daily with the test compound or vehicle.
-
Sucrose Preference Test: The preference for the sucrose solution is re-evaluated weekly. Anhedonia is indicated by a significant decrease in sucrose preference in the stressed group compared to non-stressed controls.
-
Data Analysis: The ability of the test compound to reverse the stress-induced decrease in sucrose preference is a key measure of its antidepressant-like efficacy.
In Vivo Microdialysis for Dopamine Measurement
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To determine the effect of a drug on the extracellular concentrations of dopamine in a target brain area, such as the prefrontal cortex or nucleus accumbens.
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) with electrochemical detection
Procedure:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region of the animal.
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: A baseline level of dopamine is established before the drug is administered (systemically or locally through the probe).
-
Sample Analysis: The collected dialysate samples are analyzed using HPLC with electrochemical detection to quantify the concentration of dopamine.
-
Data Analysis: The dopamine concentrations in the post-drug samples are expressed as a percentage of the baseline levels.
Radioligand Binding Assay for Dopamine Receptors
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Objective: To measure the binding affinity (Ki) of a test compound (e.g., imipramine) for dopamine receptors (e.g., D2).
Materials:
-
Tissue homogenates containing the receptor of interest (e.g., from rat striatum)
-
A radiolabeled ligand that specifically binds to the receptor (e.g., [3H]-spiperone for D2 receptors)
-
The unlabeled test compound
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: The tissue homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Imipramine's Putative Dopaminergic Signaling Pathway.
Caption: Experimental Workflow of the Forced Swim Test.
Caption: Comparison of Antidepressant Actions on the Dopamine System.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo biogenic amine efflux in medial prefrontal cortex with imipramine, fluoxetine, and fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
